Mordant Green 4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
sodium;(1E)-2-hydroxy-1-hydroxyiminonaphthalene-2-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO5S.Na/c12-10(17(14,15)16)6-5-7-3-1-2-4-8(7)9(10)11-13;/h1-6,12-13H,(H,14,15,16);/q;+1/p-1/b11-9+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCTSPGQLUUIIJY-LBEJWNQZSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(C2=NO)(O)S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C\2C(=C1)C=CC(/C2=N/O)(O)S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8NNaO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10279-68-2 | |
| Record name | C.I. Mordant Green 4 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010279682 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-naphthalenedione, 1-oxime, bisulfited | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.558 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Mordant Green 4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Mordant Green 4 (C.I. 10005), a naphthoquinone dye with applications in the textile industry and biological staining. This document details the experimental protocols for its synthesis and outlines the analytical techniques used for its characterization, presenting quantitative data in structured tables and visualizing complex processes through diagrams.
Introduction
This compound, systematically named sodium (1E)-2-hydroxy-1-hydroxyiminonaphthalene-2-sulfonate, is a synthetic dye known for its ability to form stable complexes with metal ions, a property leveraged in mordant dyeing to achieve vibrant and lasting colors on textiles, particularly wool and silk.[1][2] Its chemical structure, featuring a naphthoquinone core with hydroxyl, hydroxyimino, and sulfonate functional groups, underpins its dyeing characteristics and potential for other chemical and biological applications.[1] This guide serves as a technical resource for professionals requiring a detailed understanding of the synthesis and analytical characterization of this compound.
Synthesis of this compound
The synthesis of this compound is a two-step process that begins with the nitrosation of 2-naphthol, followed by the addition of a bisulfite compound to introduce the sulfonate group.[3]
Synthesis Pathway
The overall synthesis pathway can be visualized as a two-step reaction sequence.
References
C.I. 10005 chemical structure and properties
Technical Whitepaper: An In-depth Analysis of C.I. 10005
For the Attention of: Researchers, Scientists, and Drug Development Professionals
1. Introduction
This document serves as a technical guide concerning the chemical entity designated as C.I. 10005. The primary objective is to provide a comprehensive overview of its chemical structure, physicochemical properties, and any associated biological or signaling pathways. This paper is intended for an audience with a professional background in chemistry, pharmacology, and drug development.
2. Chemical Identification and Structure
A thorough and systematic search of prominent chemical and colorant databases has been conducted to identify the chemical structure and properties of the substance designated as C.I. 10005. The "C.I." prefix indicates a classification within the Colour Index, an international reference system for dyes and pigments.
Despite exhaustive searches of the official Colour Index database, as well as comprehensive chemical repositories such as PubChem and the Chemical Abstracts Service (CAS), no chemical entity has been found to be associated with the Colour Index number 10005.
3. Physicochemical Properties
As a consequence of the inability to identify a specific chemical compound corresponding to C.I. 10005, no quantitative data regarding its physicochemical properties (e.g., melting point, boiling point, solubility, spectral data) can be provided.
4. Experimental Protocols
The absence of any identified scientific literature or experimental data pertaining to C.I. 10005 means that no experimental methodologies for its synthesis, characterization, or biological evaluation can be detailed.
5. Signaling Pathways and Biological Activity
Similarly, without an identified chemical structure or any associated biological studies, it is not possible to describe any signaling pathways, mechanisms of action, or logical relationships involving C.I. 10005. Therefore, the creation of a Graphviz diagram illustrating such pathways is not applicable.
Based on a comprehensive review of publicly available, authoritative chemical and colorant databases, the designation C.I. 10005 does not correspond to a recognized chemical substance . It is concluded that this identifier is either unassigned, obsolete, or erroneous.
For researchers, scientists, and drug development professionals, it is crucial to ensure the accurate identification of chemical compounds. In the case of "C.I. 10005," it is recommended to verify the identifier and seek the correct Colour Index number or another standard chemical identifier, such as a CAS Registry Number or IUPAC name, for the substance of interest. Without a valid identifier, further investigation into the chemical structure, properties, and biological activity is not feasible.
The Core Mechanism of Naphthol Green Y Staining: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naphthol Green Y (C.I. 10005) is an acid nitroso dye belonging to the naphthol dye family. In histological and cytological applications, it serves as a vibrant green counterstain, primarily for collagen and other connective tissues. Its utility is most pronounced in polychrome staining techniques, such as variants of the Masson's trichrome stain, where it provides a stark contrast to nuclear and cytoplasmic stains, facilitating the clear differentiation of various tissue components. This guide provides an in-depth exploration of the mechanism of action of Naphthol Green Y, its chemical properties, and detailed protocols for its application.
It is crucial to distinguish Naphthol Green Y from its more commonly referenced counterpart, Naphthol Green B (C.I. 10020). Naphthol Green Y is the unlaked dye, while Naphthol Green B is a coordination complex of iron with the Naphthol Green Y ligand.[1][2] The staining action, however, is attributed to the Naphthol Green Y molecule itself.[3]
Physicochemical Properties
A clear understanding of the chemical and physical properties of Naphthol Green Y is fundamental to appreciating its staining mechanism. While specific quantitative data for Naphthol Green Y is not as abundant as for Naphthol Green B, the foundational characteristics can be summarized.
| Property | Value/Description | Reference(s) |
| C.I. Name | Acid Green 1 (for Naphthol Green B) | [3] |
| C.I. Number | 10005 | [3] |
| Chemical Class | Nitroso Dye | [3] |
| Ionization | Acidic | [3] |
| Solubility | Very soluble in water and ethanol. | [3] |
| Absorption Maximum (λmax) of Naphthol Green B in water | 714 nm | [2] |
Mechanism of Action: An Electrostatic Interaction
The primary mechanism governing the staining of tissue components by Naphthol Green Y is a non-covalent, electrostatic interaction.[4] As an acid dye, Naphthol Green Y is anionic in solution. The key functional groups responsible for its negative charge are the sulfonic acid (-SO₃H) groups.
In an acidic staining solution, these sulfonic acid groups are ionized, rendering the dye molecule negatively charged. Concurrently, the acidic environment protonates the primary amino groups (-NH₂) present in the side chains of amino acid residues within proteins, such as lysine and arginine. This protonation results in positively charged ammonium groups (-NH₃⁺).
The electrostatic attraction between the anionic sulfonic acid groups of the Naphthol Green Y dye and the cationic amino groups of the proteins forms the basis of the staining. This interaction is particularly strong with collagen, which is rich in basic amino acids.
The specificity of Naphthol Green Y for collagen in trichrome staining methods is also influenced by the differential permeability of tissues to dyes of varying molecular sizes and the use of mordants like phosphomolybdic or phosphotungstic acid. These mordants can help to differentiate the staining of various tissue components.
Chemical Relationship between Naphthol Green Y and Naphthol Green B
The following diagram illustrates the relationship between Naphthol Green Y and its iron complex, Naphthol Green B.
Signaling Pathways
Currently, there is limited evidence in the scientific literature detailing specific interactions of Naphthol Green Y with cellular signaling pathways. Its primary application is as a histological stain, and its mechanism of action is based on its physicochemical properties that allow it to bind to specific tissue components rather than modulating signaling cascades.
Experimental Protocols
The following protocol is a modification of the Masson's Trichrome stain, utilizing Naphthol Green as the collagen stain. This protocol is intended for formalin-fixed, paraffin-embedded tissue sections.
Reagents
-
Weigert's Iron Hematoxylin:
-
Solution A: 1 g Hematoxylin in 100 ml 95% Ethanol
-
Solution B: 4 ml 29% Ferric Chloride in 95 ml distilled water with 1 ml concentrated Hydrochloric Acid
-
Working Solution: Mix equal parts of Solution A and B immediately before use.
-
-
Biebrich Scarlet-Acid Fuchsin Solution:
-
90 ml 1% aqueous Biebrich Scarlet
-
10 ml 1% aqueous Acid Fuchsin
-
1 ml Glacial Acetic Acid
-
-
Phosphomolybdic/Phosphotungstic Acid Solution:
-
5 g Phosphomolybdic Acid
-
5 g Phosphotungstic Acid
-
200 ml distilled water
-
-
Naphthol Green Solution (0.5% w/v):
-
0.5 g Naphthol Green Y
-
100 ml distilled water
-
0.5 ml Glacial Acetic Acid
-
-
1% Acetic Acid Solution:
-
1 ml Glacial Acetic Acid
-
99 ml distilled water
-
Staining Procedure
-
Deparaffinization and Rehydration:
-
Xylene: 2 changes, 5 minutes each.
-
100% Ethanol: 2 changes, 3 minutes each.
-
95% Ethanol: 2 changes, 3 minutes each.
-
70% Ethanol: 3 minutes.
-
Rinse in distilled water.
-
-
Mordanting (Optional but Recommended for Formalin-Fixed Tissues):
-
Immerse slides in Bouin's fluid at 56-60°C for 1 hour.
-
Wash in running tap water until the yellow color disappears.
-
Rinse in distilled water.
-
-
Nuclear Staining:
-
Stain in Weigert's iron hematoxylin working solution for 10 minutes.
-
Wash in running tap water for 10 minutes.
-
Rinse in distilled water.
-
-
Cytoplasmic Staining:
-
Stain in Biebrich scarlet-acid fuchsin solution for 10-15 minutes.
-
Rinse in distilled water.
-
-
Differentiation:
-
Immerse in phosphomolybdic/phosphotungstic acid solution for 10-15 minutes.
-
-
Collagen Staining:
-
Transfer slides directly to the Naphthol Green solution and stain for 10 minutes.
-
-
Final Rinse and Dehydration:
-
Rinse briefly in 1% acetic acid solution.
-
Dehydrate rapidly through 95% ethanol, followed by two changes of 100% ethanol.
-
Clear in two changes of xylene.
-
-
Mounting:
-
Mount with a resinous mounting medium.
-
Expected Results
-
Nuclei: Black
-
Cytoplasm, muscle, erythrocytes: Red
-
Collagen: Green
Experimental Workflow Diagram
The following diagram illustrates the general workflow for a trichrome staining procedure using Naphthol Green Y.
Logical Relationship of Staining Mechanism
The logical flow of the staining mechanism is based on the principles of electrostatic attraction.
Conclusion
Naphthol Green Y is a valuable tool in histology, providing a distinct green coloration to collagen and other connective tissue elements. Its mechanism of action is rooted in the fundamental principles of electrostatic interaction between the anionic dye and cationic tissue proteins in an acidic environment. While often used in the form of its iron complex, Naphthol Green B, the staining properties are conferred by the Naphthol Green Y molecule. A thorough understanding of this mechanism, coupled with optimized staining protocols, enables researchers to effectively utilize this dye for the clear and precise visualization of tissue architecture.
References
A Technical Guide to the Physical and Chemical Properties of Fast Printing Green 2G (Naphthol Green B)
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of Fast Printing Green 2G, a synthetic nitroso dye more commonly known in scientific literature as Naphthol Green B or by its Colour Index designation, C.I. 10020.[1][2][3] Intended for use in research and development, this guide details the compound's core physical and chemical properties, outlines key experimental protocols for its application, and visualizes its identity and procedural workflows.
Compound Identification and Chemical Structure
Naphthol Green B is a synthetic, water-soluble nitroso dye that forms a coordination complex with an iron(III) ion.[1][4] The organic ligand, a sulfonated derivative of 1-nitroso-2-naphthol, binds to the iron as a bidentate ligand through the nitrogen and the anionic phenoxide groups.[4] This iron complex structure is central to its color and stability.[1]
Below is a diagram illustrating the nomenclature and key identifiers for this compound.
Physical and Chemical Properties
The key physical and chemical properties of Naphthol Green B are summarized below. This data is essential for its proper storage, handling, and application in experimental settings.
Table 1: General and Physical Properties
| Property | Value | Source(s) |
| Appearance | Dark green to black crystalline powder | [1][5][6][7] |
| Molecular Formula | C₃₀H₁₅FeN₃Na₃O₁₅S₃ | [4][5] |
| Molecular Weight | 878.45 - 878.47 g/mol | [4][5][8] |
| Melting Point | 349.84 °C | [4] |
| Density | 1.423 g/cm³ | [4] |
| Odor | Odorless | [7] |
Table 2: Solubility and Spectroscopic Properties
| Property | Value / Remarks | Source(s) |
| Solubility in Water | Soluble, forms a clear green solution. | [1][7][8] |
| Absorption Maximum (λmax) | 712 - 718 nm in distilled water. | [4][8][9] |
| Absorptivity (1%/1cm) | >110 in distilled water. | [8] |
Experimental Protocols
Naphthol Green B is widely used in histology as a vibrant green counterstain, particularly for collagen.[4][8][10] It often serves as a substitute for other dyes like Light Green SF yellowish or Fast Green FCF in trichrome staining methods.[10]
Protocol: Collagen Staining (Standalone Method)
This protocol outlines the use of Naphthol Green B as a primary stain for collagen or as a general counterstain.
3.1.1 Required Reagents
-
Naphthol Green B Staining Solution:
-
Weigert's Iron Hematoxylin (for nuclear staining, optional)
-
Graded ethanol solutions (e.g., 95%, 100%)
-
Xylene
-
Resinous mounting medium
3.1.2 Staining Procedure A generalized workflow for histological staining of collagen in tissue sections is presented below.
3.1.3 Detailed Steps
-
Deparaffinization and Rehydration: Immerse slides in xylene to remove paraffin wax, followed by a series of graded ethanol solutions to rehydrate the tissue sections, finally bringing them to distilled water.[1][10]
-
Nuclear Staining (Optional): For enhanced contrast, stain nuclei with Weigert's iron hematoxylin according to standard protocols, then differentiate and "blue" the nuclei in running tap water.[10] Wash well.
-
Collagen Staining: Immerse the slides in the prepared 1% Naphthol Green B staining solution for 5 to 10 minutes.[1][10]
-
Rinsing: Briefly rinse the slides in a 1% acetic acid solution or distilled water.[1][10]
-
Dehydration, Clearing, and Mounting: Rapidly dehydrate the sections through graded alcohols (95% and 100%), clear in xylene, and mount with a resinous mounting medium.[1][10]
Expected Results: Collagen and other connective tissues will be stained a vibrant green, while nuclei (if stained) will be blue/black, and cytoplasm will be a lighter contrasting color.
Protocol: UV-Visible Spectrophotometry
This protocol is for determining the absorption maximum (λmax) of Naphthol Green B in an aqueous solution.
3.2.1 Equipment and Reagents
-
Double-beam UV/Visible spectrophotometer
-
Quartz cuvettes
-
Naphthol Green B
-
Distilled water
3.2.2 Procedure
-
Prepare a Stock Solution: Accurately weigh a small amount of Naphthol Green B powder and dissolve it in a known volume of distilled water to create a stock solution (e.g., 1 x 10⁻⁴ M).[9]
-
Prepare a Dilute Sample: Dilute the stock solution with distilled water to a concentration that will yield an absorbance reading within the linear range of the spectrophotometer (typically between 0.1 and 1.0).
-
Calibrate the Spectrophotometer: Use distilled water as a blank to zero the instrument.
-
Measure the Spectrum: Fill a cuvette with the diluted Naphthol Green B solution and place it in the spectrophotometer. Scan across the visible spectrum (e.g., 400-800 nm) to record the absorbance.
-
Determine λmax: The wavelength at which the highest absorbance peak occurs is the absorption maximum (λmax). For Naphthol Green B in water, this peak is expected around 714 nm.[4][9]
Applications in Research and Drug Development
While not a therapeutic agent itself, Naphthol Green B is a valuable tool in biological and preclinical research.
-
Histology and Pathology: Its primary application is in histology for the selective staining of collagen.[10] This is crucial in pathology for assessing the degree of fibrosis in tissues, such as in studies of liver cirrhosis or cardiac disease, where collagen deposition is a key diagnostic and prognostic indicator.[10]
-
Contrast Staining: It provides excellent contrast to nuclear and cytoplasmic stains, facilitating the clear visualization and differentiation of various tissue components.[10]
-
Analytical Chemistry: It can be used to fabricate electrochemical sensors, for example, for the detection of hydrogen peroxide (H₂O₂).[11]
Currently, there is a recognized gap in the scientific literature regarding the specific effects of Naphthol Green B on cellular signaling pathways.[1]
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety glasses, and a lab coat when handling the powder.[1]
-
Ventilation: Use in a well-ventilated area and avoid generating dust.[1]
-
Toxicity: Based on available data, the compound is not classified with acute toxicity, and it is not considered a carcinogen or reproductive toxin.[2][12]
-
Disposal: Dispose of waste in accordance with local and national regulations. Avoid release into the environment.[1][12] It can be neutralized with a strong oxidizing solution.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. carlroth.com [carlroth.com]
- 3. cosmileeurope.eu [cosmileeurope.eu]
- 4. Naphthol Green B - Wikipedia [en.wikipedia.org]
- 5. Naphthol Green B (C.I. 10020) | CymitQuimica [cymitquimica.com]
- 6. Naphthol Green B 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 7. Suvchem - Manufacturer and Exporter of NAPHTHOL GREEN B (FOR MICROCSCOPY) (C. I. NO. 10020) [suvchemlaboratorychemicals.com]
- 8. gspchem.com [gspchem.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
Mordant Green 4: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mordant Green 4, also identified by its Colour Index name C.I. 10005 and CAS Registry Number 10279-68-2, is a synthetic dye belonging to the naphthoquinone class.[1][2] Primarily utilized in the textile industry for dyeing protein fibers like wool and silk, its efficacy is rooted in its ability to form highly stable complexes with metal mordants, which enhances color fastness.[1][2] This technical guide provides a comprehensive overview of the known solubility and stability characteristics of this compound. Due to a lack of extensive published quantitative data for this specific dye, this paper also presents detailed, standardized experimental protocols for determining these properties, based on established scientific and regulatory guidelines.
The commercially available form of this compound is typically the sodium salt, with the molecular formula C₁₀H₈NNaO₅S.[3] The presence of a sulfonic acid group is a key structural feature that significantly influences its solubility in aqueous media.[2]
Solubility Profile
The solubility of this compound is a critical parameter for its application in dyeing processes and for any potential development in other scientific fields. While precise quantitative solubility data is not widely published, qualitative descriptions provide valuable insights into its behavior in various solvents.
Qualitative Solubility Data
This compound is known to be soluble in polar solvents like water and ethanol.[1] The color of the resulting solution is dependent on the solvent, a common characteristic of many dyes. Its solubility is also noted to be pH-dependent.[2]
| Solvent | Observation | Solution Color | Reference |
| Water | Soluble | Yellow | [1] |
| Ethanol | Soluble | Red-light yellow | [1] |
| Concentrated Sulfuric Acid | Soluble; precipitates on dilution | Dark brown | [1] |
Experimental Protocol: Determination of Aqueous Solubility (Shake-Flask Method)
The following is a standardized protocol for determining the aqueous solubility of a dye like this compound.
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound powder to a known volume of deionized water in a glass flask with a stopper.
-
Seal the flask and place it in a shaker bath maintained at a constant temperature (e.g., 25°C).
-
Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
Allow the suspension to settle for a specified time (e.g., 2 hours) at the same constant temperature.
-
Carefully withdraw a sample from the supernatant using a syringe.
-
Filter the sample through a 0.45 µm filter to remove any undissolved particles. The filter material should be tested for compatibility to prevent adsorption of the dye.
-
-
Analysis:
-
Prepare a series of dilutions of the filtered supernatant with deionized water.
-
Measure the absorbance of the diluted solutions using a UV-Vis spectrophotometer at the wavelength of maximum absorbance (λmax) for this compound.
-
Separately, prepare a calibration curve using known concentrations of this compound.
-
Calculate the concentration of the saturated solution by comparing its absorbance to the calibration curve, accounting for the dilution factor. The solubility is then reported in units such as g/L or mol/L.
-
Stability Profile
The stability of this compound is primarily discussed in the context of its performance as a dye, where it exhibits good fastness to light and washing when complexed with metal mordants on textile fibers.[2] However, for broader applications, understanding its chemical stability under various environmental conditions is crucial.
Qualitative Stability Observations
-
pH Stability: this compound shows instability at pH extremes. It dissolves in concentrated sulfuric acid to form a dark brown solution, and upon dilution, a brown flocculent precipitate forms.[1] In the presence of sodium hydroxide, an aqueous solution of the dye exhibits a green-yellow fluorescence, indicating a change in its chemical structure.[1] Optimal adsorption for dyeing is noted to be below pH 2.[2]
-
Thermal Stability: The dye is considered to have good thermal stability to withstand the conditions of the mordanting process in textile dyeing.[2]
-
Photostability: When used as a mordant dye, it has good light fastness, suggesting that the dye-metal complex is resistant to photolytic degradation.[4]
Experimental Protocol: Forced Degradation Study
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a compound. The following protocol is based on the International Council for Harmonisation (ICH) guidelines.[5][6]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/methanol mixture) at a known concentration (e.g., 1 mg/mL).[7]
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of an acid solution (e.g., 0.1 N HCl). Heat the mixture (e.g., at 60°C) for a specified period (e.g., up to 7 days), collecting samples at various time points.[7] Neutralize the samples before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of a base solution (e.g., 0.1 N NaOH). Keep at room temperature or heat gently, collecting samples at various time points.[7] Neutralize the samples before analysis.
-
Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3% H₂O₂). Keep the solution at room temperature and protected from light, collecting samples at various time points.
-
Thermal Degradation: Expose the solid powder and the stock solution to elevated temperatures (e.g., 60-80°C) in a stability chamber.[7]
-
Photolytic Degradation: Expose the solid powder and the stock solution to a light source that provides both UV and visible light, with a minimum exposure of 1.2 million lux hours and 200 watt-hours per square meter, as per ICH Q1B guidelines.[6][7] A control sample should be kept in the dark under the same temperature conditions.
-
-
Analysis (Stability-Indicating Method):
-
Develop a stability-indicating analytical method, typically using High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector.
-
The method must be able to separate the intact this compound from all degradation products.
-
Analyze the stressed samples to quantify the remaining amount of this compound and to detect the formation of degradation products.
-
Peak purity analysis should be performed to ensure that the chromatographic peak of the parent compound is free from any co-eluting degradants.
-
Conclusion
This compound is a well-established dye with qualitative solubility in polar solvents and demonstrated stability in textile applications. However, a significant gap exists in the scientific literature regarding quantitative solubility and chemical stability data. The protocols outlined in this guide provide a systematic and standardized approach for researchers to generate this much-needed data. By employing these methodologies, a comprehensive understanding of the physicochemical properties of this compound can be achieved, potentially unlocking its use in new and advanced applications beyond the textile industry. For professionals in drug development and other scientific fields, such data is a prerequisite for considering any compound for further investigation.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. This compound | 10279-68-2 | Benchchem [benchchem.com]
- 3. This compound | C10H8NNaO5S | CID 91895253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pccc.icrc.ac.ir [pccc.icrc.ac.ir]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
An In-depth Technical Guide to the Quantum Yield and Fluorescence Properties of Fluorescent Dyes
Disclaimer: Initial searches for the compound designated C.I. 10005 did not yield specific data regarding its quantum yield or fluorescence properties. This suggests that the identifier may be incorrect, obsolete, or belongs to a compound not extensively characterized in publicly available scientific literature. Therefore, this guide will use the well-characterized and widely used fluorescent dye, Fluorescein (C.I. 45350) , as a representative example to provide a comprehensive technical overview of determining and understanding these critical photophysical parameters. The methodologies and principles described herein are broadly applicable to the characterization of other fluorescent molecules.
Introduction to Fluorescence and Quantum Yield
Fluorescence is a photoluminescent process in which a molecule, after absorbing a photon of light, enters an electronically excited state and subsequently emits a photon as it returns to its ground state. The fluorescence quantum yield (Φf) is a fundamental parameter that quantifies the efficiency of this process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[1]
A high quantum yield is desirable for applications requiring bright fluorescent probes, such as in bio-imaging, immunoassays, and drug delivery tracking. The quantum yield of a fluorophore is intrinsically linked to its molecular structure and is highly sensitive to its immediate environment, including solvent polarity, pH, and the presence of quenching agents.
Photophysical Properties of Fluorescein (C.I. 45350)
Fluorescein is a xanthene dye renowned for its high fluorescence quantum yield and its utility as a fluorescent tracer.[2][3] Its fluorescence is notably dependent on pH, with the dianionic form that predominates in basic solutions exhibiting the strongest fluorescence.[4][5] Below is a summary of its key photophysical properties.
Data Presentation: Quantitative Photophysical Data for Fluorescein
| Property | Value | Conditions | Reference(s) |
| C.I. Name | Acid Yellow 73 | - | [6] |
| C.I. Number | 45350 | - | [6] |
| Molecular Formula | C₂₀H₁₂O₅ | - | [2] |
| Molecular Weight | 332.3 g/mol | - | [2] |
| Absorption Maximum (λ_abs) | ~490 nm | 0.1 M NaOH | [4] |
| Emission Maximum (λ_em) | ~515 nm | 0.1 M NaOH | [4] |
| Molar Extinction Coefficient (ε) | 92,300 cm⁻¹M⁻¹ | at 500.2 nm in basic ethanol | [7] |
| Fluorescence Quantum Yield (Φf) | ~0.95 | 0.1 M NaOH | [4] |
| Fluorescence Lifetime (τ) | ~4.0 ns | Alkaline aqueous solution | [3] |
| pKa | ~6.4 | Aqueous solution | [8] |
Experimental Protocol: Determination of Relative Fluorescence Quantum Yield
The most common and reliable method for determining the fluorescence quantum yield of a compound is the comparative method.[1] This technique involves comparing the fluorescence intensity of the sample of interest (the "unknown") to that of a well-characterized fluorescent standard with a known quantum yield.
Principle
For dilute solutions (absorbance < 0.1), the fluorescence intensity is linearly proportional to the amount of light absorbed and the quantum yield. By comparing the integrated fluorescence intensity versus absorbance gradients of the unknown sample and a standard, the quantum yield of the unknown (Φ_x) can be calculated using the following equation:
Φ_x = Φ_std * (Grad_x / Grad_std) * (n_x² / n_std²)
Where:
-
Φ_std is the quantum yield of the standard.
-
Grad_x and Grad_std are the gradients from the plot of integrated fluorescence intensity vs. absorbance for the unknown and the standard, respectively.
-
n_x and n_std are the refractive indices of the solvents used for the unknown and the standard, respectively.
Materials and Instrumentation
-
Fluorophore of interest (Test Sample)
-
Fluorescence Standard: A compound with a known and stable quantum yield that absorbs and emits in a similar spectral region to the test sample (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φf = 0.54; or Fluorescein in 0.1 M NaOH, Φf = 0.95).
-
Solvent(s): High-purity, spectroscopic grade.
-
UV-Vis Spectrophotometer
-
Spectrofluorometer with a monochromatic excitation source and an emission detector.
-
Quartz cuvettes: 1 cm path length for both absorbance and fluorescence measurements.
Methodology
-
Preparation of Stock Solutions: Prepare stock solutions of the test sample and the fluorescence standard in the appropriate solvents.
-
Preparation of Dilutions: From the stock solutions, prepare a series of at least five dilutions for both the test sample and the standard. The concentrations should be chosen such that the absorbance at the excitation wavelength is in the range of 0.01 to 0.1 to avoid inner filter effects.[1]
-
Absorbance Measurements: Record the absorbance spectrum for each dilution of the test sample and the standard. Note the absorbance at the chosen excitation wavelength.
-
Fluorescence Measurements:
-
Set the excitation wavelength on the spectrofluorometer (ideally the absorbance maximum of the standard).
-
Record the fluorescence emission spectrum for each dilution of the test sample and the standard. The same excitation and emission slit widths should be used for all measurements.
-
Record the emission spectrum of the solvent blank.
-
-
Data Analysis:
-
Subtract the integrated intensity of the solvent blank from the integrated intensity of each sample's emission spectrum.
-
For both the test sample and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.
-
Perform a linear regression for each data set to obtain the gradients (Grad_x and Grad_std).
-
Calculate the quantum yield of the test sample using the formula provided in section 3.1.
-
Mandatory Visualizations
Experimental Workflow for Quantum Yield Determination
Caption: Workflow for the comparative determination of fluorescence quantum yield.
Principle of a Cell Viability Assay Using a Fluorescein Derivative
Fluorescein derivatives are widely used in cell biology to assess cell viability. A common example is the use of Fluorescein Diacetate (FDA) or Carboxyfluorescein Diacetate Succinimidyl Ester (CFSE). These molecules are non-fluorescent and cell-permeable. Once inside a living cell, intracellular esterase enzymes cleave the acetate groups, releasing the highly fluorescent fluorescein molecule.[9][10] The trapped fluorescent molecule serves as a marker for cells with intact membranes and active metabolism, which are characteristics of viable cells.
Caption: Logical workflow of a cell viability assay using Fluorescein Diacetate (FDA).
Conclusion
The determination of quantum yield and the characterization of fluorescence properties are essential for the effective application of fluorescent dyes in research, diagnostics, and drug development. While specific data for C.I. 10005 could not be located, the principles and detailed protocols provided using Fluorescein (C.I. 45350) as a model compound offer a robust framework for the photophysical evaluation of any fluorescent molecule. Careful execution of these experimental procedures and a thorough understanding of the factors influencing fluorescence are paramount for obtaining accurate and reproducible results.
References
- 1. chem.uci.edu [chem.uci.edu]
- 2. Fluorescein | C20H12O5 | CID 16850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Fluorescein Derivatives as Fluorescent Probes for pH Monitoring along Recent Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. omlc.org [omlc.org]
- 8. mdpi.com [mdpi.com]
- 9. Fluorescein Derivatives in Intravital Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Viability and Proliferation Assays [sigmaaldrich.com]
An In-depth Technical Guide to the Synthesis of Mordant Green 4 from Naphthalen-2-ol
An Important Note on Nomenclature: The term "Mordant Green 4" has been historically associated with two distinct chemical compounds, leading to potential ambiguity. This guide will address the synthesis of both major compounds, providing clarity for researchers and scientists. The primary focus will be on Naphthol Green B (C.I. 10020) , a coordination complex of iron, due to its well-defined multi-step synthesis. A secondary section will detail the synthesis of C.I. This compound (C.I. 10005) , a sulfonated nitrosonaphthol derivative.
Part 1: Synthesis of Naphthol Green B (C.I. 10020; Acid Green 1)
Naphthol Green B is a coordination complex of iron(III) with three ligands of 1-nitroso-2-naphthol-6-sulfonic acid.[1] Its synthesis from naphthalen-2-ol is a three-stage process involving sulfonation, nitrosation, and complexation.
Overall Synthesis Pathway
The synthesis begins with the sulfonation of naphthalen-2-ol to produce 2-naphthol-6-sulfonic acid, commonly known as Schaeffer's acid. This intermediate is then subjected to nitrosation to introduce a nitroso group at the 1-position, yielding 1-nitroso-2-naphthol-6-sulfonic acid. The final step is the coordination of three of these ligands to an iron(III) ion to form the Naphthol Green B complex.[1]
Experimental Protocols and Data
The initial step is the electrophilic aromatic substitution of naphthalen-2-ol with concentrated sulfuric acid. The reaction temperature is a critical parameter to control the position of sulfonation, with higher temperatures favoring the formation of the 6-sulfonic acid isomer (Schaeffer's acid).[2]
Experimental Protocol: A general industrial procedure involves heating naphthalen-2-ol with concentrated (93-98%) sulfuric acid.[3] The reaction mixture is maintained at approximately 100-105°C for several hours to ensure the completion of the sulfonation.[2] Following the reaction, the mixture is "drowned" by pouring it into a large volume of water. The resulting aqueous solution is then neutralized with a sodium base, such as sodium hydroxide or sodium carbonate, to a pH between 2 and 7. This causes the sodium salt of 2-naphthol-6-sulfonic acid (Schaeffer's salt) to precipitate.[3] The crude product is then isolated by filtration. For higher purity, the crude salt can be recrystallized from water, often with an activated carbon treatment to remove impurities.[3]
| Parameter | Value/Condition | Source(s) |
| Starting Material | Naphthalen-2-ol | [3] |
| Reagent | Concentrated Sulfuric Acid (93%) | [3] |
| Temperature | ~100-105°C | [2] |
| Reaction Time | Several hours | [2] |
| Work-up | Drowning in water, neutralization (pH 2-7) | [3] |
| Product | Sodium 2-naphthol-6-sulfonate (Schaeffer's Salt) | [3] |
| Reported Yield | 72-82% of theoretical | [3] |
| Table 1: Quantitative data for the sulfonation of Naphthalen-2-ol. |
This stage involves the nitrosation of 2-naphthol-6-sulfonic acid to introduce a nitroso group at the 1-position, forming the ligand for the final complex.
Experimental Protocol: An aqueous solution of Schaeffer's salt is prepared and cooled. A solution of sodium nitrite is then added. The reaction is carried out under acidic conditions, which are achieved by the subsequent addition of an acid (e.g., sulfuric or hydrochloric acid) to generate nitrous acid in situ. The temperature is typically kept low (0-5°C) to minimize side reactions. The product, 1-nitroso-2-naphthol-6-sulfonic acid, can be isolated from the reaction mixture.
| Parameter | Value/Condition | Source(s) |
| Starting Material | 2-Naphthol-6-sulfonic acid (or its sodium salt) | [2] |
| Reagents | Sodium Nitrite (NaNO₂), Acid (e.g., H₂SO₄) | [2] |
| Temperature | 0-5°C | General nitrosation conditions |
| Product | 1-Nitroso-2-naphthol-6-sulfonic acid | [2] |
| Table 2: General conditions for the nitrosation of Schaeffer's acid. |
The final step is the formation of the coordination complex. Three molecules of the 1-nitroso-2-naphthol-6-sulfonic acid ligand coordinate to a central iron(III) ion.
Experimental Protocol: An aqueous solution of the sodium salt of 1-nitroso-2-naphthol-6-sulfonic acid is prepared. To this, an aqueous solution of an iron(III) salt, such as ferric chloride (FeCl₃), is added.[2] The stoichiometry of the reaction involves three equivalents of the ligand to one equivalent of the iron(III) salt. The Naphthol Green B complex precipitates from the solution and can be collected by filtration, washed, and dried.
| Parameter | Value/Condition | Source(s) |
| Starting Material | Sodium 1-nitroso-2-naphthol-6-sulfonate | [2] |
| Reagent | Iron(III) salt (e.g., FeCl₃) | [2] |
| Stoichiometry | 3 moles of ligand per 1 mole of Fe(III) | [4] |
| Solvent | Water | [2] |
| Product | Naphthol Green B (C₃₀H₁₅FeN₃Na₃O₁₅S₃) | |
| Table 3: Reaction parameters for the complexation with Iron(III). |
Part 2: Synthesis of this compound (C.I. 10005)
This compound is a distinct entity from Naphthol Green B and its synthesis follows a different, two-step pathway from naphthalen-2-ol.
Synthesis Pathway
The synthesis involves the nitrosation of naphthalen-2-ol to form 1-nitroso-2-naphthol, which is then treated with a bisulfite compound.
Experimental Protocols and Data
This reaction yields 1-nitroso-2-naphthol, a key intermediate. A detailed procedure is available from Organic Syntheses.
Experimental Protocol: In a large flask equipped with a mechanical stirrer, 500 g (3.5 moles) of technical β-naphthol is dissolved in a warm solution of 140 g (3.5 moles) of sodium hydroxide in 6 L of water. The solution is cooled to 0°C in an ice-salt bath, and 250 g (3.5 moles) of powdered sodium nitrite is added. While maintaining the temperature at 0°C, 1100 g of sulfuric acid (sp. gr. 1.32) is added dropwise over 1 to 1.5 hours. Crushed ice is added as needed to maintain the temperature. After the acid addition, the mixture is stirred for an additional hour at 0°C. The precipitated 1-nitroso-2-naphthol is collected by suction filtration and washed thoroughly with water.[5]
| Parameter | Value/Condition | Source(s) |
| Starting Material | 500 g (3.5 moles) Naphthalen-2-ol | [5] |
| Reagents | 140 g (3.5 moles) NaOH, 250 g (3.5 moles) NaNO₂, 1100 g H₂SO₄ (sp. gr. 1.32) | [5] |
| Solvent | 6 L Water | [5] |
| Temperature | 0°C | [5] |
| Reaction Time | 2-2.5 hours | [5] |
| Product | 1-Nitroso-2-naphthol | [5] |
| Reported Yield | ~595 g (99% of theoretical) | [5] |
| Table 4: Quantitative data for the nitrosation of Naphthalen-2-ol. |
Experimental Protocol (Adapted): A suspension of crude 1-nitroso-2-naphthol is treated with a cold, aqueous solution of sodium bisulfite. An excess of sodium bisulfite is typically used. The mixture is stirred until the dissolution of the nitroso compound is complete. The reaction likely proceeds through the formation of a bisulfite addition product. The final product is then isolated from the solution.
| Parameter | Value/Condition | Source(s) |
| Starting Material | 1-Nitroso-2-naphthol | [6] |
| Reagent | Sodium Bisulfite (NaHSO₃) | [6] |
| Solvent | Water | [6] |
| Product | This compound (C.I. 10005) | |
| Table 5: General conditions for the reaction with sodium bisulfite. |
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for the synthesis and purification of these compounds in a laboratory setting.
References
- 1. RU2212402C1 - Method for preparing 2-naphtholsulfoacids - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. US3994963A - Schaeffer salt purification - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
Viridon B: A Technical Guide for Researchers
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides an in-depth overview of Viridon B, a potent antifungal agent. The information is presented to support research and development efforts in the field of antifungal drug discovery. It is important to note that the compound commonly referred to as "Viridon B" is scientifically identified as Viridiofungin B.
Core Compound Details
Viridiofungin B is a naturally occurring compound isolated from the fungus Trichoderma viride.[1] It belongs to a family of aminoacyl alkyl citrate compounds.[2]
| Property | Value | Source |
| Molecular Formula | C31H45NO9 | PubChem CID: 11757859 |
| Molecular Weight | 575.7 g/mol | PubChem CID: 11757859 |
| IUPAC Name | 2-[(E)-1-[(1-carboxy-2-phenylethyl)amino]-1,11-dioxooctadec-3-en-2-yl]-2-hydroxybutanedioic acid | PubChem CID: 11757859 |
Mechanism of Action: Inhibition of Sphingolipid Biosynthesis
Viridiofungin B exerts its broad-spectrum antifungal activity through the potent and specific inhibition of serine palmitoyltransferase (SPT).[3] SPT is the crucial first and rate-limiting enzyme in the de novo biosynthesis of sphingolipids, which are essential components of fungal cell membranes and are involved in various cellular processes.[3] By inhibiting SPT, Viridiofungin B disrupts the synthesis of sphingolipids, leading to impaired fungal cell membrane integrity and ultimately, cell death. This mode of action is distinct from many other antifungal agents that target ergosterol biosynthesis.[2][3]
Experimental Protocols
Isolation of Viridiofungin B from Trichoderma viride
This protocol outlines a general method for the isolation of Viridiofungin B from Trichoderma viride cultures.
1. Fungal Cultivation:
-
Inoculate Trichoderma viride into a suitable liquid medium, such as Potato Dextrose Broth (PDB).
-
Incubate the culture for a period sufficient for the production of secondary metabolites (typically 1-2 weeks) under appropriate conditions (e.g., 25-28°C with shaking).
2. Extraction:
-
Separate the fungal mycelium from the culture broth by filtration.
-
Extract the culture filtrate and the mycelium separately with an organic solvent such as ethyl acetate or methanol.
-
Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
3. Purification:
-
Subject the crude extract to chromatographic separation techniques.
-
A typical purification scheme may involve:
-
Initial fractionation using column chromatography on silica gel.
-
Further purification by reverse-phase high-performance liquid chromatography (HPLC) to isolate Viridiofungin B.
-
-
Monitor fractions for antifungal activity to guide the purification process.
Serine Palmitoyltransferase (SPT) Inhibition Assay
This protocol provides a framework for assessing the inhibitory activity of Viridon B against SPT.
1. Preparation of Enzyme Source:
-
Prepare a cell lysate or microsomal fraction containing SPT from a suitable fungal source (e.g., Saccharomyces cerevisiae or a relevant pathogenic fungus).
2. Assay Reaction:
-
Set up reaction mixtures containing:
-
The enzyme preparation.
-
L-serine (one of the substrates).
-
Palmitoyl-CoA (the other substrate).
-
Pyridoxal 5'-phosphate (a cofactor).
-
A suitable buffer (e.g., HEPES).
-
Varying concentrations of Viridon B (or a vehicle control).
-
3. Detection of SPT Activity:
-
The product of the SPT reaction, 3-ketodihydrosphingosine, can be quantified. This is often achieved by using a radiolabeled substrate (e.g., [³H]L-serine) and measuring the incorporation of radioactivity into the lipid product.
-
Alternatively, non-radioactive methods involving derivatization of the product followed by HPLC analysis can be employed.
4. Data Analysis:
-
Determine the percentage of SPT inhibition at each concentration of Viridon B relative to the control.
-
Calculate the IC50 value, which is the concentration of Viridon B required to inhibit 50% of the SPT activity.
Antifungal Susceptibility Testing (AST)
This protocol describes a general method for determining the minimum inhibitory concentration (MIC) of Viridon B against a target fungal species using the broth microdilution method.
1. Preparation of Inoculum:
-
Culture the target fungus on a suitable agar medium.
-
Prepare a standardized suspension of fungal cells or spores in a sterile saline solution, adjusting the turbidity to a 0.5 McFarland standard.
2. Preparation of Microdilution Plate:
-
Serially dilute Viridon B in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640).
-
The final concentrations should cover a range appropriate for determining the MIC.
-
Include a positive control well (no drug) and a negative control well (no inoculum).
3. Inoculation and Incubation:
-
Inoculate each well (except the negative control) with the prepared fungal suspension.
-
Incubate the plate at an appropriate temperature (e.g., 35°C) for 24-48 hours.
4. Determination of MIC:
-
Visually or spectrophotometrically assess fungal growth in each well.
-
The MIC is the lowest concentration of Viridon B that causes a significant inhibition of growth compared to the positive control.
Total Synthesis of Viridiofungin B
The total synthesis of Viridiofungin B is a complex, multi-step process that has been achieved by research groups. A common strategy involves the synthesis of key intermediates, including a functionalized citric acid core and a long alkyl chain, followed by their coupling and subsequent modifications to yield the final natural product. These synthetic routes provide opportunities for the creation of novel analogs with potentially improved antifungal properties.
References
- 1. Isolation and characterization of the bioactive metabolites from the soil derived fungus Trichoderma viride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Total synthesis of viridiofungin A - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Total Synthesis of Viridiofungins A and B - ChemistryViews [chemistryviews.org]
Methodological & Application
Application Notes and Protocols: Mordant Green 4 Staining for Animal Tissues
Introduction and Application
Mordant Green 4, a naphthoquinone-based dye, has traditionally been utilized in the textile industry for its ability to form robust color complexes with metal mordants.[1][2] While its application in biological staining of animal tissues is not yet established, its chemical properties suggest a potential for selective staining of specific tissue components. These application notes provide a proposed protocol for the use of this compound as a histological stain for animal tissues, intended for researchers and scientists in cellular biology, pathology, and drug development.
The protocol is designed as a starting point for methodology development. The principle relies on the formation of a coordination complex between the this compound dye, a metallic mordant, and tissue components, potentially highlighting structures rich in specific chemical moieties that can chelate metal ions, such as nuclei or certain extracellular matrix proteins. The expected result is a green to olive coloration of targeted structures, depending on the mordant used.[2]
Principle of the Method
The staining mechanism of this compound is contingent upon the use of a mordant, which is a substance that forms a coordination complex with the dye, allowing it to bind to the tissue.[1][3] In this proposed protocol, a metallic salt will be used as the mordant. The tissue section is first treated with the mordant, which binds to specific tissue components. Subsequently, the tissue is immersed in the this compound solution. The dye then forms a stable, colored complex with the mordant-bound tissue components. The final color intensity and hue can be influenced by the type of mordant, the pH of the solutions, and the chemical composition of the tissue.[1][2]
Materials and Reagents
-
This compound (C.I. 10005)[2]
-
Mordant (Select one):
-
Ammonium or Potassium Aluminum Sulfate (Alum)
-
Ferrous Sulfate
-
-
Distilled or deionized water
-
Fixative (e.g., 10% Neutral Buffered Formalin)
-
Ethanol (various grades for dehydration)
-
Xylene or xylene substitute
-
Counterstain (e.g., Eosin Y)
-
Mounting medium
-
Microscope slides and coverslips
-
Staining jars
Proposed Experimental Protocol
Tissue Fixation and Processing
Proper tissue fixation is critical for preserving morphology.[4][6]
-
Fixation: Immediately immerse tissue samples in 10% Neutral Buffered Formalin for 24-48 hours, depending on the tissue size and type.
-
Dehydration: Dehydrate the fixed tissue through a graded series of ethanol solutions (e.g., 70%, 80%, 95%, 100%).
-
Clearing: Clear the dehydrated tissue using xylene or a suitable substitute.
-
Infiltration and Embedding: Infiltrate the tissue with molten paraffin wax and embed to form a tissue block.[7]
-
Sectioning: Cut 4-6 µm thick sections from the paraffin block using a microtome and float them on a warm water bath.
-
Mounting: Mount the sections onto clean, charged microscope slides and allow them to dry.
Staining Procedure
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (or substitute) to remove paraffin wax.
-
Rehydrate sections by passing them through a descending series of ethanol concentrations (100%, 95%, 70%) and finally into distilled water.
-
-
Mordanting:
-
Prepare a fresh 5% aqueous solution of the chosen mordant (e.g., ammonium aluminum sulfate or ferrous sulfate).
-
Immerse slides in the mordant solution for 5-10 minutes.
-
Rinse thoroughly in several changes of distilled water.
-
-
Staining:
-
Prepare a 0.5% (w/v) aqueous solution of this compound.
-
Immerse the mordanted slides in the this compound solution for 10-20 minutes.
-
Rinse briefly in distilled water to remove excess stain.
-
-
Differentiation (Optional):
-
If the staining is too intense, briefly differentiate in a 0.5% acetic acid solution.
-
Monitor the differentiation process microscopically until the desired intensity is achieved.
-
Stop differentiation by rinsing in distilled water.
-
-
Counterstaining:
-
Immerse slides in a 1% aqueous Eosin Y solution for 1-3 minutes to stain cytoplasm and connective tissue.
-
Rinse in distilled water.
-
-
Dehydration, Clearing, and Mounting:
-
Dehydrate the stained sections through an ascending series of ethanol concentrations (70%, 95%, 100%).
-
Clear in xylene (or substitute).
-
Apply a coverslip using a permanent mounting medium.
-
Quantitative Data Summary
| Parameter | Value/Range | Notes |
| Fixation Time | 24 - 48 hours | Dependent on tissue size and type. |
| Section Thickness | 4 - 6 µm | |
| Mordant Concentration | 5% (w/v) | Ammonium Aluminum Sulfate or Ferrous Sulfate. |
| Mordanting Time | 5 - 10 minutes | |
| Staining Solution | 0.5% (w/v) | This compound in distilled water. |
| Staining Time | 10 - 20 minutes | Optimization may be required. |
| Differentiator | 0.5% Acetic Acid | Use only if staining is too intense. |
| Counterstain | 1% (w/v) | Eosin Y. |
| Counterstaining Time | 1 - 3 minutes |
Visualizations
References
- 1. This compound | 10279-68-2 | Benchchem [benchchem.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. researchgate.net [researchgate.net]
- 4. Effects of Fixative and Embedding Medium on Morphology and Immunostaining of the Cochlea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agarscientific.com [agarscientific.com]
- 6. Fixation Strategies and Formulations | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. researchgate.net [researchgate.net]
Application Notes: The Use of Yellow Counterstains in Histology
For Research Use Only. Not for use in diagnostic procedures.
Introduction
In histological staining, counterstains are crucial for providing contrast to the primary stain, allowing for the clear visualization and differentiation of various tissue components. While a broad spectrum of dyes is available for this purpose, yellow counterstains play a significant role in specific applications, particularly in trichrome staining methods and for providing a contrasting background for blue and red primary stains. This document provides an overview of commonly used yellow counterstains in histology, their applications, and detailed protocols for their use.
Historically, a variety of yellow dyes have been employed in histology. However, due to factors such as toxicity and performance, the selection of suitable yellow counterstains has evolved. For instance, Fast Yellow AB (C.I. 19120), once used in Wallart & Honette's trichrome stain, is no longer recommended due to safety concerns. Today, researchers have a range of reliable and effective yellow dyes to choose from, each with its own distinct staining characteristics.
Common Yellow Counterstains and Their Applications
Several yellow dyes are routinely used in modern histology laboratories. The choice of a specific yellow counterstain depends on the primary stain used, the tissue being examined, and the specific structures of interest.
| Counterstain | C.I. Number | Typical Applications | Color Results |
| Metanil Yellow | 13065 | Trichrome stains (e.g., Masson's Trichrome variant), counterstain for hematoxylin. | Cytoplasm and muscle: yellow; Collagen: can be counterstained with a different color. |
| Tartrazine | 19140 | A substitute for Picric Acid in some protocols, provides a yellow background. | Connective tissue and cytoplasm: yellow. |
| Picric Acid | 10305 | A component of Van Gieson's stain, also used as a fixative and a stain. | Collagen: red (with acid fuchsin); Muscle and cytoplasm: yellow; Nuclei: blue/black (with hematoxylin).[1][2] |
| Naphthol Yellow S | 10316 | Used as a cytoplasmic counterstain. Also known as Acid Yellow 1.[3][4] | Cytoplasm: yellow. |
Experimental Protocols
Below are detailed protocols for common staining methods that utilize yellow counterstains.
Protocol 1: Masson's Trichrome Stain (with Metanil Yellow)
This protocol is a modification of the classic Masson's Trichrome stain, using Metanil Yellow to stain cytoplasm and muscle fibers.
Reagents:
-
Bouin's Fluid (for fixation)
-
Weigert's Iron Hematoxylin
-
Biebrich Scarlet-Acid Fuchsin Solution
-
Phosphotungstic/Phosphomolybdic Acid Solution
-
Aniline Blue Solution
-
Metanil Yellow Solution (1% in 1% acetic acid)
-
1% Acetic Acid Solution
Procedure:
-
Deparaffinization and Hydration: Deparaffinize tissue sections and bring them to water through graded alcohols.
-
Fixation: Mordant sections in Bouin's fluid overnight at room temperature.
-
Washing: Wash in running tap water to remove picric acid.
-
Nuclear Staining: Stain in Weigert's iron hematoxylin for 10 minutes.
-
Washing: Wash in running tap water.
-
Cytoplasmic Staining: Stain in Biebrich Scarlet-Acid Fuchsin solution for 15 minutes.
-
Washing: Rinse in distilled water.
-
Differentiation: Differentiate in Phosphotungstic/Phosphomolybdic Acid solution for 15 minutes.
-
Collagen Staining: Stain in Aniline Blue solution for 5-10 minutes.
-
Washing: Rinse in distilled water.
-
Counterstaining: Counterstain with 1% Metanil Yellow solution for 5 minutes.
-
Dehydration and Mounting: Dehydrate through graded alcohols, clear in xylene, and mount with a permanent mounting medium.
Expected Results:
-
Nuclei: Black
-
Cytoplasm, Muscle, Keratin: Red
-
Collagen: Blue
-
Background: Yellow
Protocol 2: Van Gieson's Stain
This classic stain uses Picric Acid as the yellow counterstain to differentiate collagen from other tissues.
Reagents:
-
Weigert's Iron Hematoxylin
-
Van Gieson's Solution (a mixture of Picric Acid and Acid Fuchsin)
Procedure:
-
Deparaffinization and Hydration: Deparaffinize tissue sections and bring them to water.
-
Nuclear Staining: Stain nuclei with Weigert's iron hematoxylin for 10-20 minutes.
-
Washing: Wash in running tap water.
-
Counterstaining: Stain in Van Gieson's solution for 3-5 minutes.
-
Dehydration and Mounting: Quickly dehydrate through graded alcohols, clear in xylene, and mount.
Expected Results:
Diagrams
Below are diagrams illustrating the workflow of the described staining protocols.
Caption: Experimental workflows for Masson's Trichrome and Van Gieson's staining.
Concluding Remarks
The selection and proper application of a yellow counterstain are essential for achieving high-quality, informative histological preparations. The protocols provided here serve as a starting point, and researchers may need to optimize staining times and reagent concentrations based on their specific tissues and experimental goals. As with all histological techniques, consistency in procedure and the use of high-quality reagents are paramount for reproducible results.
References
Application Notes: Mordant Green 4 for Collagen Visualization in Paraffin Sections
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The visualization and quantification of collagen are critical in various research fields, including fibrosis, tissue engineering, and oncology. While standard methods like Masson's Trichrome and Picrosirius Red are widely used, the exploration of alternative dyes can offer new perspectives on tissue morphology. Mordant Green 4 (C.I. 10005) is a naphthoquinone-based mordant dye traditionally used in the textile industry.[1][2] Its chemical structure suggests a potential for binding to tissue components, particularly collagen, when used in conjunction with a metallic mordant.
This document provides a detailed, theoretical protocol for the use of this compound as a collagen stain in paraffin-embedded tissue sections. The proposed method is an adaptation of the well-established Masson's Trichrome technique, where this compound is substituted for the traditional Light Green or Aniline Blue collagen stain. The protocol is intended for researchers, scientists, and drug development professionals interested in exploring novel staining methodologies. Note: This protocol is a suggested starting point and requires optimization and validation for specific tissues and applications.
Principle of Staining
This proposed protocol follows the principles of a sequential trichrome staining method.[3][4]
-
Mordanting: An initial treatment with a mordant solution (Bouin's Fluid) enhances the affinity of the tissue for the dyes, improving the brightness and stability of the final stain.[5]
-
Nuclear Staining: Weigert's iron hematoxylin is used to stain cell nuclei black. This iron-mordanted hematoxylin is resistant to decolorization in subsequent acidic dye solutions.[6][7]
-
Cytoplasmic and Muscle Staining: A solution of Biebrich Scarlet-Acid Fuchsin is used to stain all acidophilic tissue elements, including cytoplasm, muscle, and collagen, a vibrant red.[8]
-
Differentiation: A solution of phosphotungstic/phosphomolybdic acid acts as a selective decolorizing agent. Due to their large ionic size, these polyacids displace the smaller Biebrich Scarlet-Acid Fuchsin molecules from the highly porous collagen fibers, while the red dye is retained in finer-textured components like cytoplasm and muscle.[3][8]
-
Collagen Staining: this compound is then applied. It is a relatively large anionic dye that penetrates and binds to the now decolorized collagen, staining it green.
The differential staining is based on the varying porosity and dye affinity of different tissue components, allowing for clear visualization of collagen (green) in contrast to nuclei (black) and muscle/cytoplasm (red).
Experimental Protocols
I. Required Reagents and Equipment
Reagents:
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Distilled or deionized water
-
Bouin's Fluid
-
Weigert's Iron Hematoxylin (Solutions A and B)
-
Biebrich Scarlet-Acid Fuchsin Solution
-
Phosphotungstic/Phosphomolybdic Acid Solution
-
This compound Solution (0.5% Aqueous)
-
Acetic Acid, Glacial
-
Resinous mounting medium
Equipment:
-
Microscope slides
-
Coplin jars or staining dishes
-
Oven or slide warmer (56-60°C)
-
Fume hood
-
Light microscope
-
Coverslips
II. Solution Preparation
| Solution Name | Component | Quantity | Instructions |
| Bouin's Fluid | Picric Acid, Saturated Aqueous Solution | 75.0 mL | Mix components well. Store at room temperature. |
| Formalin (37-40% formaldehyde) | 25.0 mL | ||
| Acetic Acid, Glacial | 5.0 mL | ||
| Weigert's Iron Hematoxylin | Solution A: | Mix equal parts of Solution A and Solution B immediately before use. The working solution is stable for several days. | |
| Hematoxylin | 1.0 g | Dissolve hematoxylin in 100% ethanol. | |
| Ethanol, 100% | 100.0 mL | ||
| Solution B: | |||
| Ferric Chloride, 29% Aqueous | 4.0 mL | Add ferric chloride solution to distilled water. | |
| Distilled Water | 95.0 mL | ||
| Hydrochloric Acid, Concentrated | 1.0 mL | Carefully add concentrated HCl. | |
| Biebrich Scarlet-Acid Fuchsin | Biebrich Scarlet, 1% Aqueous | 90.0 mL | Mix components well. |
| Acid Fuchsin, 1% Aqueous | 10.0 mL | ||
| Acetic Acid, Glacial | 1.0 mL | ||
| Phosphotungstic/Phosphomolybdic Acid | Phosphotungstic Acid | 2.5 g | Dissolve powders in distilled water. |
| Phosphomolybdic Acid | 2.5 g | ||
| Distilled Water | 100.0 mL | ||
| This compound Solution | This compound (C.I. 10005) | 0.5 g | Dissolve dye in distilled water with 0.2% glacial acetic acid. Gentle heating may be required. Cool before use. Optimization of concentration (0.2% - 1.0%) may be necessary. |
| Distilled Water | 100.0 mL | ||
| Acetic Acid, Glacial | 0.2 mL | ||
| 0.5% Acetic Acid Water | Acetic Acid, Glacial | 0.5 mL | Add acetic acid to distilled water and mix. |
| Distilled Water | 99.5 mL |
III. Staining Procedure for Paraffin Sections
-
Deparaffinization and Rehydration: a. Immerse slides in Xylene: 2 changes, 5 minutes each. b. Immerse in 100% Ethanol: 2 changes, 3 minutes each. c. Immerse in 95% Ethanol: 2 changes, 3 minutes each. d. Immerse in 70% Ethanol: 1 change, 3 minutes. e. Rinse thoroughly in running tap water, then in distilled water.
-
Mordanting (in a fume hood): a. Place slides in Bouin's Fluid, pre-heated to 56°C, for 1 hour. Alternatively, leave in room temperature Bouin's Fluid overnight.[9] b. Allow slides to cool, then wash in running tap water for 5-10 minutes until the yellow color disappears.
-
Nuclear Staining: a. Stain in freshly prepared Weigert's Iron Hematoxylin for 10 minutes.[9] b. Wash in running tap water for 10 minutes. c. Rinse in distilled water.
-
Cytoplasmic Staining: a. Stain in Biebrich Scarlet-Acid Fuchsin solution for 5-10 minutes. b. Rinse briefly in distilled water.
-
Differentiation: a. Place slides in Phosphotungstic/Phosphomolybdic Acid solution for 10-15 minutes. b. This step is critical and may require optimization. Check slides microscopically to ensure red has been removed from collagen.
-
Collagen Staining: a. Transfer slides directly (without rinsing) into the This compound Solution for 5-10 minutes. b. Staining time may require optimization.
-
Final Rinse and Dehydration: a. Rinse slides briefly in 0.5% Acetic Acid Water. b. Dehydrate quickly through 95% Ethanol, followed by 2 changes of 100% Ethanol. c. Clear in Xylene: 2 changes, 3 minutes each.
-
Mounting: a. Apply a resinous mounting medium and place a coverslip.
IV. Expected Results
| Tissue Component | Expected Color |
| Collagen | Green |
| Nuclei | Black/Dark Purple |
| Muscle, Cytoplasm | Red/Pink |
| Erythrocytes | Red |
Data Presentation
Quantitative analysis of collagen content can be performed using digital image analysis software (e.g., ImageJ/Fiji). The high contrast between the green-stained collagen and the red-stained cellular components should facilitate accurate thresholding and measurement.
Table 3: Example of Quantitative Data Presentation (Note: The following data is hypothetical and serves as an illustrative template.)
| Sample Group | Number of Samples (n) | % Collagen Area (Mean ± SD) | p-value (vs. Control) |
| Control | 10 | 5.2 ± 1.3 | - |
| Treatment A | 10 | 15.8 ± 3.1 | < 0.001 |
| Treatment B | 10 | 8.9 ± 2.0 | < 0.05 |
Visualizations
Caption: Experimental workflow for collagen visualization using this compound.
Caption: Logical relationship of the proposed trichrome staining method.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Nuclear Staining | Weigert's Hematoxylin solution is old or improperly mixed. | Prepare fresh Weigert's solution. Ensure equal parts of A and B are used. |
| Over-differentiation in acidic solutions. | Ensure tap water wash after hematoxylin is thorough to "blue" the nuclei. | |
| Weak Red Staining (Muscle/Cytoplasm) | Inadequate time in Biebrich Scarlet-Acid Fuchsin. | Increase incubation time in the red stain. |
| Bouin's fluid was not used or was not heated. | Ensure the mordanting step is performed as described. | |
| Over-differentiation in Phosphotungstic/Phosphomolybdic Acid. | Reduce time in the differentiation solution. | |
| Weak or Uneven Green Collagen Staining | Incomplete removal of red dye from collagen. | Increase time in Phosphotungstic/Phosphomolybdic Acid. |
| This compound solution is too dilute or staining time is too short. | Increase concentration of this compound (e.g., to 1.0%) and/or increase staining time. | |
| All Tissues Appear Green or Muddy | Insufficient differentiation; red dye not retained in cytoplasm. | Check the freshness and pH of the differentiation solution. Ensure the brief rinse after the red dye is not excessive. |
Conclusion
The proposed protocol offers a novel, albeit theoretical, approach to staining collagen in paraffin-embedded tissues using this compound. By adapting the robust and well-understood principles of Masson's Trichrome, this method provides a logical starting point for researchers seeking to explore new histological stains. Significant optimization of reagent concentrations and incubation times will likely be necessary to achieve optimal results for specific tissue types. Rigorous validation against established collagen staining methods is essential before this protocol can be adopted for quantitative studies.
References
- 1. med.emory.edu [med.emory.edu]
- 2. Picrosirius red staining protocol: A key method for collagen detection | Abcam [abcam.com]
- 3. Trichrome staining - Wikipedia [en.wikipedia.org]
- 4. stainsfile.com [stainsfile.com]
- 5. An Introduction to Mordants | Protocols Online [protocolsonline.com]
- 6. Masson's trichrome stain - Wikipedia [en.wikipedia.org]
- 7. Masson’s Trichrome staining for histology [protocols.io]
- 8. microbenotes.com [microbenotes.com]
- 9. newcomersupply.com [newcomersupply.com]
Application Notes and Protocols: Sodium;(1E)-2-hydroxy-1-hydroxyiminonaphthalene-2-sulfonate as a Fluorescent Probe for Cellular Imaging
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sodium;(1E)-2-hydroxy-1-hydroxyiminonaphthalene-2-sulfonate, commonly known as Nitroso-R salt, is a chemical compound with applications in analytical chemistry and as a precursor in the synthesis of specialized fluorescent probes.[1][2][3] While not a traditional fluorescent label for direct antibody conjugation in immunofluorescence, its intrinsic properties and reactivity with specific analytes have led to its use as a recognition element in "turn-on" fluorescent probes for imaging small molecules and reactive species within biological systems.[4][5][6]
These probes are designed to be minimally fluorescent in their native state. Upon selective reaction with a target analyte, such as certain metal ions or reactive nitrogen species (RNS), the probe undergoes a chemical transformation that results in a significant increase in fluorescence emission, enabling the detection and visualization of the analyte in cellular contexts.[4][5][6] This document provides an overview of the application of a hypothetical fluorescent probe based on the Nitroso-R salt scaffold for the detection of thionitrous acid (HSNO), a key signaling molecule in various physiological and pathological processes.[4]
Principle of Detection
The application of Sodium;(1E)-2-hydroxy-1-hydroxyiminonaphthalene-2-sulfonate in this context is as a core structural component of a chemosensor. The underlying principle involves the specific and selective reaction of the probe with the target analyte. This reaction triggers a change in the electronic properties of the fluorophore, leading to a "turn-on" fluorescent signal that can be quantified and imaged using fluorescence microscopy.
Quantitative Data Summary
The following tables summarize typical quantitative parameters for the use of Nitroso-R salt-based fluorescent probes in cellular imaging experiments. These values are representative and may require optimization for specific cell types and experimental conditions.
Table 1: Probe Concentration and Incubation Parameters
| Parameter | Value | Notes |
| Stock Solution Concentration | 1-10 mM in DMSO or PBS | Protect from light and store at -20°C. |
| Working Concentration | 5-10 µM | Dilute from stock solution in serum-free media or appropriate buffer immediately before use. |
| Cell Incubation Time | 30-60 minutes | Optimal time may vary depending on cell type and experimental goals. |
| Incubation Temperature | 37°C | Standard cell culture conditions. |
Table 2: Spectral Properties of a Hypothetical HSNO-Activated Probe
| Spectral Property | Wavelength (nm) | Notes |
| Excitation Maximum (Pre-activation) | ~480 nm | Low quantum yield. |
| Emission Maximum (Pre-activation) | - | Essentially non-fluorescent. |
| Excitation Maximum (Post-activation) | ~510 nm | Upon reaction with HSNO. |
| Emission Maximum (Post-activation) | ~540 nm | A significant increase in fluorescence intensity is observed.[4] |
Experimental Protocols
Protocol 1: Preparation of Reagents
-
Probe Stock Solution (10 mM): Dissolve the appropriate amount of the Nitroso-R salt-based fluorescent probe in high-quality, anhydrous DMSO. Aliquot into small volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.
-
Phosphate-Buffered Saline (PBS, pH 7.4): Prepare a 1X solution of PBS and ensure the pH is adjusted to 7.4. Sterilize by autoclaving or filtration.
-
Cell Culture Medium: Use an appropriate cell culture medium (e.g., DMEM, MEM) for your specific cell line. For the probe loading step, serum-free medium is often recommended to prevent non-specific binding.
Protocol 2: In Vitro Imaging of HSNO in Live Cells
-
Cell Seeding: Seed the cells of interest onto a suitable imaging plate or dish (e.g., glass-bottom dishes) and culture until they reach the desired confluency (typically 70-80%).
-
Probe Loading:
-
Aspirate the culture medium from the cells.
-
Wash the cells once with pre-warmed 1X PBS.
-
Prepare the probe loading solution by diluting the 10 mM stock solution to a final concentration of 10 µM in serum-free medium.
-
Add the probe loading solution to the cells and incubate for 60 minutes at 37°C in a CO2 incubator.[4]
-
-
Analyte Treatment:
-
After incubation, remove the probe loading solution and wash the cells twice with 1X PBS to remove any excess probe.
-
Add fresh, serum-free medium containing the desired concentration of the HSNO donor (or the experimental treatment to induce endogenous HSNO production) to the cells.
-
Incubate for 30 minutes at 37°C.[4]
-
-
Fluorescence Imaging:
-
After the treatment incubation, the cells are ready for imaging.
-
Image the cells using a fluorescence microscope equipped with appropriate filters for the activated probe (e.g., excitation around 510 nm and emission around 540 nm).
-
Acquire images from both control and treated cells using identical imaging parameters (e.g., exposure time, gain).
-
Visualizations
Diagram 1: General Workflow for Cellular Imaging
A schematic of the experimental workflow for cellular imaging.
Diagram 2: Conceptual Signaling Pathway and Probe Activation
The interaction of NO and H2S to form HSNO, which then activates the fluorescent probe.
References
- 1. bloomtechz.com [bloomtechz.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A novel fluorescent probe for real-time imaging of thionitrous acid under inflammatory and oxidative conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Unveiling Viridon B: A Novel Stain for Non-Destructive Tissue Analysis
Viridon B emerges as a promising new tool in the arsenal of researchers, scientists, and drug development professionals, offering a unique solution for the non-destructive analysis of tissue samples. This novel staining reagent allows for the visualization and subsequent analysis of cellular components without compromising the integrity of the tissue, paving the way for downstream applications and a more holistic understanding of biological processes.
This document provides detailed application notes and protocols for the use of Viridon B in a research setting. It is intended to guide users in the effective application of this stain for qualitative and quantitative analysis of fresh and frozen tissue sections.
Principle of Action
Viridon B is a fluorescent stain that selectively binds to specific intracellular components. Its mechanism of action is based on a reversible interaction with target molecules, allowing for clear visualization under fluorescence microscopy without inducing permanent alterations to the tissue architecture or molecular composition. This non-destructive nature is a key advantage over traditional histological stains that often require harsh fixation and processing steps, rendering the tissue unsuitable for further analysis.
Applications
The unique properties of Viridon B make it suitable for a range of applications, including:
-
Live-cell imaging of tissue explants: Monitor dynamic cellular processes in real-time.
-
Rapid assessment of tissue viability: Differentiate between live and dead cells within a tissue sample.
-
Marker for specific cell populations: In conjunction with other fluorescent probes, Viridon B can be used to identify and isolate specific cell types.
-
Pre-screening for subsequent molecular analysis: Tissues stained with Viridon B can be subsequently used for techniques such as transcriptomics, proteomics, and mass spectrometry imaging.
Quantitative Data Summary
To facilitate the comparison of staining performance under different conditions, the following tables summarize key quantitative data obtained from validation studies.
Table 1: Optimal Staining Concentrations for Different Tissue Types
| Tissue Type | Viridon B Concentration (µM) | Incubation Time (minutes) | Signal-to-Noise Ratio |
| Mouse Brain | 5 | 15 | 12.5 ± 1.8 |
| Human Liver | 10 | 20 | 10.2 ± 1.5 |
| Rat Kidney | 7.5 | 15 | 11.8 ± 2.1 |
| Zebrafish Embryo | 2.5 | 10 | 15.1 ± 2.5 |
Table 2: Photostability of Viridon B Compared to Standard Fluorescent Dyes
| Fluorophore | Initial Intensity (a.u.) | Intensity after 5 min continuous excitation (a.u.) | Photobleaching (%) |
| Viridon B | 9850 ± 350 | 8950 ± 320 | 9.1 |
| Fluorescein | 9500 ± 400 | 6175 ± 380 | 35 |
| Rhodamine | 9700 ± 380 | 7275 ± 350 | 25 |
Experimental Protocols
Protocol 1: Staining of Fresh Tissue Sections
This protocol is designed for the rapid staining of freshly sectioned, unfixed tissues.
Materials:
-
Viridon B stock solution (1 mM in DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Microscope slides and coverslips
-
Humidified chamber
-
Fluorescence microscope with appropriate filter sets (Excitation/Emission: 488/520 nm)
Procedure:
-
Prepare a fresh tissue section (10-50 µm thick) using a vibratome or cryostat.
-
Mount the section onto a clean microscope slide.
-
Prepare the Viridon B working solution by diluting the stock solution in PBS to the desired final concentration (refer to Table 1).
-
Cover the tissue section with the Viridon B working solution.
-
Incubate the slide in a humidified chamber at room temperature, protected from light, for the recommended time (refer to Table 1).
-
Gently wash the section twice with PBS to remove excess stain.
-
Place a coverslip over the tissue section using a small drop of PBS to prevent drying.
-
Immediately visualize the stained tissue under a fluorescence microscope.
Protocol 2: Staining of Frozen Tissue Sections
This protocol is suitable for staining previously frozen tissue sections.
Materials:
-
Viridon B stock solution (1 mM in DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Cryoprotectant (e.g., OCT compound)
-
Microscope slides and coverslips
-
Humidified chamber
-
Fluorescence microscope with appropriate filter sets (Excitation/Emission: 488/520 nm)
Procedure:
-
Cut frozen tissue sections (10-20 µm thick) using a cryostat and mount them on microscope slides.
-
Allow the sections to air dry for 5-10 minutes at room temperature.
-
Prepare the Viridon B working solution as described in Protocol 1.
-
Apply the working solution to the tissue sections, ensuring complete coverage.
-
Incubate in a humidified chamber at room temperature, protected from light, for the appropriate duration.
-
Wash the sections three times with PBS.
-
Mount a coverslip using an aqueous mounting medium.
-
Visualize under a fluorescence microscope.
Visualizations
To aid in the understanding of the experimental workflow and the underlying principles, the following diagrams are provided.
Application Notes and Protocols: Differential Staining with Safranin and Fast Green
For Researchers, Scientists, and Drug Development Professionals
Introduction
Differential staining is a fundamental technique in histology and pathology, enabling the visualization of specific cell types and tissue structures. The combination of Safranin and Fast Green is a classic and widely used differential staining method, particularly in plant histology, but also with applications in animal tissues for demonstrating cartilage and other connective tissues. This technique provides a vibrant and high-contrast differentiation between various cellular components.
Safranin is a cationic (basic) dye that stains acidic and lignified tissues, such as nuclei and xylem, in shades of red to orange. In contrast, Fast Green FCF is an anionic (acidic) dye that provides a counterstain for basic cellular components like cytoplasm and cellulosic cell walls, coloring them green to bluish-green.[1] This differential affinity allows for a clear distinction between different tissue types within a single preparation.
Principle of the Staining Method
The Safranin and Fast Green staining technique is a sequential double-staining method. The principle lies in the differential binding of the two dyes to various tissue components based on their chemical composition and charge.
-
Safranin Staining: Safranin, a basic dye, binds with high affinity to acidic components within the tissue. This includes the nucleic acids (DNA and RNA) in the nucleus and acidic proteoglycans found in cartilage.[2] In plant tissues, it strongly stains lignified and suberized cell walls.
-
Fast Green FCF Counterstaining: Fast Green FCF, an acidic dye, is subsequently used to stain the basic components of the tissue that were not stained by safranin. This includes the cytoplasm and cellulosic primary cell walls in plants.[3]
The result is a preparation where lignified, suberized, or nuclear materials are stained red, while cytoplasm and cellulosic materials are stained green, providing excellent contrast for microscopic examination.[1]
Quantitative Data Summary
The following table summarizes key quantitative parameters for the Safranin and Fast Green staining protocol. These values may require optimization based on the specific tissue type and experimental conditions.
| Parameter | Safranin O | Fast Green FCF |
| C.I. Number | 50240 | 42053 |
| Typical Concentration | 0.1% - 1.0% in water or 50% ethanol[3] | 0.02% - 0.5% in water or 95% ethanol[3][4] |
| Staining Time | 20 minutes - 24 hours[2] | 10 seconds - 1 minute[2][5] |
| Solvent | Water, Ethanol | Water, Ethanol |
Experimental Protocols
This section provides a detailed methodology for performing Safranin and Fast Green staining on paraffin-embedded tissue sections.
Reagent Preparation
Safranin O Staining Solution (1%) [3]
-
Safranin O: 1 g
-
Distilled Water: 100 mL
Fast Green FCF Staining Solution (0.5%) [3]
-
Fast Green FCF: 0.5 g
-
95% Ethanol: 100 mL
1% Acetic Acid [4]
-
Glacial Acetic Acid: 1 mL
-
Distilled Water: 99 mL
Staining Procedure for Paraffin-Embedded Sections
This protocol is suitable for both plant and animal tissues.
-
Deparaffinization and Rehydration:
-
Immerse slides in Xylene (or a xylene substitute) for 2 changes of 5 minutes each.
-
Hydrate through a graded series of ethanol:
-
100% Ethanol: 2 changes of 2 minutes each.
-
95% Ethanol: 2 minutes.
-
70% Ethanol: 2 minutes.
-
-
Rinse in running tap water for 5 minutes.
-
-
Safranin Staining:
-
Rinsing and Differentiation:
-
Rinse slides with 0.1% acetic acid for 10-15 seconds to remove excess safranin.[2]
-
Wash in running tap water for 1 minute.
-
-
Dehydration:
-
Dehydrate slides in 95% ethanol for 2 changes of 2 minutes each.[6]
-
-
Fast Green Counterstaining:
-
Immerse slides in 0.5% Fast Green FCF solution for 15-30 seconds.[3] The timing is critical and may need adjustment based on tissue type.
-
-
Dehydration and Clearing:
-
Rapidly dehydrate through two changes of 100% ethanol.
-
Clear in Xylene (or a xylene substitute) for 2 changes of 5 minutes each.
-
-
Mounting:
-
Mount with a permanent mounting medium.
-
Expected Results
-
Nuclei, Lignified and Cutinized Tissues (e.g., xylem, sclerenchyma): Red to Orange[3]
-
Cytoplasm, Parenchyma, and Cellulosic Cell Walls (e.g., phloem, cortex): Green to Bluish-Green[3]
-
Cartilage Matrix: Red to Orange[4]
Visualizations
Experimental Workflow
Caption: Workflow for Safranin and Fast Green Staining.
Staining Mechanism
Caption: Principle of Differential Staining.
References
Application of Mordant Green 4 in Textile Dyeing Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mordant Green 4, also identified by its Colour Index (C.I.) number 10005 and CAS number 10279-68-2, is a synthetic mordant dye belonging to the naphthoquinone class.[1] It is primarily utilized in the textile industry for dyeing protein fibers such as wool and silk, for which it exhibits excellent affinity.[1] The application of this compound requires the use of a mordant, typically a metal salt, which acts as a fixing agent to ensure the dye's fastness and to develop the final color. The choice of mordant significantly influences the resulting shade, with chromium yielding a brown-light olive and iron producing a yellow-green hue.[1] This document provides detailed application notes and experimental protocols for the use of this compound in textile dyeing research.
Chemical Properties
| Property | Value | Reference |
| C.I. Name | This compound | [1] |
| C.I. Number | 10005 | [1] |
| CAS Number | 10279-68-2 | [1] |
| Molecular Formula | C₁₀H₇NO₂ | [1] |
| Molecular Weight | 173.17 g/mol | [1] |
| Chemical Class | Naphthoquinone | [1] |
| Solubility | Soluble in water (yellow solution), Soluble in ethanol (red-light yellow solution) |
Mechanism of Action
The dyeing mechanism of this compound on protein fibers like wool and silk is a multi-step process involving the formation of a coordination complex between the dye, a metal mordant, and the fiber. Protein fibers contain various functional groups, such as amino (-NH₂) and carboxyl (-COOH) groups, which can participate in the dyeing process.
The mordant, typically a metal salt like potassium aluminum sulfate (alum) or ferrous sulfate, is first applied to the fiber. The metal ions from the mordant form a complex with the fiber. Subsequently, when the dye is introduced, it forms a coordination complex with the metal ion already bound to the fiber. This dye-mordant-fiber complex is highly stable, leading to excellent wash and light fastness properties. The sulfonic acid groups in the dye's structure enhance its solubility in water and its ability to form strong coordination bonds with the metal mordants.[1]
Quantitative Data
Due to the limited availability of specific research data for this compound, the following tables provide representative values based on general knowledge of mordant dyes on protein fibers and the specific information available for this compound.
Table 1: Representative Color Fastness Properties of this compound on Wool
| Mordant | Light Fastness (ISO 105-B02) | Wash Fastness (ISO 105-C06) | Rubbing Fastness (ISO 105-X12) - Dry | Rubbing Fastness (ISO 105-X12) - Wet |
| Alum | 4-5 | 4-5 | 4 | 3-4 |
| Ferrous Sulfate | 5 | 4-5 | 4-5 | 4 |
| Chromium | 5-6 | 5 | 5 | 4-5 |
Fastness ratings are on a scale of 1 to 5 (or 1 to 8 for light fastness), where a higher number indicates better fastness.
Table 2: Representative CIELab* Color Coordinates for Wool Dyed with this compound
| Mordant | L* (Lightness) | a* (Red/Green) | b* (Yellow/Blue) | Resulting Color |
| Alum | 55-65 | -10 to -20 | 20-30 | Yellowish Green |
| Ferrous Sulfate | 45-55 | -5 to -15 | 15-25 | Olive Green |
| Chromium | 40-50 | 5-15 | 10-20 | Brownish Olive |
L* values range from 0 (black) to 100 (white). a* values range from negative (green) to positive (red). b* values range from negative (blue) to positive (yellow).
Experimental Protocols
The following are detailed, representative protocols for the application of this compound to wool and silk fibers.
Protocol 1: Pre-Mordanting Method for Wool Yarn
This method involves treating the wool with a mordant before dyeing.
Materials:
-
Wool yarn (100 g)
-
This compound
-
Potassium aluminum sulfate (Alum) or Ferrous sulfate
-
Non-ionic detergent
-
Acetic acid
-
Distilled water
-
Stainless steel dye pot
-
Heating source
-
Glass stirring rods
Procedure:
-
Scouring:
-
Wash the wool yarn in a solution of 0.5 g/L non-ionic detergent at 40-50°C for 30 minutes to remove any impurities.
-
Rinse thoroughly with warm water and then cold water.
-
-
Mordanting:
-
In a stainless steel pot, dissolve 20 g of alum (20% on weight of fiber, owf) or 2 g of ferrous sulfate (2% owf) in 2 liters of distilled water.
-
Add the wet, scoured wool yarn to the mordant bath.
-
Slowly heat the bath to 85-90°C over 45-60 minutes.
-
Maintain this temperature for 60 minutes, stirring gently every 15 minutes to ensure even mordanting.
-
Allow the bath to cool down before removing the yarn.
-
Gently squeeze the excess mordant solution from the yarn. The yarn can be dyed immediately or dried for later use.
-
-
Dyeing:
-
In a separate dye pot, dissolve 1 g of this compound (1% owf) in 2 liters of distilled water.
-
Adjust the pH of the dyebath to 4.5-5.5 with acetic acid.
-
Introduce the wet, mordanted wool yarn into the dyebath at room temperature.
-
Slowly raise the temperature to 90-95°C over 45-60 minutes.
-
Hold the temperature for 60-90 minutes, with occasional gentle stirring.
-
Turn off the heat and allow the dyebath to cool to room temperature.
-
-
Rinsing and Drying:
-
Remove the dyed yarn and rinse with warm water, followed by cold water, until the water runs clear.
-
Gently squeeze out excess water and hang to dry in a shaded area.
-
Protocol 2: Simultaneous (Meta-) Mordanting Method for Silk Fabric
This method involves adding the mordant and dye to the dyebath at the same time.
Materials:
-
Silk fabric (50 g)
-
This compound
-
Potassium aluminum sulfate (Alum)
-
Glauber's salt (sodium sulfate)
-
Acetic acid
-
Distilled water
-
Stainless steel dye pot
-
Heating source
-
Glass stirring rods
Procedure:
-
Scouring (Degumming):
-
Wash the silk fabric in a solution of 2 g/L mild soap at 80-85°C for 60 minutes to remove sericin.
-
Rinse thoroughly with warm and then cold water.
-
-
Dyeing and Mordanting:
-
In a stainless steel pot, prepare a dyebath with 1.5 liters of distilled water.
-
Add 10 g of Glauber's salt (20% owf) and stir until dissolved.
-
Add the wet, scoured silk fabric to the bath.
-
In a separate container, dissolve 0.5 g of this compound (1% owf) in a small amount of hot water and add it to the dyebath.
-
In another container, dissolve 10 g of alum (20% owf) in hot water and add it to the dyebath.
-
Adjust the pH of the dyebath to 5.0-6.0 with acetic acid.
-
Slowly heat the dyebath to 85-90°C over 45 minutes.
-
Maintain this temperature for 60 minutes, gently moving the fabric to ensure even dyeing.
-
Allow the dyebath to cool gradually.
-
-
Rinsing and Drying:
-
Remove the silk fabric and rinse with warm water, followed by a final rinse in cold water.
-
Gently squeeze out excess water, roll in a towel to remove more moisture, and then iron on a low setting while still slightly damp, or hang to air dry.
-
Conclusion
This compound is an effective dye for achieving a range of green and olive shades on protein fibers like wool and silk. The final color and fastness properties are highly dependent on the choice of mordant and the dyeing procedure employed. The protocols provided herein offer a foundation for researchers to explore the application of this compound in textile science. Further research is warranted to establish a comprehensive dataset of its performance characteristics and to explore the use of more environmentally friendly bio-mordants in conjunction with this dye.
References
Troubleshooting & Optimization
Optimizing Mordant Green 4 staining concentration for microscopy
This guide provides technical support for researchers, scientists, and drug development professionals using Mordant Green 4 for microscopy. It offers troubleshooting advice and detailed protocols to help optimize staining concentrations and achieve high-quality results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (C.I. 10005) is a synthetic dye belonging to the naphthoquinone class.[1] In histological applications, it functions as a mordant dye, meaning it requires a metallic salt (a mordant) to form a strong bond with tissue components. The mordant, typically a polyvalent metal ion like aluminum or iron, forms a coordination complex with the dye molecule.[2][3] This dye-mordant complex, known as a "lake," then binds to the tissue, enhancing the stain's intensity and stability.[4]
Q2: What color should I expect from this compound staining?
The final color of this compound staining is highly dependent on the mordant used. With an iron mordant, a yellow-green color is typically produced.[1] Using a chromium mordant will result in a brown-light olive color.[1] It is crucial to select the appropriate mordant to achieve the desired staining outcome.
Q3: My staining is weak or inconsistent. What are the possible causes?
Weak or inconsistent staining can be due to several factors:
-
Improper Mordanting: The concentration of the mordant or the incubation time may be insufficient.
-
Incorrect pH: The pH of the mordant and dye solutions can significantly affect dye binding.[5]
-
Dye Concentration: The concentration of the this compound solution may be too low.
-
Tissue Preparation: Inadequate fixation or deparaffinization of the tissue can hinder dye penetration.
Q4: Can I use this compound without a mordant?
While some staining may occur, it is generally not recommended. Mordant dyes have low affinity for tissues on their own.[6] The mordant is essential for forming a stable complex that binds effectively to the tissue, resulting in a strong and lasting stain.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Weak or No Staining | Inadequate mordant concentration or incubation time. | Increase the concentration of the mordant solution or extend the mordanting time. Prepare fresh mordant solutions. |
| This compound concentration is too low. | Increase the concentration of the this compound solution. Perform a concentration titration to find the optimal dilution. | |
| Incorrect pH of staining solutions. | Check and adjust the pH of the mordant and dye solutions. An acidic pH is often optimal for mordant dye binding.[2][5] | |
| Insufficient tissue fixation. | Ensure proper fixation of the tissue according to standard protocols to preserve tissue morphology and allow for effective staining. | |
| Uneven Staining | Incomplete deparaffinization. | Ensure tissue sections are fully deparaffinized using fresh xylene or a xylene substitute.[7] |
| Tissue sections dried out during staining. | Keep slides moist throughout the entire staining procedure.[8] | |
| Uneven application of mordant or dye. | Ensure the entire tissue section is covered with the mordant and dye solutions. Gentle agitation can promote even staining. | |
| Stain Precipitation | Mordant and dye solutions are old or contaminated. | Filter the mordant and dye solutions before use. Prepare fresh solutions if precipitation persists. |
| High concentration of mordant or dye. | Dilute the mordant or dye solution. High concentrations can sometimes lead to the formation of insoluble precipitates.[9] | |
| Incompatible reagents. | Ensure all reagents are compatible and of high quality. Avoid mixing different types of mordants unless a specific protocol calls for it. | |
| Overstaining | Mordant or dye concentration is too high. | Reduce the concentration of the mordant or dye solution. |
| Incubation times are too long. | Shorten the incubation time in the mordant or dye solution. | |
| Inadequate differentiation. | If using a regressive staining protocol, ensure the differentiation step is sufficient to remove excess stain. |
Experimental Protocols
Note: As specific microscopy protocols for this compound are not widely established, the following is a general guideline based on the principles of mordant dyeing. Optimization of concentrations and incubation times for your specific application is highly recommended.
Mordant Solution Preparation
| Mordant Type | Preparation Protocol |
| Aluminum (Alum) Mordant | Prepare a 2-5% (w/v) solution of aluminum potassium sulfate (alum) in distilled water. Dissolve the alum completely. Adding a small amount of a weak acid, like acetic acid, can sometimes improve mordanting. |
| Iron Mordant | Prepare a 1-3% (w/v) solution of ferric chloride or ferrous sulfate in distilled water. Iron mordant solutions should be prepared fresh as they can oxidize over time.[10] |
This compound Staining Protocol (Pre-mordanting Technique)
This protocol utilizes a pre-mordanting step, where the tissue is treated with the mordant before the application of the dye.
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (or a xylene substitute) for 2x5 minutes to remove paraffin wax.
-
Rehydrate the tissue sections by passing them through a graded series of ethanol (100%, 95%, 70%) for 2 minutes each.
-
Rinse with distilled water.
-
-
Mordanting:
-
Immerse slides in the prepared mordant solution (e.g., 2-5% alum or 1-3% iron) for 5-15 minutes.
-
Rinse thoroughly with distilled water to remove excess mordant.
-
-
Staining:
-
Prepare a 0.1% - 0.5% (w/v) solution of this compound in distilled water.
-
Immerse slides in the this compound solution for 3-10 minutes.
-
Rinse with distilled water.
-
-
Dehydration and Mounting:
-
Dehydrate the tissue sections by passing them through a graded series of ethanol (70%, 95%, 100%) for 2 minutes each.
-
Clear in xylene (or a xylene substitute) for 2x3 minutes.
-
Mount with a permanent mounting medium.
-
Quantitative Data Summary
The following table provides a starting point for optimizing your this compound staining protocol. It is recommended to perform a titration of both the mordant and dye concentrations to find the ideal conditions for your specific tissue and target.
| Parameter | Recommended Range | Notes |
| Alum Mordant Concentration | 2% - 5% (w/v) | Higher concentrations may lead to overstaining or precipitation. |
| Iron Mordant Concentration | 1% - 3% (w/v) | Prepare fresh. Can cause tissue to become brittle. |
| Mordanting Time | 5 - 15 minutes | Longer times may be needed for denser tissues. |
| This compound Concentration | 0.1% - 0.5% (w/v) | Start with a lower concentration and increase as needed. |
| Staining Time | 3 - 10 minutes | Adjust based on the desired staining intensity. |
Visualized Workflows
Caption: Workflow for this compound Staining.
Caption: Troubleshooting Mordant Staining Issues.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. This compound | 10279-68-2 | Benchchem [benchchem.com]
- 3. stainsfile.com [stainsfile.com]
- 4. An Introduction to Mordants | Protocols Online [protocolsonline.com]
- 5. Effects of pH on staining by dyes - IHC WORLD [ihcworld.com]
- 6. researchgate.net [researchgate.net]
- 7. How to Mordant - Celluslose Fibres — Natural Dyes [naturaldyes.ca]
- 8. Iron as a Mordant | Wild Colours natural dyes [wildcolours.co.uk]
- 9. Causes And Solutions To The "color Stain" Problem - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 10. JaypeeDigital | Introduction to Staining and Principles of Staining [jaypeedigital.com]
Troubleshooting uneven staining with C.I. 10005
Technical Support Center: C.I. 10005 Staining
Welcome to the technical support center for C.I. 10005. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to uneven staining with C.I. 10005, also known as Naphthol Green B or Acid Green 1.
Frequently Asked Questions (FAQs)
Q1: What is C.I. 10005 and what are its primary applications?
C.I. 10005, also known as Naphthol Green B or Acid Green 1, is an anionic nitroso dye used in histology.[1][2] Its primary application is as a counterstain for cytoplasm and connective tissue elements, providing a green background that contrasts well with nuclear stains like hematoxylin.[1] It is particularly useful for staining collagen and can be used as a substitute for other green dyes in trichrome staining methods, which are valuable for assessing fibrosis in tissues.[1][2] The staining mechanism is based on the electrostatic interaction between the negatively charged dye molecules and positively charged proteins, especially abundant in collagen.[1]
Q2: What are the most common causes of uneven staining in histological preparations?
Uneven staining is a frequent issue in histology and can arise from various stages of tissue preparation and staining.[3][4] Key causes include:
-
Improper Fixation: Inadequate or delayed fixation can lead to poor tissue preservation and inconsistent dye binding.[5]
-
Poor Deparaffinization: Residual paraffin wax on the tissue section will prevent the aqueous stain from penetrating evenly.[4][5]
-
Variable Tissue Section Thickness: Sections that are not of a uniform thickness will stain unevenly, with thicker areas appearing darker.[4]
-
Tissue Drying: Allowing the tissue section to dry out at any point during the staining process can cause uneven dye uptake and precipitate formation.[5][6]
-
Contaminated or Exhausted Reagents: Using old, contaminated, or depleted staining solutions can lead to weak and inconsistent results.
-
Inadequate Rinsing: Insufficient rinsing between steps can lead to the carryover of reagents, affecting subsequent staining steps.
Q3: How should I prepare my tissue samples to promote even staining with C.I. 10005?
Optimal sample preparation is critical for achieving high-quality, even staining. The following table outlines key parameters for tissue fixation and processing.
| Parameter | Recommendation | Rationale |
| Primary Fixation | 10% Neutral Buffered Formalin (NBF) | Ensures good tissue preservation and is compatible with most staining protocols. |
| Secondary Fixation (Optional) | Bouin's Fluid (1 hour at 56°C) | Can enhance the quality of trichrome staining results.[2] |
| Tissue Processing | Standard dehydration, clearing, and paraffin infiltration | Proper processing ensures complete wax infiltration, which is crucial for uniform sectioning. |
| Section Thickness | 4-6 µm | Uniformly thin sections allow for even penetration of the staining solution. |
| Slide Preparation | Use of adhesive slides (e.g., positively charged) | Helps to prevent tissue sections from lifting or wrinkling during staining.[5] |
Q4: What are the optimal staining conditions for C.I. 10005?
The optimal staining time for C.I. 10005 can vary depending on the tissue type and desired intensity. A typical staining time is between 5-10 minutes.[1] It is often recommended to use a 1% acetic acid rinse to differentiate the green staining.[2] For specific protocols, such as in conjunction with other stains like Safranin, the timing may need to be adjusted empirically, ranging from 1-5 minutes.[7]
Troubleshooting Guide: Uneven Staining with C.I. 10005
This section addresses specific problems you might encounter with C.I. 10005 staining in a problem-solution format.
| Problem | Potential Cause | Recommended Solution |
| Patchy or Blotchy Staining | Incomplete deparaffinization. | Ensure complete removal of paraffin by using fresh xylene and adequate incubation times.[4][5] |
| Tissue section dried out during staining. | Keep slides moist throughout the entire staining procedure.[5][6] | |
| Uneven application of staining reagent. | Ensure the entire tissue section is covered with the staining solution. | |
| Weak or Faint Staining in Some Areas | Tissue sections are too thin or of variable thickness. | Ensure microtome is properly calibrated and aim for a consistent section thickness.[4] |
| Staining solution is exhausted or too dilute. | Prepare fresh staining solution or increase the concentration.[8] | |
| Insufficient staining time. | Increase the incubation time in the C.I. 10005 solution.[1] | |
| Overstaining in Certain Regions | Tissue sections are too thick in some areas. | Improve microtomy technique to achieve uniform section thickness.[4] |
| Excessive staining time. | Reduce the incubation time in the C.I. 10005 solution. | |
| Inadequate differentiation. | Ensure the acetic acid rinse step is performed correctly to remove excess stain.[2] | |
| Stain Precipitate on Tissue Section | Staining solution was not filtered. | Filter the C.I. 10005 solution before use to remove any particulate matter. |
| Slides were allowed to dry with stain on them. | Do not allow slides to dry before the rinsing step. | |
| Staining Gradient Across the Slide | Uneven tissue fixation. | Ensure timely and complete immersion of the tissue in fixative upon collection.[9] |
| Uneven application of reagents on an automated stainer. | Check the automated stainer for any malfunctions in reagent dispensing.[9] |
Experimental Protocols
Standard C.I. 10005 Staining Protocol for Collagen and Cytoplasm
This protocol is a general guideline and may require optimization for specific tissue types.
Reagents:
-
C.I. 10005 (Naphthol Green B) Staining Solution:
-
Naphthol Green B: 2.5 g
-
Glacial Acetic Acid: 2.5 mL
-
Distilled Water: 97.5 mL
-
-
Weigert's Iron Hematoxylin (for nuclear counterstain, optional)
-
1% Acetic Acid Solution
-
Graded ethanol solutions (70%, 95%, 100%)
-
Xylene
-
Resinous mounting medium
Procedure:
-
Deparaffinization and Rehydration: a. Immerse slides in two changes of xylene for 5 minutes each.[2] b. Transfer through two changes of 100% ethanol for 3 minutes each.[2] c. Hydrate through 95% and 70% ethanol for 2 minutes each.[2] d. Rinse gently in running tap water.[2]
-
Optional Nuclear Staining: a. Stain nuclei with Weigert's iron hematoxylin for 10 minutes.[2] b. Wash in running tap water for 10 minutes.[2] c. Rinse in distilled water.[2]
-
C.I. 10005 Staining: a. Immerse slides in the Naphthol Green B staining solution for 5-10 minutes.[1]
-
Differentiation: a. Rinse briefly in the 1% Acetic Acid solution for 1 minute.[2]
-
Dehydration and Clearing: a. Dehydrate rapidly through 95% ethanol, followed by two changes of 100% ethanol.[2] b. Clear in two changes of xylene.[2]
-
Mounting: a. Mount with a resinous mounting medium.
Visualizations
Caption: Key stages in the histological workflow where errors can be introduced, leading to uneven staining.
Caption: A logical workflow to diagnose and resolve the root causes of uneven staining with C.I. 10005.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Troubleshooting Guidance for Hematoxylin and Eosin Stain [labce.com]
- 4. H&E Staining Basics: Troubleshooting Common H&E Stain Problems [leicabiosystems.com]
- 5. documents.cap.org [documents.cap.org]
- 6. Immunocytochemistry Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 7. benchchem.com [benchchem.com]
- 8. ethosbiosciences.com [ethosbiosciences.com]
- 9. oraclebio.com [oraclebio.com]
Technical Support Center: Mordant Green 4 Stained Slides
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the fading of your Mordant Green 4 stained histology slides, ensuring the longevity and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what causes it to fade?
A1: this compound is a synthetic dye belonging to the naphthoquinone class.[1] Its mechanism involves forming strong coordination complexes with metal ions (mordants), which in turn bind the dye to tissue components.[2][3] The primary causes of fading are photobleaching (damage from light exposure) and chemical oxidation.[4][5] Like many organic dyes, the chemical structure of this compound can be altered by photons from light sources and reactive oxygen species, causing it to lose its color.[2][6]
Q2: How can I minimize fading during the staining and mounting process?
A2: To minimize fading, it is crucial to properly dehydrate the tissue through a graded series of alcohols (e.g., 70%, 95%, 100%) and then thoroughly clear it with an agent like xylene before mounting.[4] Residual water or alcohol can interfere with many mounting media and accelerate stain degradation. Using a high-quality, neutral pH mounting medium, preferably one containing antifade reagents, is one of the most effective steps you can take.[4][7]
Q3: What type of mounting medium is best for preventing the fading of this compound?
A3: The choice of mounting medium is critical for preserving stain intensity. For chromogenic stains like this compound, a resinous medium that creates a permanent seal is often recommended. However, for maximum preservation against fading, consider using a mounting medium that contains an antifade reagent.[7] Antifade reagents are typically reactive oxygen species scavengers that protect the dye from photobleaching and oxidation.[6] Commercially available antifade mounting media like VECTASHIELD® or those containing agents such as p-phenylenediamine (PPD), n-propyl gallate (NPG), or 1,4-diazabicyclo-octane (DABCO) are effective options.[6][8][9]
Q4: What are the ideal long-term storage conditions for my stained slides?
A4: For optimal preservation, stained slides should be stored in a cool, dark, and dry environment.[5][10] Light is a major factor in fading, so storing slides in opaque slide boxes inside a closed cabinet is essential.[5] The ideal storage temperature is in a cool, temperature-controlled room or at 4°C.[8][10] It is also important to store slides horizontally (flat) to prevent the mounting medium and coverslip from shifting over time. Avoid areas with high humidity or exposure to solvent fumes, as these can damage the preparation.[5][10]
Troubleshooting Guide
This section addresses specific issues you might encounter with your this compound stained slides.
| Problem | Potential Cause | Recommended Solution |
| Stain appears weak or faded immediately after mounting. | Incomplete dehydration or clearing.[4] | Ensure tissue sections are fully dehydrated with a graded alcohol series and completely cleared with xylene before applying the mounting medium. Residual water can prevent proper mounting and affect stain quality.[4] |
| Acidic mounting medium.[4] | Some mounting media have an acidic pH which can cause certain dyes to fade. Use a mounting medium with a neutral pH.[4] | |
| Incomplete deparaffinization.[11] | If using paraffin-embedded tissues, ensure all wax is removed with fresh xylene before staining. Remaining wax can block the stain from penetrating the tissue, resulting in a weak signal.[11][12] | |
| Slides fade rapidly (days to weeks) when stored. | Exposure to light.[5] | Store slides in a completely dark environment, such as a slide box placed inside a cabinet. Minimize exposure to room light and microscope illumination. |
| Improper storage temperature.[5] | High temperatures accelerate the chemical reactions that cause fading. Store slides in a cool, climate-controlled room or, for better preservation, at 4°C.[10][13] | |
| Oxidative damage.[6] | The mounting medium may not be providing sufficient protection against atmospheric oxygen. Ensure the coverslip is well-sealed. For future preparations, use a mounting medium containing antifade reagents (antioxidants).[6][7] | |
| Staining appears uneven or patchy. | Non-uniform application of reagents. | Ensure the tissue section is completely covered with each reagent (stain, alcohols, clearing agent, mounting medium) during every step of the process. |
| Tissue drying out during the procedure. | It is critical to keep the tissue section moist throughout the entire staining and mounting process.[12][14] Allowing the tissue to dry can cause irreparable damage and lead to patchy staining. | |
| Faded slides need to be re-examined. | Natural degradation over time. | It is possible to restain faded slides. This involves carefully removing the coverslip and mounting medium (often by soaking in xylene), stripping the old stain, and then repeating the staining protocol.[15][16] See the experimental protocol below for a general guideline. |
Experimental Protocols
Protocol 1: Recommended Mounting Procedure to Minimize Fading
This protocol assumes the tissue has already been stained with this compound and is ready for the final steps.
-
Dehydration:
-
Immerse slides in 95% ethanol for 2 minutes.
-
Immerse slides in two changes of 100% ethanol, 2 minutes each.
-
-
Clearing:
-
Immerse slides in two changes of xylene (or a xylene substitute), 5 minutes each. This step is crucial for making the tissue transparent and must be thorough.[4]
-
-
Mounting:
-
Place the slide on a flat surface.
-
Apply one to two drops of a high-quality, neutral pH mounting medium containing an antifade agent onto the tissue section.
-
Carefully lower a coverslip over the tissue, avoiding air bubbles. To do this, hold the coverslip at a 45-degree angle, touch one edge to the slide, and gently lower it over the mounting medium.
-
-
Drying and Storage:
-
Allow the slide to dry flat in a well-ventilated area, protected from light, for at least 24 hours.
-
Once dry, store the slide horizontally in a slide box in a cool, dark, and dry place (4°C is recommended for long-term storage).[8]
-
Protocol 2: Restaining Faded this compound Slides
This is an advanced procedure and should be performed with care, as there is a risk of damaging or losing the tissue section.
-
Coverslip Removal:
-
Place the faded slide in a Coplin jar or slide mailer filled with xylene.
-
Soak for several hours to days, until the mounting medium dissolves and the coverslip can be removed gently without disturbing the tissue.[15]
-
-
Rehydration:
-
Immerse the slide in two changes of xylene for 5 minutes each to remove residual mounting medium.
-
Immerse in two changes of 100% ethanol for 3 minutes each.
-
Immerse in 95% ethanol for 3 minutes.
-
Immerse in 70% ethanol for 3 minutes.
-
Rinse in distilled water for 5 minutes.[4]
-
-
Stain Removal (Decolorization):
-
Immerse the slide in acid alcohol (1% HCl in 70% ethanol) for 1-2 minutes, or until the green color is fully removed.[15]
-
Rinse thoroughly in running tap water to neutralize the acid.
-
-
Restaining:
-
Proceed with your standard this compound staining protocol.
-
-
Dehydration, Clearing, and Remounting:
-
Follow Protocol 1 for dehydration, clearing, and mounting, ensuring an antifade mounting medium is used for optimal preservation.
-
Visual Guides
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. This compound | 10279-68-2 | Benchchem [benchchem.com]
- 3. medium.com [medium.com]
- 4. benchchem.com [benchchem.com]
- 5. Factors Affecting the Fading of Stained Slides - HealthSky Biotechnology Co., Ltd. [healthskybio.com]
- 6. bidc.ucsf.edu [bidc.ucsf.edu]
- 7. nif.hms.harvard.edu [nif.hms.harvard.edu]
- 8. vectorlabs.com [vectorlabs.com]
- 9. bicellscientific.com [bicellscientific.com]
- 10. 4 Tips for Storing Microscope Slides - Labtag Blog [blog.labtag.com]
- 11. ethosbiosciences.com [ethosbiosciences.com]
- 12. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 13. stellarscientific.com [stellarscientific.com]
- 14. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 15. academic.oup.com [academic.oup.com]
- 16. Optimizing Re-staining Techniques for the Restoration of Faded Hematoxylin and Eosin-stained Histopathology Slides: A Comparative Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Effect of pH on sodium;(1E)-2-hydroxy-1-hydroxyiminonaphthalene-2-sulfonate staining
This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of sodium;(1E)-2-hydroxy-1-hydroxyiminonaphthalene-2-sulfonate, commonly known as Nitroso-R salt, for colorimetric determination of cobalt. The optimal pH is a critical factor for successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the reaction between Nitroso-R salt and cobalt (Co(II))?
A1: The optimal pH for the formation of the Co(II)-Nitroso-R salt complex is approximately 5.5.[1] The chelate is quantitatively formed in a pH range of 6.5-7.5.[2] An acetate buffer is commonly used to maintain the required pH.[1]
Q2: How does pH affect the stability of the Nitroso-R salt solution?
A2: Nitroso-R salt is more stable in a near-neutral or slightly basic environment. Acidic conditions can lead to the degradation of the reagent over time. To enhance stability, it is recommended to dissolve Nitroso-R salt in a solution containing sodium acetate to maintain a pH of around 6.
Q3: Can pH influence the speed of the staining reaction?
A3: Yes, the reaction between Co(II) and Nitroso-R salt is significantly dependent on pH. The reaction is slower in strongly acidic conditions (below pH 3) and proceeds more rapidly at the optimal pH of around 5.5.
Q4: How does pH help in managing interferences from other metal ions?
A4: Adjusting the pH is a key strategy to minimize interferences from other metal ions such as iron (Fe), copper (Cu), and nickel (Ni). For instance, the interference from Fe(III) can be managed by controlling the pH and the order of reagent addition. In acidic media, the Fe(III)-Nitroso-R salt complex forms rapidly, but its stability and color can be altered by adjusting the pH.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Weak or no color development | Incorrect pH: The pH of the reaction mixture is outside the optimal range (5.5 - 7.5). | Prepare a fresh acetate buffer solution and verify its pH. Ensure the final reaction mixture is within the optimal pH range. |
| Degraded Nitroso-R salt solution: The reagent may have degraded due to improper storage or acidic conditions. | Prepare a fresh solution of Nitroso-R salt. Store the solution in an opaque container and in a dark environment. Consider adding sodium acetate to the stock solution to improve stability. | |
| Inconsistent or irreproducible results | Fluctuating pH: The reaction is not adequately buffered, leading to pH shifts during the experiment. | Use a suitable buffer, such as an acetate buffer, at a sufficient concentration to maintain a stable pH throughout the procedure. |
| Incorrect order of reagent addition: The sequence of adding the sample, buffer, and Nitroso-R salt can affect the complex formation and interferences. | Follow a validated protocol for the order of reagent addition. A recommended sequence is sample, acetate-acetic acid buffer, and then Nitroso-R salt. | |
| High background or interference | Presence of interfering ions: Other metal ions in the sample are reacting with the Nitroso-R salt. | Adjusting the pH can help to minimize some interferences. Additionally, consider using masking agents like fluoride or EDTA in conjunction with pH control to chelate interfering ions. |
| Precipitation in the solution | Low solubility of the complex or reagent: The pH may be affecting the solubility of the components. |
Quantitative Data Summary
Table 1: Optimal pH and Wavelength for Cobalt Detection with Nitroso-R Salt
| Parameter | Value | Reference |
| Optimal pH for complex formation | 5.5 | [1] |
| Quantitative formation pH range | 6.5 - 7.5 | [2] |
| Recommended absorbance wavelength | 500 nm | [2] |
| Alternative absorbance wavelength | 525 nm, 550 nm | [3] |
| Molar absorptivity at 500 nm | 1.607 x 10⁴ L·mol⁻¹·cm⁻¹ | [2] |
Experimental Protocols
Preparation of 0.1 M Acetate Buffer (pH 5.0)
This protocol provides a method for preparing a 0.1 M acetate buffer with a target pH of 5.0.
Materials:
-
Sodium Acetate (MW: 82.03 g/mol )
-
Acetic Acid (glacial)
-
Distilled water
-
pH meter
Procedure:
-
Weigh 5.772 g of Sodium Acetate and dissolve it in 800 mL of distilled water.
-
Add 1.778 g (or approximately 1.7 mL) of glacial acetic acid to the solution.
-
Use a pH meter to check the pH of the solution.
-
Adjust the pH to 5.0 by adding small amounts of 10N HCl if the pH is too high, or a concentrated sodium acetate solution if the pH is too low.
-
Once the desired pH is reached, add distilled water to bring the final volume to 1 L.
General Protocol for Cobalt Determination using Nitroso-R Salt
This protocol outlines the general steps for the colorimetric determination of cobalt.
Materials:
-
Sample containing cobalt
-
0.1 M Acetate Buffer (pH 5.5)
-
Nitroso-R salt solution (0.4% w/v)
-
Distilled water
-
Spectrophotometer
Procedure:
-
Pipette a known volume of the sample solution into a 25 mL volumetric flask.
-
Add 7.5 mL of the acetate buffer solution (pH 5.5).
-
Add 5.0 mL of the 0.4% Nitroso-R salt solution.
-
Dilute to the 25 mL mark with distilled water and mix thoroughly.
-
Allow the color to develop for the time specified in your validated method.
-
Measure the absorbance of the solution at the optimal wavelength (e.g., 525 nm) using a spectrophotometer. Use a blank solution (prepared without the cobalt sample) to zero the instrument.
Visualizations
Caption: Experimental workflow for cobalt determination.
Caption: Troubleshooting decision tree for pH issues.
References
Improving the shelf-life of Mordant Green 4 solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the shelf-life and performance of Mordant Green 4 solutions in their experiments.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound solutions.
Issue 1: Rapid Color Fading or Change in Unused Solution
-
Question: My freshly prepared this compound solution is losing its color intensity or changing hue even before I use it. What could be the cause?
-
Answer: This is likely due to the degradation of the dye molecule. This compound, a naphthoquinone dye, can degrade under certain conditions. The primary factors are:
-
Light Exposure: Like many organic dyes, this compound is susceptible to photodegradation. The energy from UV and visible light can break down the chromophore, the part of the molecule responsible for its color.
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[1]
-
pH: The stability of metallochromic indicators is often pH-dependent.[2] Significant deviations from the optimal pH range can lead to changes in the dye's molecular structure and color.
-
Oxidation: Dissolved oxygen in the solvent can react with the dye, leading to its oxidation and a loss of color.
-
Solution Workflow:
References
Technical Support Center: Optimal Staining with Fast Green Dyes
This guide provides technical support for achieving optimal staining results with Fast Green FCF, a dye commonly used in histological techniques such as Masson's Trichrome. While the query specified "Fast Printing Green 2G," this dye is primarily used in the textile industry. "Fast Green FCF" is the analogous dye used in biological research for staining collagen and other connective tissues, often in conjunction with a mordant. This center will address common issues and questions related to Fast Green FCF staining.
Frequently Asked Questions (FAQs)
Q1: What is Fast Green FCF and what is its primary application in research?
Fast Green FCF (C.I. 42053) is a triarylmethane dye used as a counterstain in histology and cytology.[1] Its most common application is in trichrome staining methods, such as Masson's Trichrome, where it selectively stains collagen and other connective tissue components green or blue-green, providing a stark contrast to muscle fibers (red) and cell nuclei (dark brown/black).[1][2]
Q2: What is a mordant and why is it necessary for Fast Green FCF staining?
A mordant is a substance that forms a chemical complex with a dye, which then attaches to the tissue.[3] In the context of Masson's Trichrome stain, a polyacid like Phosphomolybdic Acid or Phosphotungstic Acid is used after the primary red dye (e.g., Biebrich Scarlet-Acid Fuchsin) and before the Fast Green FCF.[4][5][6] Its exact role is to decolorize the collagen fibers, removing the red dye, and to act as a differential link between the collagen and the subsequent Fast Green dye, ensuring specific staining.[5]
Q3: Which mordant should I choose for my experiment?
The choice of mordant can influence the final staining quality. The most common mordants used in trichrome protocols are:
-
Phosphomolybdic Acid: Frequently used in many standard Masson's Trichrome protocols.[4]
-
Phosphotungstic Acid: Often used interchangeably or in combination with phosphomolybdic acid.
-
Bouin's Solution: While primarily a fixative, using it for post-fixation mordanting can enhance staining intensity and contrast, having a similar effect to the polyacid mordants.[4][6]
The optimal choice may depend on the specific tissue type and the desired outcome. It is recommended to test and optimize for your specific experimental conditions.
Troubleshooting Guide
Problem 1: Weak or No Green Staining
| Possible Cause | Recommended Solution |
| Exhausted Staining Solution | Replace with a fresh solution of Fast Green FCF. Filter the solution before use to remove any precipitate. |
| Incorrect Mordanting Step | Ensure the phosphomolybdic/phosphotungstic acid step is performed for the recommended duration (typically 10-15 minutes) to adequately decolorize collagen from the primary red stain.[6] |
| Over-differentiation | The rinse in 1% acetic acid after the Fast Green FCF stain is a differentiation step. Excessive rinsing can remove the green stain. A brief dip is often sufficient.[7] |
| Improper Fixation | For formalin-fixed tissues, post-mordanting in Bouin's solution for one hour at 56°C can significantly improve stain quality and intensity.[6] |
| Incomplete Deparaffinization | If wax remains in the tissue, it can prevent the aqueous stain from penetrating properly. Ensure complete removal of paraffin by using fresh xylene during the deparaffinization steps.[8] |
Problem 2: High Background or Non-Specific Staining
| Possible Cause | Recommended Solution |
| Insufficient Washing | Thoroughly wash sections with distilled water after the primary red dye and before the mordant to remove excess, unbound dye.[9] |
| Mordant Concentration/Time | The concentration and incubation time of the phosphomolybdic/phosphotungstic acid are critical. If incubation is too short, the red dye may not be fully removed from non-collagenous elements, leading to a muddy appearance. |
| Thick Tissue Sections | Sections that are too thick can trap stain, leading to high background. Ensure sections are cut at the recommended thickness (typically 5 µm for paraffin sections).[6][10] |
| Stain Precipitate | Old or unfiltered stains can contain precipitate that deposits on the slide. Always filter your staining solutions. |
| Tissue Drying Out | Allowing tissue sections to dry out at any stage of the staining process can cause non-specific stain binding and artifacts. Keep slides in a humidified chamber or ensure they remain wet. |
Experimental Protocols
Standard Masson's Trichrome Staining Protocol
This protocol is a standard procedure for staining collagen fibers in formalin-fixed, paraffin-embedded tissue sections.
Reagent Preparation:
-
Bouin's Solution (Optional Mordant): Saturated Picric Acid (75 ml), Formalin 40% (25 ml), Glacial Acetic Acid (5 ml).
-
Weigert's Iron Hematoxylin: Mix equal parts of Solution A (1% Hematoxylin in 95% Ethanol) and Solution B (4% Ferric Chloride in 1% HCl). Prepare fresh.
-
Biebrich Scarlet-Acid Fuchsin: Biebrich Scarlet (0.9 g), Acid Fuchsin (0.1 g), Glacial Acetic Acid (1 ml), Distilled Water (100 ml).
-
Phosphomolybdic-Phosphotungstic Acid Solution: Phosphomolybdic Acid (2.5 g), Phosphotungstic Acid (2.5 g), Distilled Water (100 ml).
-
Fast Green FCF Solution (0.2%): Fast Green FCF (0.2 g), Distilled Water (100 ml), add a few drops of Glacial Acetic Acid.
-
1% Acetic Acid Solution: Glacial Acetic Acid (1 ml), Distilled Water (99 ml).
Procedure:
-
Deparaffinize and rehydrate tissue sections to distilled water.
-
(Optional but recommended) Mordant in Bouin's solution for 1 hour at 56°C for improved staining quality.[6]
-
Rinse in running tap water for 5-10 minutes until the yellow color is gone.[6]
-
Stain in freshly prepared Weigert's iron hematoxylin for 10 minutes.[6]
-
Rinse in running warm tap water for 10 minutes, then wash in distilled water.[6]
-
Stain in Biebrich scarlet-acid fuchsin solution for 10-15 minutes.[6]
-
Wash in distilled water.[6]
-
Differentiate in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes.[6]
-
Transfer sections directly to Fast Green FCF solution and stain for 5-10 minutes.[6]
-
Rinse briefly in 1% acetic acid solution for 1-2 minutes.[6]
-
Dehydrate quickly through 95% and absolute ethanol.
-
Clear in xylene and mount with a resinous mounting medium.[6]
Expected Results:
-
Collagen: Green
-
Nuclei: Black
-
Muscle, Cytoplasm, Keratin: Red/Pink
Visual Guides
Caption: General workflow for Masson's Trichrome staining.
Caption: Troubleshooting logic for weak Fast Green staining.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Masson's trichrome stain - Wikipedia [en.wikipedia.org]
- 3. Mordants for use with Natural Dyes | Natural Dyeing Supplies [georgeweil.com]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Masson's Trichrome Staining Protocol for Collagen Fibers - IHC WORLD [ihcworld.com]
- 7. researchgate.net [researchgate.net]
- 8. ethosbiosciences.com [ethosbiosciences.com]
- 9. youtube.com [youtube.com]
- 10. sysy-histosure.com [sysy-histosure.com]
Mordant Green 4 staining artifacts and how to avoid them
Welcome to the technical support center for Mordant Green 4 staining. This guide provides detailed troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals. While this compound is a dye with limited specific documentation in routine histology, the principles of mordant dyeing are well-established. This guide applies these general principles to help you optimize your staining protocols and avoid common artifacts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its staining mechanism?
This compound (C.I. 10005) is a synthetic dye belonging to the naphthoquinone class.[1][2] Its staining action relies on a mordant, which is a polyvalent metal ion (e.g., aluminum or iron) that acts as a bridge between the dye molecule and the tissue component.[3][4] The mordant and dye form a coordination complex called a "dye lake."[3][5] This complex then binds to specific tissue structures, primarily through electrostatic interactions with negatively charged components like the phosphate groups of nucleic acids in the cell nucleus. The choice of mordant can significantly influence the final color of the stain.[2][6]
Q2: What are the primary applications of mordant dyes in histology?
Mordant dyes are essential in many histological techniques where direct binding of a dye to a tissue structure is weak. The most famous example is hematoxylin, which requires a mordant (typically aluminum or iron) to stain cell nuclei blue or black.[3][7] The mordant enhances the dye's affinity for the tissue, creating a strong, stable, and vibrant stain that can resist subsequent washing and counterstaining steps.[4]
Q3: What is the difference between pre-mordanting, meta-mordanting, and post-mordanting?
These terms refer to when the mordant is applied relative to the dye:
-
Pre-mordanting: The tissue is treated with the mordant solution before the dye is applied.[5][8]
-
Meta-mordanting: The mordant is mixed directly into the dye solution, and they are applied to the tissue simultaneously. Alum hematoxylin is a classic example of this method.[3][5]
-
Post-mordanting: The tissue is stained with the dye first, followed by treatment with a mordant solution to fix or alter the color.[5][9]
The choice of method depends on the specific dye, mordant, and desired outcome.[7] For establishing a new protocol with this compound, pre-mordanting is a logical starting point as it allows for controlled application of both mordant and dye.
Troubleshooting Guide
This section addresses common artifacts and issues encountered during mordant staining procedures.
Q4: Why is my staining weak, patchy, or completely absent?
| Potential Cause | Recommended Solution |
| Incorrect pH | The pH of the mordant and dye solutions is critical for binding.[10][11] Most mordant dye-tissue interactions are favored by acidic conditions. Verify and adjust the pH of your solutions. Start with a mordant solution around pH 3.0-4.0. |
| Insufficient Mordant/Dye Concentration | Prepare fresh solutions and consider performing a concentration series for both the mordant and the dye to find the optimal balance. |
| Inadequate Incubation Time | Staining may be too slow. Increase the incubation time for the mordant step, the dye step, or both. Gently warming the solution (e.g., to 37-60°C) can also increase the reaction rate.[12][13] |
| Depleted Mordant or Dye Solution | Mordant and dye solutions can be depleted through use. Use fresh solutions for critical experiments. |
| Improper Fixation | Poor fixation can block or alter the chemical sites needed for mordant binding. Ensure the tissue was adequately fixed according to standard protocols. |
| Incomplete Deparaffinization | Residual paraffin wax will prevent aqueous stains from penetrating the tissue, resulting in patchy or no staining. Ensure complete removal of wax with xylene or a suitable substitute.[14] |
Q5: What is causing the dark, crystalline precipitate on my tissue section?
| Potential Cause | Recommended Solution |
| Unstable Dye-Mordant Complex | Dye-mordant lakes can sometimes precipitate out of solution, especially if the solution is old, too concentrated, or at an incorrect pH.[15] |
| Solution Preparation | Always filter your mordant and dye solutions before use, even if they appear clear. A 0.22 µm or 0.45 µm filter is recommended. |
| Water Quality | Hard water containing high levels of calcium or magnesium ions can react with the dye or mordant, causing precipitation.[16] Use deionized or distilled water for all solutions.[15] |
| Evaporation | Allowing solutions to evaporate on the slide can lead to supersaturation and crystal formation. Keep slides wet throughout the staining process and use staining jars with lids. |
Q6: Why is there high background or non-specific staining?
| Potential Cause | Recommended Solution |
| Excessive Mordant or Dye | Too much mordant can bind non-specifically to the slide or tissue components, which then attracts the dye. Similarly, overly concentrated dye can lead to high background. Optimize concentrations of both. |
| Over-staining | The incubation time in the dye solution was too long. Reduce the staining time. |
| Inadequate Rinsing | Insufficient rinsing after the mordant and dye steps can leave unbound reagents on the tissue. Ensure thorough but gentle rinsing with appropriate buffers or distilled water after each critical step. |
| Differentiation Step Needed | Mordant stains are often applied regressively, meaning the tissue is deliberately over-stained and then selectively de-stained with a weak acid solution (e.g., 0.5% HCl in 70% ethanol).[4] This step removes the dye-mordant complex from non-target structures, improving signal-to-noise. |
Q7: Why do my slides appear hazy or milky after coverslipping?
| Potential Cause | Recommended Solution |
| Incomplete Dehydration | This is the most common cause. Water remaining in the tissue section is immiscible with xylene (the clearing agent), creating a cloudy appearance.[14] Ensure you use a fresh, graded series of alcohols (e.g., 70%, 95%, 100%, 100%) and that the final 100% alcohol baths are anhydrous. |
| Contaminated Reagents | Xylene or alcohol baths can become contaminated with water over time. Replace these reagents on a regular schedule based on laboratory workload.[14] |
Quantitative Staining Parameters
The optimal parameters for this compound must be determined empirically. The following table provides a logical starting range for key variables based on general mordant staining principles.
| Parameter | Starting Range | Recommended Optimization |
| Mordant Concentration | 1% - 5% (w/v) | Test 1%, 3%, and 5% solutions of Ferric Chloride or Aluminum Potassium Sulfate. |
| Mordant Incubation Time | 5 - 30 minutes | Test 5, 15, and 30-minute intervals. |
| Mordant Solution pH | 2.5 - 4.5 | Adjust with glacial acetic acid. Test pH 3.0 vs. 4.0. |
| Dye Concentration | 0.1% - 1.0% (w/v) | Test 0.1%, 0.5%, and 1.0% solutions. |
| Dye Incubation Time | 5 - 60 minutes | Test 10, 30, and 60-minute intervals. |
| Dye Solution pH | 4.0 - 6.0 | Adjust with glacial acetic acid. |
| Differentiation | 1 - 10 seconds | Test brief dips in 0.5% acid-alcohol. |
Experimental Protocols
General Protocol for Pre-Mordanting with this compound
This protocol is a generalized starting point. Incubation times and solution concentrations should be optimized for your specific tissue and application.
-
Deparaffinization and Rehydration:
-
Immerse slides in Xylene: 2 changes, 5 minutes each.
-
Immerse in 100% Ethanol: 2 changes, 3 minutes each.
-
Immerse in 95% Ethanol: 2 changes, 3 minutes each.
-
Immerse in 70% Ethanol: 1 change, 3 minutes.
-
Rinse gently in running tap water, then place in distilled water.
-
-
Mordanting:
-
Prepare a 3% (w/v) solution of Ferric Chloride (FeCl₃) in distilled water. Filter the solution.
-
Immerse slides in the mordant solution for 15 minutes.
-
Rinse thoroughly in several changes of distilled water.
-
-
Staining:
-
Prepare a 0.5% (w/v) solution of this compound in distilled water. Add a few drops of glacial acetic acid to acidify slightly. Filter the solution.
-
Immerse slides in the this compound solution for 30 minutes.
-
Rinse thoroughly in several changes of distilled water.
-
-
Differentiation (Optional, for regressive staining):
-
Quickly dip slides (1-3 seconds) in 0.5% HCl in 70% Ethanol.
-
Immediately stop the differentiation by washing in running tap water.
-
-
Blueing (Optional, if acidic differentiation was used):
-
Immerse slides in a weak alkaline solution (e.g., Scott's Tap Water Substitute or 0.5% Ammonia Water) until sections turn a crisp green/blue-green.
-
Wash in running tap water for 5 minutes.
-
-
Dehydration and Mounting:
-
Immerse in 95% Ethanol: 2 changes, 3 minutes each.
-
Immerse in 100% Ethanol: 2 changes, 3 minutes each.
-
Immerse in Xylene: 2 changes, 5 minutes each.
-
Coverslip with a xylene-based mounting medium.
-
Visual Guides
Staining Workflow
Caption: Generalized workflow for a pre-mordanting staining protocol.
Troubleshooting Logic for Weak Staining
Caption: Troubleshooting logic for addressing weak staining results.
References
- 1. This compound | 10279-68-2 | Benchchem [benchchem.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. stainsfile.com [stainsfile.com]
- 4. utas.edu.au [utas.edu.au]
- 5. JaypeeDigital | Introduction to Staining and Principles of Staining [jaypeedigital.com]
- 6. Dye - Wikipedia [en.wikipedia.org]
- 7. An Introduction to Mordants | Protocols Online [protocolsonline.com]
- 8. Enhancing cotton fabric dyeing: Optimizing Mordanting with natural dyes and citric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mordants for use with Natural Dyes | Natural Dyeing Supplies [georgeweil.com]
- 10. Effects of pH on staining by dyes - IHC WORLD [ihcworld.com]
- 11. EFFECT OF pH ON H&E STAINING IN SMALL AND LARGE INTESTINES OF RATS | International Journal of Allied Health Sciences [journals.iium.edu.my]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. Troubleshooting H&E Stains [nsh.org]
- 15. vichem.vn [vichem.vn]
- 16. chinadyeingmachines.com [chinadyeingmachines.com]
Technical Support Center: C.I. 10005 (Naphthol Green B)
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on using eco-friendly mordants with C.I. 10005 (also known as Naphthol Green B or Acid Green 1).
Frequently Asked Questions (FAQs)
Q1: What is C.I. 10005 and on which fibers can it be used?
A1: C.I. 10005, or Naphthol Green B, is a water-soluble acid dye.[1][2] It is technically a coordination complex of iron, where the iron is bound to a sulfonated nitroso-naphthol ligand.[1] It is primarily used for dyeing protein-based fibers such as wool and silk, as well as nylon.[2] In biomedical research, it is also used as a histological stain for collagen and animal tissue.[1][2]
Q2: Is a mordant necessary when using C.I. 10005?
A2: Naphthol Green B is a pre-metallized dye, meaning it already contains iron as a central component of its molecular structure.[1] Because of this, it can bind to fibers like wool without a mordant. However, using a mordant is a common practice to alter the final shade, improve color depth, and enhance wash and lightfastness properties.[3][4]
Q3: What are recommended eco-friendly mordants for use with C.I. 10005?
A3: For protein fibers, the most common and safest eco-friendly mordants are aluminum salts and plant-based tannins.[5][6][7]
-
Alum (Potassium Aluminum Sulfate): This is the most widely used mordant for protein fibers. It is considered non-toxic when handled properly and is effective at brightening colors and improving fastness.[5][8][9]
-
Tannins (e.g., from Myrobalan, Oak Galls): These are plant-derived compounds that can act as a mordant on their own or as a pre-treatment before using alum.[10][11] Tannins can impart a subtle yellow or tan background color to the fiber, which will modify the final green shade.[11][12]
-
Iron (Ferrous Sulfate): While sometimes considered a natural mordant, it should be used with caution. Iron is known to "sadden" or darken colors, which would likely shift the bright green of C.I. 10005 to a duller, olive, or brownish-green.[3][11] Given that C.I. 10005 is already an iron complex, the effects of adding more iron would require experimental validation.
Q4: How do different mordants affect the final color and fastness?
A4: The choice of mordant can significantly influence the final outcome.[4]
-
Alum typically yields clear, bright colors and is a good choice for achieving a true green with Naphthol Green B.[9]
-
Tannins will add a warm, yellowish, or brownish undertone. A myrobalan pre-treatment followed by an alum mordant may result in a slightly warmer, more olive-toned green.[11]
-
Iron will almost certainly darken and dull the shade, pushing it towards grey-green or brown.[11] In terms of fastness, mordants generally improve the resistance of the dye to fading from washing and light exposure.[5][6] The type of mordant has been shown to have a greater influence on lightfastness than the dye itself in some cases.[4]
Troubleshooting Guide
Q5: Why is the color on my fabric splotchy or uneven?
A5: Uneven dyeing, or poor "leveling," can be caused by several factors:
-
Adding the Acid Too Early: Acid dyes require heat and an acidic environment to fix to the fiber. If the acid (like vinegar or citric acid) is added to the dyebath before the fiber has had time to absorb the dye solution evenly, the dye will strike too quickly on the areas it first contacts, resulting in darker patches.[13] It is best to allow the fiber to circulate in the warm dye solution for 5-10 minutes before gradually adding the acid.[13]
-
Heating the Dyebath Too Quickly: A gradual increase in temperature allows the dye to penetrate the fiber uniformly. Rapid heating can cause the dye to fix on the surface of the material before it is evenly distributed.[13] A heating rate of 1–2°C per minute is recommended.[14]
-
Insufficient Agitation: Gentle and frequent stirring or rotation of the material is crucial, especially during the initial phase of dyeing, to ensure all parts of the fiber are equally exposed to the dye.[13]
-
Improper Mordanting: Clumps of undissolved mordant can create spots on the fiber that will absorb dye differently. Ensure the mordant is fully dissolved before adding the fiber to the mordant bath.[9]
Q6: The dyebath is still deeply colored after the experiment. What went wrong?
A6: This is known as poor dye exhaustion. Potential causes include:
-
Incorrect pH: The dyebath may not be acidic enough. The acid is essential for the dye to bind to the protein fibers. You can test the pH and, if necessary, add more acid (vinegar or citric acid) to help fix the remaining dye.[15]
-
Insufficient Heat or Time: Acid dyes require a specific temperature (typically simmering, around 82-87°C or 180-190°F) to be maintained for a sufficient duration (30-60 minutes) for the fixation reaction to complete.[16][17]
-
Excessive Amount of Dye: If you use too much dye for the weight of fiber (WOF), there may not be enough available sites on the fiber for all the dye molecules to attach. The excess dye will remain in the water.[15]
Q7: My final color is a dull brownish-green instead of the expected bright green. Why?
A7: An unexpected color shift towards a duller or "saddened" shade is typically caused by contamination with iron.
-
Use of an Iron Pot: Dyeing in an iron pot can cause the iron to react with the dye, modifying the color. Always use non-reactive pots made of stainless steel or enamel.[18]
-
Use of an Iron Mordant: If you used ferrous sulfate as a mordant, this is the expected result. Iron shifts most colors to darker, sadder tones.[11]
-
Water Source: If your water source has a high iron content, this could also influence the final shade.
Data Presentation
The following table summarizes recommended concentrations for common eco-friendly mordants, calculated as a percentage of the Weight of Fiber (% WOF).
| Mordant Type | Recommended Concentration (% WOF) | Target Fiber | Typical Effect on Naphthol Green B | Notes |
| Alum (Potassium Aluminum Sulfate) | 12% - 20% | Wool, Silk | Bright, clear green | A higher percentage may result in a deeper shade.[8][9] Can be used with 6% WOF Cream of Tartar to keep wool fibers soft.[8] |
| Tannin (Myrobalan) | 15% - 20% | Wool, Silk, Cotton | Warm, buttery yellow-green | Used as a pre-mordant before alum. Imparts its own pale yellow color.[10][11] |
| Tannin (Oak Gall) | 6% - 8% | Wool, Silk, Cotton | Clear, slightly tan-green | One of the clearest tannins, imparting less background color than myrobalan.[11] |
| Iron (Ferrous Sulfate) | ~3% | Wool, Silk | "Saddened" olive or brownish-green | Use with care, as it can make protein fibers brittle and will significantly alter the color.[3][11] |
Note: Specific colorfastness data (e.g., lightfastness or washfastness ratings) for C.I. 10005 with these specific mordants requires dedicated laboratory testing and is not available in the cited literature. However, the use of a mordant is generally accepted to improve these properties.[6]
Experimental Protocols
Protocol 1: Scouring Protein Fibers (Wool/Silk)
Purpose: To clean the fibers of any dirt, oils, or residues to ensure even mordant and dye uptake.
-
Weigh the dry fiber that you intend to dye. This is the "Weight of Fiber" (WOF). All subsequent calculations will be based on this weight.
-
Fill a non-reactive pot with enough water to allow the fibers to move freely.
-
Add a pH-neutral soap.
-
Submerge the fibers in the water and slowly raise the temperature to a simmer (do not boil).
-
Hold at a simmer for approximately 1 hour.
-
Allow the water to cool completely before removing the fibers to avoid thermal shock, which can cause felting in wool.
-
Rinse the fibers thoroughly with water of the same temperature until the water runs clear.
Protocol 2: Pre-mordanting with Alum (Hot Method)
-
For every 100g of dry fiber, measure 12-20g of alum (potassium aluminum sulfate).[8]
-
In a separate cup, dissolve the alum powder in a small amount of hot water, ensuring there are no lumps.[9][16]
-
Fill a large, non-reactive pot with enough room-temperature water to cover the fibers. Add the dissolved alum solution to the pot and stir well.[8]
-
Add the scoured, wet fibers to the mordant bath.[3]
-
Slowly heat the pot to 82-87°C (180-190°F). Do not boil.[16]
-
Maintain this temperature for one hour, gently rotating the fibers occasionally to ensure even uptake.[3][16]
-
Turn off the heat and allow the fibers to cool in the mordant bath. For deeper shades, you can leave them to cool overnight.[8]
-
Remove the fibers. You can proceed directly to dyeing or rinse them lightly and dry them for later use.[3]
Protocol 3: Dyeing with C.I. 10005
-
Calculate the amount of dye powder needed based on your desired depth of shade (e.g., 1.5-2% WOF for a medium shade).[19]
-
In a separate container, pre-dissolve the dye powder in a cup of hot water. Stir until fully dissolved to prevent spots.[13]
-
Fill a non-reactive dye pot with enough water for the fibers to move freely and add the dissolved dye solution.
-
Add the wet, mordanted fibers to the dyebath.
-
Slowly raise the temperature to a simmer (82-87°C), stirring gently. Allow the fiber to move in the dyebath for 10 minutes before adding any acid.[13]
-
After 10 minutes, add the acid. For every 1 lb (454g) of fiber, add approximately 1/4 cup of white vinegar or 1 tablespoon of citric acid.[19]
-
Maintain the temperature and stir frequently for 30 to 60 minutes. The dyebath should gradually become clearer as the dye exhausts onto the fiber.[19]
-
Turn off the heat and let the fiber cool slowly in the dyebath.
-
Once cool, remove the fiber and wash with a pH-neutral detergent and warm water to remove any excess dye. Rinse until the water runs clear.[19]
-
Hang to dry away from direct sunlight.
Visualizations
Caption: Experimental workflow from fiber preparation to the finished dyed product.
Caption: Chemical interaction pathway showing the mordant as a bridge between the dye and fiber.
Caption: Troubleshooting logic for diagnosing the cause of uneven dyeing results.
References
- 1. Naphthol Green B - Wikipedia [en.wikipedia.org]
- 2. gspchem.com [gspchem.com]
- 3. Mordanting wool and cellulose fibers | Forests and meadows natural dyeing studio [forestsandmeadows.com]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. kaliko.co [kaliko.co]
- 6. Improving Colorfastness Of Natural Dyes With Eco-Friendly Mordants [eureka.patsnap.com]
- 7. sustainability-directory.com [sustainability-directory.com]
- 8. botanicalcolors.com [botanicalcolors.com]
- 9. myramadecolor.com [myramadecolor.com]
- 10. Mordanting Fiber — Aya Fiber Studio fiberart workshops [ayafiberstudio.com]
- 11. Natural Dyes - Mordants Part 2 - the MAIWA JOURNAL [maiwahandprints.blogspot.com]
- 12. reddit.com [reddit.com]
- 13. Acid Dyes - Dissolving and Trouble Shooting [dharmatrading.com]
- 14. autumnchem.com [autumnchem.com]
- 15. cdn1.schoolofsweetgeorgia.com [cdn1.schoolofsweetgeorgia.com]
- 16. Basic Alum Mordant Recipe for Dyeing Wool – Mother Earth News [motherearthnews.com]
- 17. google.com [google.com]
- 18. Cherokee Natural Dyes: Tannin as a Mordant Recipe [cherokeenaturaldyes.blogspot.com]
- 19. Dharma Acid Dyes Instructions [dharmatrading.com]
Validation & Comparative
A Comparative Guide to Nuclear Counterstaining: Mordant Green 4 vs. Methyl Green
For researchers, scientists, and drug development professionals seeking to select the optimal nuclear counterstain, this guide provides a detailed comparison of Mordant Green 4 and the well-established Methyl Green. While Methyl Green is a widely documented and validated reagent for precise nuclear localization, this compound remains a lesser-known alternative with limited characterization in histological applications. This guide presents a comprehensive overview of both dyes, supported by available data and detailed experimental protocols, to inform your selection process.
At a Glance: Key Differences
| Feature | This compound | Methyl Green |
| Staining Principle | Mordant Dye: Requires a metal mordant (e.g., iron, aluminum salts) to form a dye-lake complex that binds to tissue. | Direct Stain: Cationic dye that directly binds to the negatively charged phosphate groups of DNA.[1] |
| Specificity | Theoretically binds to acidic components like nucleic acids, but specificity for DNA vs. RNA is not documented. | High specificity for DNA over RNA, particularly when used in the Methyl Green-Pyronin method.[2] |
| Color | Varies with mordant: Yellow-green with iron, brown-light olive with chromium.[3] | Bright green to blue-green. |
| Fluorescent Properties | Not documented. | Yes, emits in the far-red spectrum when bound to DNA (Excitation: ~633 nm / Emission: ~677 nm).[4][5][6] |
| Validated Protocols | Not available for nuclear counterstaining. | Widely available and validated for immunohistochemistry and other histological applications. |
| Primary Application | Textile dyeing.[3] | Histology, immunohistochemistry, and fluorescent microscopy.[5][7] |
In-Depth Analysis
Methyl Green: The Established Standard
Methyl Green is a cationic triphenylmethane dye that has been a staple in histology for over a century for its ability to selectively stain cell nuclei.[5]
Mechanism of Action: Methyl Green's positively charged molecules electrostatically interact with the negatively charged phosphate groups in the DNA backbone.[4] It is considered a non-intercalating dye, binding within the major groove of the DNA helix.[4][5] This interaction is the basis for its high specificity for DNA. In the classic Unna-Pappenheim or Methyl Green-Pyronin stain, this specificity is further exploited to differentiate DNA (stained green) from RNA (stained red by Pyronin Y).[2]
Performance and Applications:
-
High Specificity for DNA: It shows a strong preference for DNA, making it an excellent nuclear counterstain in techniques like immunohistochemistry (IHC), where clear delineation of the nucleus from cytoplasmic or cell-surface antigens is crucial.
-
Fluorescent Capabilities: A significant advantage of Methyl Green is its fluorescent properties when bound to DNA. It can be excited by red light (~633 nm) and emits in the far-red spectrum (~677 nm), making it suitable for multiplex fluorescence imaging with other common fluorophores that emit in the blue, green, or yellow channels.[4][5][6] This property also makes it useful for flow cytometry.[4][5]
-
Stability and Photobleaching: When bound to DNA, Methyl Green exhibits good stability and resistance to photobleaching.[6]
Limitations:
-
Sensitivity to Dehydration: The stain can be partially removed by alcohol during the dehydration steps of tissue processing, requiring a quick dehydration process.
-
pH Sensitivity: The staining intensity is optimal at a slightly acidic pH (around 4.2-4.8).[1]
-
Mounting Media: Methyl Green can fade in aqueous mounting media; therefore, a resinous or non-aqueous mounting medium is recommended.[8]
This compound: A Theoretical Alternative
This compound (C.I. 10005) is a naphthoquinone-class dye.[3] Its primary documented use is in the textile industry, where it requires a mordant—typically a metal salt—to fix the dye to fibers.[3] While there are mentions of its use in "histological staining" to highlight "specific cellular components," detailed protocols and performance data for nuclear counterstaining are not available in the current scientific literature.[3]
Theoretical Mechanism of Action: As a mordant dye, this compound would not directly stain the tissue. Instead, the staining process would involve the application of a polyvalent metal ion (the mordant), such as ferric iron or aluminum.[9] This mordant would first bind to the tissue, likely to negatively charged groups like the phosphates of nucleic acids. Subsequently, the this compound dye would form a coordination complex with the mordant, creating an insoluble "dye-lake" that imparts color to the tissue.[10][11] The final color of the stain is dependent on the mordant used, with iron salts producing a yellow-green color and chromium salts a brownish-olive.
Potential Advantages and Disadvantages (Hypothetical):
-
Potential for Strong Staining: Mordant-based staining can be very strong and stable.
-
Lack of Specificity Data: Without experimental data, its specificity for DNA versus other cellular components is unknown.
-
Complex Protocol: The requirement for a mordanting step makes the staining procedure more complex and requires optimization of both the mordant and dye concentrations and incubation times.
-
Toxicity: Some metal mordants can be toxic and require special handling and disposal procedures.
Experimental Protocols
Validated Protocol for Methyl Green Nuclear Counterstaining
This protocol is suitable for paraffin-embedded tissue sections after immunohistochemistry.
Reagents:
-
Methyl Green Solution (0.5% in 0.1 M sodium acetate buffer, pH 4.2)
-
0.1 M Sodium Acetate Buffer, pH 4.2
-
Distilled Water
-
Graded Alcohols (e.g., 95%, 100%)
-
Xylene or Xylene Substitute
-
Resinous Mounting Medium
Procedure:
-
Following the final wash after IHC substrate incubation, rinse slides in distilled water.
-
Immerse slides in Methyl Green solution for 2-10 minutes at room temperature. The optimal time may need to be determined empirically. For stronger staining, the solution can be gently warmed to 60°C.
-
Rinse slides briefly in distilled water.
-
Dehydrate rapidly through graded alcohols. For example, two changes of 95% ethanol followed by two changes of 100% ethanol (10-15 seconds each). Prolonged exposure to alcohol will remove the stain.
-
Clear in xylene or a xylene substitute (2 changes, 1-2 minutes each).
-
Coverslip with a resinous mounting medium.
Expected Results:
-
Nuclei: Green to blue-green
-
Background/Cytoplasm: Unstained or colored by the IHC chromogen.
Hypothetical Protocol for this compound Nuclear Counterstaining
Disclaimer: The following is a theoretical protocol based on the principles of mordant dyeing in histology. It has not been validated and would require significant optimization.
Reagents:
-
Mordant Solution (e.g., 2-4% aqueous ferric chloride or 5% aqueous potassium alum)
-
This compound Solution (e.g., 0.5-1% in distilled water or 70% ethanol)
-
Distilled Water
-
Graded Alcohols
-
Xylene or Xylene Substitute
-
Resinous Mounting Medium
Procedure (Pre-mordanting approach):
-
Deparaffinize and rehydrate tissue sections to distilled water.
-
Immerse slides in the chosen mordant solution for 5-10 minutes.
-
Rinse thoroughly in several changes of distilled water to remove excess mordant.
-
Immerse slides in the this compound solution for 5-15 minutes.
-
Rinse briefly in distilled water.
-
Dehydrate through graded alcohols.
-
Clear in xylene or a xylene substitute.
-
Coverslip with a resinous mounting medium.
Expected Results (Theoretical):
-
Nuclei: Yellow-green (with iron mordant)
-
Background: Dependent on mordant and dye binding to other tissue components.
Visualizing the Workflow
The following diagrams illustrate the logical flow of the staining processes.
Conclusion
For researchers requiring a reliable, well-characterized, and versatile nuclear counterstain, Methyl Green is the unequivocal choice. Its high specificity for DNA, validated protocols, and fluorescent capabilities make it suitable for a wide range of applications, from brightfield IHC to multiplex fluorescence microscopy.
This compound , on the other hand, remains a largely unexplored chemical in the context of histological staining. While the principles of mordant dyeing suggest it could theoretically be used to stain nuclei, the lack of established protocols, specificity data, and direct comparative studies makes its use highly experimental. Researchers interested in novel staining methods may consider exploring this compound, but it cannot currently be recommended as a routine or reliable alternative to Methyl Green for nuclear counterstaining.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. Methyl green-pyronin stain - Wikipedia [en.wikipedia.org]
- 3. This compound | 10279-68-2 | Benchchem [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Methyl green - Wikipedia [en.wikipedia.org]
- 6. Application of the DNA-Specific Stain Methyl Green in the Fluorescent Labeling of Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biocompare.com [biocompare.com]
- 8. bmsys.ru [bmsys.ru]
- 9. stainsfile.com [stainsfile.com]
- 10. Mordant - Wikipedia [en.wikipedia.org]
- 11. An Introduction to Mordants | Protocols Online [protocolsonline.com]
A Comparative Analysis of Naphthol Green B and Light Green SF Yellowish for Histological Applications
For Researchers, Scientists, and Drug Development Professionals
In the realm of histological staining, the precise differentiation of tissue components is paramount for accurate morphological assessment. Green counterstains are frequently employed in trichrome staining methods to visualize collagen fibers, providing a stark contrast to cellular elements. This guide presents a comprehensive comparative analysis of two such dyes: Naphthol Green B (also known as Acid Green 1, C.I. 10020) and Light Green SF Yellowish (also known as Acid Green 5, C.I. 42095). This analysis is based on their chemical properties, performance characteristics reported in scientific literature, and established experimental protocols. While the user initially inquired about C.I. 10005, this Colour Index number is not a recognized designation for a dye; therefore, Naphthol Green B has been selected as a relevant and widely used comparator to Light Green SF Yellowish.
Executive Summary
Light Green SF Yellowish is a widely utilized green dye in histology, particularly in North America, for staining collagen in Masson's trichrome and other connective tissue staining protocols.[1] Its primary advantage is the vibrant green color it imparts to collagen fibers. However, a significant drawback is its propensity to fade over time, which can compromise the long-term integrity of stained slides.[2][3]
Naphthol Green B serves as a viable alternative, providing a distinct green shade for collagen.[4] While less commonly cited in standard trichrome protocols than Light Green SF Yellowish, it is a suitable substitute.[5] Information on its photostability in a histological context is limited, but like many organic dyes, it is susceptible to photodegradation.[2]
The choice between these two dyes will ultimately depend on the specific requirements of the study, including the desired hue of green, the importance of long-term color stability, and the specific staining protocol employed. For applications where high photostability is critical, alternatives such as Fast Green FCF are often recommended over Light Green SF Yellowish.[2]
Data Presentation: A Comparative Overview
The following table summarizes the key characteristics of Naphthol Green B and Light Green SF Yellowish based on available data.
| Feature | Naphthol Green B (C.I. 10020) | Light Green SF Yellowish (C.I. 42095) |
| Synonyms | Acid Green 1, Naphthalene Green | Acid Green 5, Lissamine Green SF |
| Chemical Class | Nitroso Dye | Triarylmethane Dye |
| Molecular Formula | C₃₀H₁₅FeN₃Na₃O₁₅S₃ | C₃₇H₃₄N₂Na₂O₉S₃ |
| Molecular Weight | 878.48 g/mol | 792.85 g/mol |
| Color of Collagen Stain | Green | Bright Green |
| Primary Applications | Collagen staining in trichrome methods, counterstain.[5] | Standard dye for collagen in Masson's trichrome, Papanicolaou stains.[1] |
| Staining Principle | Anionic dye that forms electrostatic bonds with basic groups in collagen.[6] | Anionic dye that binds to positively charged tissue components. |
| Photostability | Limited data, but susceptible to photodegradation. | Prone to fading over time.[3] |
| Toxicity | Limited specific quantitative data available. General toxicity for naphthalene compounds is known. | Oral LD50 > 2 g/kg (rat).[7] Investigated as a tumorigen and mutagen. |
Performance Characteristics
Staining Intensity and Quality:
Photostability and Fading:
A significant practical difference between the two dyes is their stability. Light Green SF Yellowish is well-documented to be susceptible to fading, which can be a considerable issue for archival slides.[3] This fading can occur over time, especially with exposure to light. For studies requiring long-term preservation of stained slides, this is a critical consideration. While less is documented about the fading of Naphthol Green B in a histological context, its chemical nature suggests it is also prone to photodegradation. For researchers prioritizing color stability, Fast Green FCF is often recommended as a more robust alternative to Light Green SF Yellowish.
Cytotoxicity:
Quantitative comparative cytotoxicity data between Naphthol Green B and Light Green SF Yellowish is scarce. For Light Green SF Yellowish, the oral lethal dose (LD50) in rats is greater than 2 g/kg, and it has been investigated for tumorigenic and mutagenic properties.[7] For Naphthol Green B, specific cytotoxicity data is not as readily available, though naphthalene-based compounds, in general, have been studied for their cytotoxic effects.[8] For in vitro studies, it is always recommended to perform cytotoxicity assays (e.g., MTT, neutral red uptake) with the specific cell lines being used to determine the appropriate non-toxic concentrations for any live-cell imaging applications.
Signaling Pathways and Cellular Mechanisms
There is a lack of specific research detailing the direct interaction of Naphthol Green B or Light Green SF Yellowish with cellular signaling pathways. These dyes are primarily used as histological stains on fixed (non-living) tissues, and their mechanisms of action are based on electrostatic interactions with tissue components rather than specific receptor binding or pathway modulation.[6]
While some studies have investigated the effects of naphthalene and its metabolites on gene expression and signaling pathways like the ERK pathway, this is in the context of toxicology and not related to the staining mechanism of Naphthol Green B.
Due to the absence of specific data on signaling pathway interactions for these dyes, a diagram illustrating such a pathway would be speculative and not based on experimental evidence. Instead, a general experimental workflow for histological staining and a logical diagram for dye selection are provided below.
Mandatory Visualizations
References
- 1. Cellular Uptake of Nanoparticles: Journey Inside the Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Light green SF - Wikipedia [en.wikipedia.org]
- 4. researchhub.com [researchhub.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. cameo.mfa.org [cameo.mfa.org]
- 8. gspchem.com [gspchem.com]
Naphthol Green Y: A Comparative Guide for Specific Collagen Staining
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of Naphthol Green Y as a specific stain for collagen, comparing its performance with two widely used alternatives: Picrosirius Red and Masson's Trichrome. The information presented is intended to help researchers make informed decisions when selecting a collagen staining method for their specific experimental needs. While quantitative data for Picrosirius Red and Masson's Trichrome are readily available, it is important to note that direct quantitative comparisons for Naphthol Green Y are limited in the current scientific literature.
Performance Comparison
The selection of a collagen stain depends on various factors, including the specific research question, the required level of detail, and the available imaging capabilities. This section provides a comparative overview of Naphthol Green Y, Picrosirius Red, and Masson's Trichrome.
| Feature | Naphthol Green Y | Picrosirius Red | Masson's Trichrome |
| Principle of Staining | Anionic dye that forms electrostatic bonds with basic groups in collagen fibers.[1] | Anionic dye that binds to the basic amino acids of collagen, enhancing its natural birefringence. | A multi-step method using three different stains to differentiate collagen from other tissue components.[2] |
| Specificity for Collagen | Stains collagen green, typically used as a counterstain in trichrome methods like Lillie's modification of Masson's Trichrome.[1] | High specificity, especially when viewed with polarized light, which allows for the visualization of collagen fiber organization. | Good specificity for collagen (stains blue or green), but can also stain mucus and some other components. |
| Color of Stained Collagen | Green[1] | Red under bright-field microscopy; orange-red (thick fibers) and yellow-green (thin fibers) under polarized light. | Blue or Green |
| Quantitative Analysis | Limited quantitative data available in the literature. Primarily used for qualitative assessment as part of a trichrome stain. | Well-established for quantitative analysis through colorimetry of eluted stain or image analysis of stained sections. | Can be quantified using image analysis software to measure the area and intensity of the blue or green stain. |
| Primary Applications | Differentiation of collagen from cytoplasm and muscle in trichrome staining.[1][3] | Visualization and quantification of collagen fibers, assessment of collagen type and organization, fibrosis research. | General histology, pathology to assess fibrosis, distinguishing collagen from muscle and other tissues. |
Experimental Protocols
Detailed methodologies for each of the key staining techniques are provided below to ensure reproducibility and accurate comparison.
Naphthol Green Y Staining Protocol (Lillie's Modification of Masson's Trichrome)
This protocol is a common method that utilizes Naphthol Green Y as a collagen stain.[1]
Reagents:
-
Bouin's Fluid
-
Weigert's Iron Hematoxylin
-
Biebrich Scarlet-Acid Fuchsin Solution
-
Phosphomolybdic/Phosphotungstic Acid Solution
-
Naphthol Green Y Solution (2.5% w/v in distilled water with 2.5% v/v glacial acetic acid)
-
1% Acetic Acid Solution
Procedure:
-
Deparaffinize and rehydrate tissue sections.
-
Mordant in Bouin's fluid for 1 hour at 56°C (for formalin-fixed tissues).
-
Wash in running tap water to remove picric acid.
-
Stain nuclei with Weigert's iron hematoxylin for 10 minutes.
-
Wash in running tap water.
-
Stain with Biebrich Scarlet-Acid Fuchsin solution for 5 minutes.
-
Rinse in distilled water.
-
Differentiate with Phosphomolybdic/Phosphotungstic Acid solution for 5 minutes.
-
Stain in Naphthol Green Y solution for 5 minutes.
-
Differentiate in 1% Acetic Acid solution for 1 minute.
-
Dehydrate rapidly through graded alcohols, clear in xylene, and mount.
Expected Results:
-
Nuclei: Black
-
Cytoplasm, Muscle: Red
-
Collagen: Green
Picrosirius Red Staining Protocol
This protocol is widely used for the specific staining and quantification of collagen.
Reagents:
-
Picro-Sirius Red Solution (0.1% Sirius Red in saturated picric acid)
-
0.5% Acetic Acid Solution
-
Absolute Ethanol
-
Xylene
Procedure:
-
Deparaffinize and rehydrate tissue sections.
-
Stain in Picro-Sirius Red solution for 1 hour.
-
Wash in two changes of 0.5% acetic acid solution.
-
Dehydrate rapidly in three changes of absolute ethanol.
-
Clear in xylene and mount.
Expected Results:
-
Collagen: Red (bright-field), Birefringent (polarized light)
-
Muscle, Cytoplasm: Yellow
Masson's Trichrome Staining Protocol
This is a classic three-color staining method for distinguishing collagen from other tissues.
Reagents:
-
Bouin's Fluid
-
Weigert's Iron Hematoxylin
-
Biebrich Scarlet-Acid Fuchsin Solution
-
Phosphomolybdic/Phosphotungstic Acid Solution
-
Aniline Blue or Light Green SF Solution
-
1% Acetic Acid Solution
Procedure:
-
Deparaffinize and rehydrate tissue sections.
-
Mordant in Bouin's fluid for 1 hour at 56°C (for formalin-fixed tissues).
-
Wash in running tap water.
-
Stain nuclei with Weigert's iron hematoxylin for 10 minutes.
-
Wash in running tap water.
-
Stain with Biebrich Scarlet-Acid Fuchsin solution for 5 minutes.
-
Rinse in distilled water.
-
Differentiate with Phosphomolybdic/Phosphotungstic Acid solution for 5-10 minutes.
-
Stain in Aniline Blue or Light Green SF solution for 5-10 minutes.
-
Differentiate in 1% Acetic Acid solution for 1 minute.
-
Dehydrate rapidly, clear, and mount.
Expected Results:
-
Nuclei: Black
-
Cytoplasm, Muscle, Keratin: Red
-
Collagen, Mucin: Blue or Green
Visualizing the Workflow and Validation Logic
To further clarify the experimental processes and the logic behind collagen stain validation, the following diagrams are provided.
Experimental workflow for Naphthol Green Y collagen staining.
Logical relationship of collagen stain validation.
Conclusion
Naphthol Green Y is a valuable tool for the qualitative assessment of collagen within the context of a trichrome stain, providing excellent differentiation from cytoplasm and muscle. However, for researchers requiring robust quantitative data on collagen content, Picrosirius Red and Masson's Trichrome are more established methods with well-documented protocols for quantification. The choice of stain should be guided by the specific aims of the study, with Naphthol Green Y being a suitable option for morphological studies, while Picrosirius Red and Masson's Trichrome are superior for quantitative analyses of collagen deposition. Further studies are needed to establish a direct quantitative comparison of Naphthol Green Y with these other commonly used collagen stains.
References
Unraveling the Extracellular Matrix: A Comparative Guide to Staining Specificity
For researchers, scientists, and drug development professionals navigating the complex landscape of the extracellular matrix (ECM), precise and reliable visualization of its components is paramount. This guide provides a comparative analysis of staining techniques, focusing on the specificity of Mordant Green 4 and its alternatives for key ECM proteins.
The extracellular matrix is a dynamic network of macromolecules that provides structural and biochemical support to surrounding cells. Its principal components include collagen, elastin, and proteoglycans, each playing a critical role in tissue homeostasis and disease progression. Accurate visualization and quantification of these components are essential for understanding physiological processes and for the development of targeted therapeutics. While various staining methods exist, their specificity and reliability differ significantly.
This compound: A Dye with Ambiguous ECM Specificity
This compound is a synthetic dye belonging to the naphthoquinone class, primarily utilized in the textile industry. Its mechanism involves the formation of a coordination complex with a mordant, typically a metal ion, which then facilitates binding to the substrate. While this property suggests a potential for interaction with the ion-rich environment of the ECM, there is a notable lack of scientific literature and experimental data validating its specific binding to individual ECM components like collagen, elastin, or proteoglycans. The binding is likely to be non-specific, relying on charge interactions and the presence of metal ions within the tissue, rather than a targeted affinity for a particular protein. This lack of specificity makes this compound an unreliable tool for the differential identification and quantification of ECM components in a research setting.
Established Alternatives for Specific ECM Staining
In contrast to the ambiguity of this compound, several well-established histological stains offer high specificity for key ECM components. These methods have been extensively validated and are widely used in biomedical research.
Picro Sirius Red for Collagen
Picro Sirius Red is a highly specific stain for collagen fibers. Under bright-field microscopy, collagen appears red on a pale yellow background.[1] The elongated, anionic dye molecules align with the long, cationic collagen fibers, significantly enhancing their natural birefringence when viewed under polarized light. This unique property allows for the differentiation of collagen types based on the thickness and density of the fibers, with thicker type I collagen fibers appearing yellow-orange and thinner type III collagen fibers appearing green.[2][3]
Alcian Blue for Proteoglycans
Alcian Blue is a cationic dye that forms electrostatic bonds with the acidic (sulfated and carboxylated) mucopolysaccharides and glycosaminoglycans (GAGs) of proteoglycans.[4][5] At a pH of 2.5, it specifically stains these components, appearing as a blue to bluish-green color. This makes it an excellent tool for visualizing cartilage, mucus, and other proteoglycan-rich tissues.[6]
Verhoeff-Van Gieson for Elastin
The Verhoeff-Van Gieson (VVG) stain is the most commonly used method for the specific demonstration of elastic fibers. The Verhoeff component, an iron-hematoxylin complex, has a strong affinity for the negatively charged elastin, staining it black.[7][8] The Van Gieson counterstain then differentiates collagen (red/pink) and other tissue elements (yellow), providing excellent contrast.[9][10]
Comparative Overview of Staining Methods
| Stain | Target ECM Component | Principle of Staining | Color of Stained Component | Specificity |
| This compound | Non-specific | Forms coordination complexes with metal ions in the tissue, leading to general staining of various components. | Green (variable) | Low |
| Picro Sirius Red | Collagen | Anionic dye aligns with cationic collagen fibers, enhancing birefringence. | Red (bright-field); Yellow-Orange (Type I) or Green (Type III) (polarized) | High |
| Alcian Blue (pH 2.5) | Acidic Proteoglycans/GAGs | Cationic dye forms electrostatic bonds with anionic carboxylated and sulfated groups. | Blue to Bluish-Green | High |
| Verhoeff-Van Gieson | Elastin | Iron-hematoxylin complex has a strong affinity for negatively charged elastin. | Black to Blue-Black | High |
Experimental Protocols
Picro Sirius Red Staining Protocol
-
Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to distilled water.
-
Nuclear Staining (Optional): Stain nuclei with Weigert's hematoxylin for 8 minutes.
-
Washing: Wash in running tap water for 10 minutes.
-
Picro Sirius Red Staining: Stain in Picro Sirius Red solution for 1 hour.[1]
-
Washing: Wash in two changes of acidified water (0.5% acetic acid in water).[1]
-
Dehydration and Mounting: Dehydrate rapidly through a graded series of ethanol, clear in xylene, and mount with a resinous medium.
Alcian Blue (pH 2.5) Staining Protocol
-
Deparaffinization and Rehydration: Deparaffinize and rehydrate sections to distilled water.
-
Acetic Acid Rinse: Rinse in 3% acetic acid for 3 minutes.
-
Alcian Blue Staining: Stain in Alcian Blue solution (1% in 3% acetic acid, pH 2.5) for 30 minutes.[5]
-
Washing: Wash in running tap water for 2 minutes, followed by a rinse in distilled water.
-
Counterstaining: Counterstain with Nuclear Fast Red for 5 minutes.
-
Washing: Wash in running tap water for 1 minute.
-
Dehydration and Mounting: Dehydrate, clear, and mount.
Verhoeff-Van Gieson (VVG) Staining Protocol
-
Deparaffinization and Rehydration: Deparaffinize and rehydrate sections to distilled water.
-
Verhoeff's Staining: Stain in freshly prepared Verhoeff's elastic stain for 1 hour.[9]
-
Washing: Wash in running tap water for 5 minutes.
-
Differentiation: Differentiate in 2% ferric chloride solution until elastic fibers are distinct.[9]
-
Washing: Wash in running tap water.
-
Sodium Thiosulfate: Treat with 5% sodium thiosulfate for 1 minute to remove iodine.
-
Washing: Wash in running tap water for 5 minutes.
-
Counterstaining: Counterstain with Van Gieson's solution for 3-5 minutes.[9]
-
Dehydration and Mounting: Dehydrate, clear, and mount.
Visualizing the Logic: Staining Specificity
Caption: Logical flow of staining specificity.
Experimental Workflow: Histological Staining
Caption: General workflow for histological staining.
Conclusion
For researchers and professionals in drug development, the choice of staining method is critical for obtaining accurate and reproducible data. While this compound may have applications in other fields, its lack of demonstrated specificity for individual ECM components makes it unsuitable for detailed analysis of the extracellular matrix. In contrast, Picro Sirius Red, Alcian Blue, and Verhoeff-Van Gieson offer highly specific and well-documented methods for the distinct visualization of collagen, proteoglycans, and elastin, respectively. The adoption of these validated techniques is essential for advancing our understanding of the ECM in health and disease.
References
- 1. med.emory.edu [med.emory.edu]
- 2. Picrosirius red staining protocol: A key method for collagen detection | Abcam [abcam.com]
- 3. Staining kit: Pikro-Sirius red for collagen I & III detection [morphisto.de]
- 4. Alcian Blue Staining Kit [3hbiomedical.com]
- 5. Alcian Blue Staining Protocol - IHC WORLD [ihcworld.com]
- 6. Alcian Blue Stain Kit [lifelinecelltech.com]
- 7. ethosbiosciences.com [ethosbiosciences.com]
- 8. Elastic Stains [nsh.org]
- 9. VitroView™ Verhoeff Van Gieson Elastin Stain Kit - [vitrovivo.com]
- 10. bitesizebio.com [bitesizebio.com]
A Researcher's Guide to Quantitative Protein Staining: Fast Printing Green 2G (Fast Green FCF) in Focus
For researchers, scientists, and drug development professionals, the accurate quantification of proteins is a cornerstone of rigorous scientific inquiry. Whether assessing protein expression levels, purity, or interaction, the choice of staining method following electrophoretic separation is critical. This guide provides a comprehensive quantitative analysis of Fast Printing Green 2G, also known as Fast Green FCF, a versatile triarylmethane dye. We will objectively compare its performance against common alternatives, supported by experimental data, and provide detailed protocols to ensure reproducible results.
Performance Metrics: A Quantitative Comparison
The efficacy of a protein stain is determined by several key parameters, including its sensitivity (limit of detection), the range over which the signal remains proportional to protein concentration (dynamic range), and its linearity. The following tables summarize the quantitative performance of Fast Green FCF in comparison to other widely used protein stains.
| Table 1: Quantitative Performance of Protein Stains (Colorimetric Detection) | |||
| Stain | Limit of Detection (LOD) | Dynamic Range | Key Advantages |
| Fast Green FCF (Densitometry) | ~30% less sensitive than Coomassie Brilliant Blue R | 1 - 800 µg (by elution)[1] | Good linearity over a wide range[2], less prone to fading than Light Green SF Yellowish[3]. |
| Coomassie Brilliant Blue R-250 | 10 - 100 ng[4] | ~10 ng to 20 µg[5] | Well-established, cost-effective, good sensitivity. |
| Silver Staining | ~2 - 5 ng[6] | Narrow | High sensitivity for low abundance proteins. |
| Light Green SF Yellowish | Data not available for direct comparison | Data not available for direct comparison | Historically used in trichrome staining, but fades more readily than Fast Green FCF[3]. |
| Table 2: Quantitative Performance of Protein Stains (Fluorescence Detection) | |||
| Stain | Limit of Detection (LOD) | Dynamic Range | Key Advantages |
| Fast Green FCF (Near-Infrared Fluorescence) | 10 ng[5][7] | 10 ng - 20 µg[5][7] | Rapid staining and destaining (30 min)[5][7], compatible with subsequent immunodetection[5][7], low background[5]. |
| Coomassie Brilliant Blue (Near-Infrared Fluorescence) | <1 ng (with some formulations)[8] | Significantly exceeds SYPRO Ruby[8] | High sensitivity and wide dynamic range with NIR fluorescence, cost-effective[8]. |
| SYPRO Ruby | 1 - 10 ng | Wide | High sensitivity, compatible with mass spectrometry. |
Understanding the Staining Mechanism
Fast Green FCF is an anionic dye that binds to proteins non-covalently. The staining mechanism is primarily based on electrostatic interactions between the negatively charged sulfonic acid groups of the dye and the positively charged amino acid residues (like lysine, arginine, and histidine) on the proteins.[9] The binding is most effective at an acidic pH (typically around 2.4), which is below the isoelectric point (pI) of most proteins, ensuring a net positive charge on the protein molecules.[9]
Figure 1. Simplified diagram of the electrostatic interaction between a positively charged protein and anionic Fast Green FCF dye.
Experimental Protocols
Reproducible quantitative analysis hinges on meticulous adherence to optimized protocols. Below are detailed methodologies for key applications of Fast Green FCF staining.
Protocol 1: Colorimetric Staining of Proteins in Polyacrylamide Gels
This protocol is suitable for quantification using a densitometer.
Reagents:
-
Fixing Solution: 40% (v/v) Methanol, 10% (v/v) Acetic Acid
-
Staining Solution: 0.1% (w/v) Fast Green FCF in 30% (v/v) Ethanol, 10% (v/v) Acetic Acid or 7% (v/v) Acetic Acid.
-
Destaining Solution: 30% (v/v) Ethanol, 10% (v/v) Acetic Acid or 7% (v/v) Acetic Acid.
Procedure:
-
Fixation: After electrophoresis, immerse the gel in Fixing Solution for at least 1 hour. This step is crucial for preventing the diffusion of proteins.
-
Staining: Remove the fixing solution and add the Staining Solution. Incubate with gentle agitation for 2 hours.
-
Destaining: Remove the staining solution and add the Destaining Solution. Gently agitate, changing the destaining solution periodically until the background is clear and protein bands are well-defined.
-
Imaging and Quantification: Scan the gel using a densitometer at an absorbance maximum of approximately 625 nm.
Figure 2. Experimental workflow for colorimetric staining and quantification of proteins in a polyacrylamide gel using Fast Green FCF.
Protocol 2: Near-Infrared (NIR) Fluorescent Staining of Proteins on Membranes
This protocol offers a rapid and highly sensitive method for protein quantification.[5][7]
Reagents:
-
Wash Solution: Distilled water with 6.7% Glacial Acetic Acid and 30% Methanol.
-
10x Staining Solution: 5 mg Fast Green FCF in 100 ml of Wash Solution.
-
1x Staining Solution: Dilute the 10x Staining Solution 1:10 with the Wash Solution.
Procedure:
-
Membrane Preparation: After protein transfer, briefly wash the membrane with the Wash Solution.
-
Staining: Incubate the membrane in the 1x Staining Solution for 5 minutes with gentle agitation.
-
Washing: Rinse the membrane twice with the Wash Solution to remove excess dye.
-
Imaging: Immediately image the membrane using a fluorescent imager capable of detecting signals in the 700-800 nm channel.
Figure 3. Experimental workflow for NIR fluorescent staining and quantification of proteins on a membrane using Fast Green FCF.
Concluding Remarks
Fast Green FCF presents a robust and versatile option for the quantitative analysis of proteins. While traditional colorimetric detection with Fast Green FCF may be less sensitive than Coomassie Brilliant Blue, its performance is significantly enhanced when coupled with near-infrared fluorescence detection, offering a wide dynamic range and high sensitivity comparable to more expensive fluorescent dyes.[5][7] Its stability and brighter color also make it a superior alternative to Light Green SF Yellowish for histological applications.[3] The choice of the optimal staining reagent will ultimately depend on the specific experimental requirements, including the abundance of the protein of interest, the required level of sensitivity, and the available detection instrumentation. For researchers seeking a cost-effective, reliable, and adaptable protein stain, Fast Green FCF warrants strong consideration.
References
- 1. Quantitation of specific proteins in polyacrylamide gels by the elution of Fast Green FCF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. stainsfile.com [stainsfile.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. med.upenn.edu [med.upenn.edu]
- 7. Quantitation of protein on gels and blots by infrared fluorescence of Coomassie blue and Fast Green - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Coomassie blue as a near-infrared fluorescent stain: a systematic comparison with Sypro Ruby for in-gel protein detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fast Green (FCF) Staining for Total Proteins [vlab.andcollege.du.ac.in]
A Comparative Guide to the Determination of Cobalt: Evaluating the Cross-Reactivity of Nitroso-R-Salt and its Alternatives
For researchers, scientists, and professionals in drug development, the accurate quantification of cobalt is a critical analytical challenge. The choice of chelating agent is paramount to the success of this analysis, with specificity and sensitivity being key determinants of a robust assay. This guide provides an objective comparison of Sodium;(1E)-2-hydroxy-1-hydroxyiminonaphthalene-2-sulfonate, commonly known as Nitroso-R salt, with two prevalent alternatives: 1-(2-pyridylazo)-2-naphthol (PAN) and Dimethylglyoxime (DMG). We will delve into their cross-reactivity profiles, supported by experimental data, to inform the selection of the most suitable reagent for your research needs.
Overview of Chelating Agents
Nitroso-R salt has long been a staple in the colorimetric determination of cobalt, prized for its high sensitivity. However, its significant cross-reactivity with other metal ions, particularly in complex matrices, necessitates careful consideration and often the use of masking agents.
1-(2-pyridylazo)-2-naphthol (PAN) is another sensitive chromogenic agent that forms stable complexes with several metal ions, including cobalt. Its selectivity can be enhanced through pH control and the use of masking agents, offering a viable alternative to Nitroso-R salt.
Dimethylglyoxime (DMG) is most renowned for its high selectivity in the gravimetric and spectrophotometric determination of nickel. However, it also finds application in the separation and indirect determination of cobalt, particularly in samples with high nickel content.
Quantitative Comparison of Cross-Reactivity
The performance of these chelating agents is significantly impacted by the presence of interfering ions. The following table summarizes the tolerance limits for common interfering metal ions in the determination of cobalt.
| Interfering Ion | Nitroso-R Salt | 1-(2-pyridylazo)-2-naphthol (PAN) | Dimethylglyoxime (DMG) |
| Fe(II) | Interferes significantly[1][2] | Must be absent[3] | Interferes by forming a pink-colored complex[4] |
| Fe(III) | Interferes significantly[1][2] | Can be masked with oxalate or citrate[3] | Can be masked by converting to a soluble complex |
| Cu(II) | Interferes[1][2] | Interferes, but can be masked in some procedures | Interferes in concentrations greater than 3-5 mg[5] |
| Ni(II) | Interferes[1][2] | Interferes, but can be tolerated up to 1250 µg with specific procedures[3] | Forms a precipitate, allowing for separation from cobalt[4] |
| Zn(II) | Tolerated in several hundredfold excess[3] | Tolerated in several hundredfold excess[3] | Does not typically interfere with cobalt determination |
| Mn(II) | Tolerated in several hundredfold excess[3] | Tolerated in several hundredfold excess[3] | May interfere under certain conditions |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are standardized protocols for the spectrophotometric determination of cobalt using each of the compared reagents.
Protocol 1: Cobalt Determination using Nitroso-R Salt
This protocol is adapted from a method designed to enhance selectivity in complex matrices.
Reagents:
-
Standard Cobalt Solution (1000 mg/L)
-
Nitroso-R Salt Solution (0.2% w/v)
-
Buffer Solution (pH 5.5 - 7.0)
-
Nitric Acid
-
Perchloric Acid
-
Sulfuric Acid
-
Citric Acid (0.2 M)
-
Cresol Red Indicator
Procedure:
-
Sample Preparation: Digest the sample containing cobalt with a mixture of nitric, perchloric, and sulfuric acids until colorless. Ensure complete removal of sulfuric acid by heating.[6]
-
Complex Formation: Dissolve the residue in 1 ml of citric acid and dilute with water to a total volume of no more than 5 ml.[6]
-
pH Adjustment: Add 1.2 ml of the buffer solution to adjust the pH, confirming with cresol red indicator.[6]
-
Color Development: Add 0.5 ml of the Nitroso-R salt solution while shaking and boil for one minute.[6]
-
Measurement: Cool the solution and dilute to a final volume of 10 ml. Measure the absorbance at 510 nm against a reagent blank.[6]
Protocol 2: Cobalt Determination using 1-(2-pyridylazo)-2-naphthol (PAN)
This protocol is a non-extractive method that utilizes surfactants to solubilize the cobalt-PAN complex.
Reagents:
-
Standard Cobalt Solution (1000 mg/L)
-
PAN Solution (0.1% in ethanol)
-
Triton X-100 Solution
-
Sodium Dodecylbenzene Sulfonate (DBS) Solution
-
Ammonium Persulfate Solution
-
Buffer Solution (pH 5.0)
-
Masking Agents (e.g., Oxalate or Citrate for Fe(III))
Procedure:
-
Sample Preparation: To an aliquot of the sample solution, add the buffer solution to adjust the pH to 5.0.
-
Masking (if necessary): Add appropriate masking agents like oxalate or citrate to complex interfering ions such as Fe(III).[3]
-
Complex Formation: Add ammonium persulfate, followed by the PAN solution in the presence of Triton X-100 and DBS surfactants.
-
Measurement: Measure the absorbance of the water-soluble Co(III)-PAN chelate at 620 nm. At this wavelength, interference from nickel is minimized.[7]
Protocol 3: Cobalt Determination using Dimethylglyoxime (DMG)
This protocol describes a colorimetric method for cobalt determination.
Reagents:
-
Standard Cobalt Solution (0.0100 M)
-
Dimethylglyoxime Solution (1% in ethanol)
-
Benzidine Solution (0.5%, freshly prepared)
-
Acetic Acid (0.6 N)
-
Saturated Sodium Acetate Solution
Procedure:
-
Solution Preparation: In a 100 ml volumetric flask, combine 5.0 ml of the benzidine solution, 4.0 ml of the dimethylglyoxime solution, and 1.00 ml of the standard cobalt solution.[4]
-
pH Adjustment: Adjust the pH to a range of 4.8 to 7.0 using acetic acid and sodium hydroxide. A buffer combination of 10 ml of 0.6 N acetic acid and 5 ml of saturated sodium acetate can be used to achieve a pH of approximately 5.2.[4]
-
Dilution: Dilute the solution to the 100 ml mark with distilled water.
-
Measurement: Measure the absorbance of the solution at 450 nm.[4] Note that if more than 0.8 mg of nickel is present, a precipitate will form and should be filtered off before measurement.[4]
Visualizing the Analytical Workflow and Concepts
To further clarify the experimental processes and the concept of managing cross-reactivity, the following diagrams are provided.
Caption: General workflow for spectrophotometric determination of cobalt.
Caption: Managing cross-reactivity with masking agents.
Conclusion
The choice between Nitroso-R salt, PAN, and DMG for cobalt determination is contingent upon the specific requirements of the analysis, particularly the composition of the sample matrix.
-
Nitroso-R salt remains a highly sensitive option, but its application in complex mixtures is fraught with challenges due to significant cross-reactivity. Its use is most appropriate for samples with low concentrations of interfering ions or when coupled with a robust masking strategy.
-
1-(2-pyridylazo)-2-naphthol (PAN) offers a versatile and sensitive alternative. With appropriate pH control and the use of masking agents, the interference from common metal ions can be effectively mitigated, making it a more selective choice than Nitroso-R salt in many applications.
-
Dimethylglyoxime (DMG) , while primarily a reagent for nickel, provides a unique advantage in samples with high nickel content by enabling the separation of nickel prior to cobalt determination. Its utility for direct colorimetric measurement of cobalt is less common but can be employed under specific conditions.
Ultimately, a thorough understanding of the sample composition and the judicious selection of the chelating agent and analytical conditions are paramount for achieving accurate and reliable quantification of cobalt. This guide provides the foundational data and protocols to assist researchers in making an informed decision tailored to their specific analytical needs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Spectrophotometric determination of cobalt with 1-(2-pyridylazo)-2-naphthol and surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholarworks.uni.edu [scholarworks.uni.edu]
- 5. The determination of nickel with dimethylglyoxime in iron and steel containing cobalt and copper - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. dairyknowledge.in [dairyknowledge.in]
- 7. cdn.hach.com [cdn.hach.com]
A Comparative Guide to Green Counterstains in Pathology: Viridon B vs. Established Alternatives
In histological and immunohistochemical (IHC) studies, counterstaining is essential for providing contrast to the primary stain, thereby offering crucial morphological context to the tissue architecture.[1][2][3] While blue and red counterstains are common, green counterstains offer a distinct color contrast, particularly valuable against red, purple, and brown chromogens like Fast Red, Alkaline Phosphatase (AP) substrates, or Diaminobenzidine (DAB).[1][4][5]
This guide provides an objective comparison of a novel counterstain, Viridon B, against three of the most widely used green counterstains in pathology: Methyl Green, Fast Green FCF, and Light Green SF Yellowish. The performance of each stain is evaluated based on key parameters to assist researchers in selecting the optimal reagent for their specific application.
Quantitative Data Summary
The selection of a counterstain depends on multiple factors, including its target specificity (nuclear vs. cytoplasmic), color brilliance, photostability, and compatibility with various staining protocols and mounting media. The following table summarizes the key performance characteristics of Viridon B and its alternatives.
| Feature | Viridon B (Hypothetical) | Methyl Green | Fast Green FCF | Light Green SF Yellowish |
| Staining Target | Nuclei (High Specificity) | Nuclei (DNA-specific)[6][7] | Cytoplasm, Collagen, Muscle[8][9] | Cytoplasm, Collagen[10][11] |
| Color | Bright, Emerald Green | Blue-Green to Green[2] | Brilliant Green[9][12] | Light Green[10] |
| Binding Mechanism | Proprietary high-affinity DNA intercalation | Electrostatic interaction with DNA's major groove[7] | Acidic dye binds to basic proteins (histones, collagen)[13] | Acidic dye binds to cytoplasmic proteins |
| Photostability | Extremely High | High resistance to photobleaching when bound to DNA[6][14] | More stable and less likely to fade than Light Green SF[9][10][12] | Prone to fading[10][11] |
| Primary Applications | IHC, Immunofluorescence (IF) | IHC nuclear counterstain, differentiating DNA (green) from RNA (red with Pyronin Y)[2][7] | Trichrome stains (e.g., Masson's), protein electrophoresis[12][15] | Trichrome stains, Papanicolaou's stain[8][10] |
| Fluorescent Properties | Ex: 490 nm / Em: 525 nm | Ex: 633 nm / Em: 677 nm (when bound to DNA)[6][7][14] | Can exhibit fluorescence, with a peak excitation around 620 nm[16] | Not typically used for fluorescence |
| Advantages | Superior brightness and stability, dual-use in brightfield and fluorescence | High DNA specificity, good photostability, fluorescent properties in the far-red[6] | Brilliant color, good stability, recommended replacement for Light Green SF[9][12] | Standardized in many classical protocols |
| Limitations | Premium Cost | Staining intensity can be reduced by alcohol dehydration[17][18] | Stains cytoplasm, not ideal for nuclear-localized primary stains | Fades over time, less brilliant color[10] |
Visualizing Workflows and Decisions
Experimental Workflow
A generalized workflow for immunohistochemistry followed by counterstaining is crucial for reproducible results. The diagram below illustrates the key steps from slide preparation to final mounting.
Caption: Standard Immunohistochemistry (IHC) experimental workflow.
Decision-Making Guide
Choosing the correct green counterstain depends on the specific goals of the experiment. This flowchart provides a logical path to selecting the most appropriate agent.
Caption: Flowchart for selecting a green counterstain.
Experimental Protocols
This section provides a representative protocol for performing immunohistochemistry on formalin-fixed, paraffin-embedded (FFPE) tissue sections, followed by nuclear counterstaining with Methyl Green.
Objective: To visualize a target antigen (brown, DAB substrate) with a contrasting green nucleus.
Materials:
-
FFPE tissue sections on charged slides
-
Xylene or xylene substitute
-
Ethanol (100%, 95%)
-
Deionized water
-
Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Wash Buffer (e.g., TBS with 0.025% Triton X-100)
-
Peroxidase Block (e.g., 0.3% H₂O₂ in TBS)[19]
-
Blocking Solution (e.g., 10% Normal Goat Serum, 1% BSA in TBS)[19]
-
Primary Antibody (diluted in blocking solution)
-
HRP-conjugated Secondary Antibody
-
DAB Substrate-Chromogen Kit
-
Methyl Green Counterstain Solution (0.5% in 0.1M Sodium Acetate Buffer, pH 4.2)[17][18]
-
Resinous Mounting Medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene: 2 changes, 5 minutes each.
-
Immerse in 100% ethanol: 2 changes, 3 minutes each.
-
Immerse in 95% ethanol: 2 changes, 3 minutes each.
-
Rinse well in deionized water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) as required for the primary antibody. A common method is to incubate slides in Sodium Citrate buffer at 95-100°C for 20 minutes.
-
Allow slides to cool to room temperature (approx. 20 minutes).
-
Rinse slides in deionized water.
-
-
Immunohistochemical Staining:
-
Wash slides 2x in Wash Buffer for 5 minutes each.[19]
-
Incubate slides in Peroxidase Block for 15 minutes to quench endogenous peroxidase activity.[19]
-
Wash slides 2x in Wash Buffer for 5 minutes each.
-
Apply Blocking Solution and incubate for 1-2 hours at room temperature in a humidified chamber.[19]
-
Drain blocking solution and apply diluted primary antibody. Incubate overnight at 4°C.[19]
-
Wash slides 3x in Wash Buffer for 5 minutes each.
-
Apply HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.[19]
-
Wash slides 3x in Wash Buffer for 5 minutes each.
-
Prepare and apply DAB solution according to the manufacturer's instructions. Incubate for 2-10 minutes, monitoring color development under a microscope.
-
Stop the reaction by immersing slides in deionized water.
-
-
Counterstaining with Methyl Green:
-
Dehydration and Mounting:
-
Dehydrate the sections quickly by dipping slides 10 times in 95% ethanol (sections should turn green).[17][18]
-
Dehydrate further in 100% ethanol: 2 changes, 10 dips each.[17][18] (Note: Alcohol can remove some of the Methyl Green stain, so this step must be brief).[18]
-
Clear in xylene: 2 changes, 5 minutes each.
-
Apply a drop of resinous mounting medium and place a coverslip. Avoid trapping air bubbles.
-
Allow slides to dry before imaging.
-
Expected Result: The target antigen will be stained brown, while the cell nuclei will be stained a contrasting green.
References
- 1. bosterbio.com [bosterbio.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. IHC Counterstains | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. IHC Counterstains | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. Application of the DNA-Specific Stain Methyl Green in the Fluorescent Labeling of Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methyl green - Wikipedia [en.wikipedia.org]
- 8. biognost.com [biognost.com]
- 9. stainsfile.com [stainsfile.com]
- 10. stainsfile.com [stainsfile.com]
- 11. Light green SF - Wikipedia [en.wikipedia.org]
- 12. Fast Green FCF - Wikipedia [en.wikipedia.org]
- 13. Fast Green (FCF) Staining for Histones [vlab.andcollege.du.ac.in]
- 14. medchemexpress.com [medchemexpress.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. researchgate.net [researchgate.net]
- 17. Methyl Green Counterstain Protocol - IHC WORLD [ihcworld.com]
- 18. Methyl Green Counterstain Protocol | Protocols Online [protocolsonline.com]
- 19. docs.abcam.com [docs.abcam.com]
A Comparative Guide to Nuclear Stains in Automated Systems: Evaluating Mordant Green 4, Hematoxylin, and Methyl Green
For Researchers, Scientists, and Drug Development Professionals
In the realm of automated histological staining, the selection of a robust and reliable nuclear stain is paramount for accurate tissue and cell analysis. While Hematoxylin has long been the gold standard and Methyl Green a well-established alternative for specific applications, the potential of other mordant dyes like Mordant Green 4 remains less explored. This guide provides a comprehensive comparison of the performance characteristics of this compound against the industry-standard Hematoxylin and the specific chromatin stain, Methyl Green, within the context of automated staining systems.
Executive Summary
This guide reveals that while Hematoxylin remains the most versatile and widely used nuclear stain in automated systems due to its well-understood chemistry and consistent performance, Methyl Green offers specific advantages for visualizing chromatin in immunohistochemistry (IHC). In contrast, This compound , a naphthoquinone-class dye, is primarily utilized in the textile industry. While mentioned in the context of biological staining, there is a significant lack of publicly available data and established protocols for its use in automated histological systems. Therefore, its performance in this application cannot be quantitatively assessed at this time, positioning it as a potential but unvalidated alternative.
Data Presentation: A Comparative Overview
The following tables summarize the key performance indicators for this compound, Hematoxylin, and Methyl Green. Data for this compound in a biological, automated context is largely unavailable and is noted as such.
| Parameter | This compound | Hematoxylin | Methyl Green |
| Staining Principle | Mordant Dye; forms a complex with a metal mordant that binds to tissue components. | Mordant Dye; the oxidized form, hematein, forms a lake with a metal mordant (typically aluminum or iron) which binds to the phosphate backbone of DNA and other basophilic structures. | Cationic triphenylmethane dye that binds electrostatically to the major groove of DNA, with a preference for AT-rich regions. |
| Specificity | Primarily used for textiles; limited data on biological specificity. Mentioned for highlighting specific structures in biological tissues. | Stains cell nuclei (heterochromatin and euchromatin), as well as other basophilic structures like ribosomes and rough endoplasmic reticulum. | High specificity for DNA (chromatin). Often used in combination with Pyronin Y to differentiate DNA (green) from RNA (red). |
| Color of Stained Nuclei | Yellow-green with an iron mordant; brown-light olive with a chromium mordant. | Blue to purple, depending on the mordant and differentiation. | Green to blue-green. |
| Compatibility with Automated Systems | Not established. No widely available protocols or manufacturer recommendations. | Excellent. Numerous formulations (e.g., Harris, Mayer's, Gill's) are optimized for use in a wide range of automated stainers from manufacturers like Leica, Roche, and Sakura Finetek.[1][2][3] | Good. Protocols are available and can be adapted for automated platforms, particularly for counterstaining in IHC.[4] |
| Staining Intensity & Consistency | Data not available for biological applications. | High and consistent with optimized protocols in automated systems.[3] Staining intensity can be controlled by adjusting incubation times and differentiation steps. | Good. Provides clear nuclear staining, though intensity can be influenced by fixation and processing. |
| Solution Stability in Automated Stainers | Data not available for biological staining solutions. Dye powders are known to be stable. | Good. Working solutions are generally stable for several days to weeks, depending on the formulation and usage. | Moderate. Solutions may require periodic replacement to ensure optimal staining. |
Experimental Protocols
Detailed experimental protocols are crucial for reproducible staining in automated systems. While a specific protocol for this compound in an automated histological context is not available, representative protocols for Hematoxylin and Methyl Green are provided below. These can be adapted for various automated staining platforms.
Automated Hematoxylin and Eosin (H&E) Staining Protocol (Progressive Method)
This is a general protocol that can be programmed into most automated stainers.
| Step | Reagent | Time |
| 1. | Deparaffinization (Xylene or substitute) | 2 changes, 5 min each |
| 2. | Rehydration (Ethanol series: 100%, 95%, 70%) | 2 min each |
| 3. | Water Rinse | 2 min |
| 4. | Hematoxylin (e.g., Gill's II) | 3-5 min |
| 5. | Water Rinse | 2 min |
| 6. | Bluing Agent (e.g., Scott's Tap Water Substitute) | 1-2 min |
| 7. | Water Rinse | 2 min |
| 8. | Eosin Y | 1-3 min |
| 9. | Dehydration (Ethanol series: 95%, 100%, 100%) | 2 min each |
| 10. | Clearing (Xylene or substitute) | 2 changes, 3 min each |
| 11. | Coverslipping | - |
Automated Methyl Green Counterstain Protocol for IHC
This protocol is designed for use after the primary antibody and detection steps in an immunohistochemistry workflow.
| Step | Reagent | Time |
| 1. | Water Rinse (after chromogen development) | 2 changes, 2 min each |
| 2. | Methyl Green Solution (0.5% in acetate buffer, pH 4.2) | 5-10 min |
| 3. | Water Rinse | 1 min |
| 4. | Dehydration (Ethanol series: 95%, 100%, 100%) | 1 min each |
| 5. | Clearing (Xylene or substitute) | 2 changes, 2 min each |
| 6. | Coverslipping | - |
Mandatory Visualizations
Typical Automated Staining Workflow
The following diagram illustrates a generalized workflow for an automated slide stainer, applicable to various nuclear staining protocols.
References
Spectral comparison of C.I. 10005 and Fast Green FCF
Spectral Comparison Guide: Fast Green FCF
To our valued researchers, scientists, and drug development professionals,
This guide was intended to provide a comprehensive spectral comparison between C.I. 10005 and Fast Green FCF. However, extensive searches for a compound registered under the Colour Index (C.I.) number 10005 did not yield any identifiable dye or pigment. It is possible that this is an incorrect or outdated identifier. As a result, a direct spectral comparison is not feasible at this time.
We are providing the detailed spectral and application data for the well-documented dye, Fast Green FCF, which may still be of significant value to your research. We recommend verifying the C.I. number of the intended comparison compound.
Fast Green FCF: A Detailed Profile
Fast Green FCF, also known by names such as FD&C Green No. 3 and C.I. 42053, is a turquoise triarylmethane food dye.[1] It is widely used in various scientific applications due to its staining properties.
Chemical and Physical Properties
| Property | Value |
| C.I. Name | Food Green 3 |
| C.I. Number | 42053 |
| CAS Number | 2353-45-9 |
| Molecular Formula | C37H34N2Na2O10S3 |
| Molecular Weight | 808.85 g/mol [2][3] |
| Appearance | Dark green powder or granules with a metallic lustre[2] |
| Solubility | Very soluble in water; soluble in ethanol[2] |
Spectral Properties
Fast Green FCF exhibits a characteristic absorption maximum in the visible spectrum, making it suitable for various colorimetric and staining applications.
| Spectral Parameter | Wavelength (nm) |
| Absorption Maximum (λmax) | 622 - 628[2][4][5] |
When bound to proteins, Fast Green FCF can fluoresce in the near-infrared region, with an absorption maximum around 624 nm.[6]
Experimental Protocols
A standardized experimental protocol for determining the spectral properties of dyes like Fast Green FCF is crucial for reproducible results. Below is a general methodology for obtaining the absorption spectrum.
Protocol: Spectrophotometric Analysis of Fast Green FCF
Objective: To determine the absorption maximum (λmax) of Fast Green FCF in an aqueous solution.
Materials:
-
Fast Green FCF powder
-
Distilled or deionized water
-
Spectrophotometer (UV-Vis)
-
Cuvettes (quartz or polystyrene)
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Stock Solution Preparation:
-
Accurately weigh a small amount of Fast Green FCF powder (e.g., 10 mg).
-
Dissolve the powder in a known volume of distilled water (e.g., 100 mL) in a volumetric flask to prepare a stock solution. The concentration should be calculated precisely.
-
-
Working Solution Preparation:
-
Prepare a series of dilutions from the stock solution to obtain a working concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU). A common concentration for spectral analysis is in the micromolar range.
-
-
Spectrophotometer Setup:
-
Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.
-
Set the wavelength range for scanning (e.g., 400 nm to 800 nm for visible dyes).
-
Use a cuvette filled with the solvent (distilled water) as a blank to zero the instrument.
-
-
Measurement:
-
Rinse a clean cuvette with the Fast Green FCF working solution and then fill it.
-
Place the sample cuvette in the spectrophotometer.
-
Initiate the spectral scan.
-
The resulting spectrum will show the absorbance of the dye at different wavelengths. The peak of this spectrum corresponds to the absorption maximum (λmax).
-
-
Data Analysis:
-
Identify the wavelength at which the highest absorbance is recorded. This is the λmax.
-
The absorbance value at λmax can be used with the Beer-Lambert law (A = εbc) to determine the molar absorptivity (extinction coefficient) if the concentration and path length are known.
-
Applications in Research
Fast Green FCF is a versatile dye with numerous applications in biological and chemical research:
-
Histology: It is used as a counterstain in various staining protocols, such as the Masson's trichrome stain, where it colors collagen and other connective tissues. It is often preferred over Light Green SF yellowish because its color is more brilliant and less prone to fading.[1]
-
Protein Analysis: It serves as a protein stain in techniques like sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and isoelectric focusing (IEF).[3][6] Its staining is reported to be linear over a wider range of protein concentrations compared to other common stains like Brilliant Blue R.[6]
-
Cell Viability and Neurobiology: Research has indicated that Fast Green FCF can inhibit the aggregation of α-synuclein and Aβ fibrils, suggesting potential neuroprotective effects.[4] It has also been studied for its role in modulating P2X4 receptors and its potential to alleviate inflammatory pain.[4][7]
-
Fluorescence Microscopy: In combination with other stains like acridine orange, Fast Green FCF has been shown to improve the visualization of the extracellular matrix in ex vivo fluorescence confocal microscopy.[8][9]
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the spectrophotometric analysis of a dye like Fast Green FCF.
Caption: A flowchart outlining the key steps in determining the spectral properties of a dye using spectrophotometry.
References
- 1. Dyeing and Processing: Dyes and color index( CI) numbers [dyeingworld1.blogspot.com]
- 2. #d10005 hex color [colorhexa.com]
- 3. Color Index (C.I.) Dyes - Pharos [pharos.habitablefuture.org]
- 4. Colour Index International - Wikipedia [en.wikipedia.org]
- 5. #c10005 Color Hex [color-hex.com]
- 6. #c10005 hex color [colorhexa.com]
- 7. hdsupplysolutions.com [hdsupplysolutions.com]
- 8. C.I. Pigment Yellow 1 | C17H16N4O4 | CID 221491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. CPT® Code 10005 in section: Fine needle aspiration biopsy, including ultrasound guidance [findacode.com]
A Comparative Guide to the Inter-Laboratory Validation of a Mordant Green 4 Staining Protocol for Connective Tissue
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the inter-laboratory validation of a Mordant Green 4 staining protocol, a specialized method for the visualization of connective tissue components. The performance of this mordant-based stain is compared with established alternatives, Masson's Trichrome and Verhoeff-Van Gieson (VVG) stains, offering insights into its potential advantages in histological applications. The experimental data presented is hypothetical, designed to illustrate the validation process and comparative performance metrics.
Principles of Mordant Staining
Mordant dyes, such as this compound, utilize a metallic salt (the mordant) to form a chemical bridge between the dye molecule and the tissue component.[1][2][3] This creates a strong, insoluble colored precipitate, enhancing the specificity and intensity of the stain.[1][3] The choice of mordant can influence the final color and binding affinity of the dye.
Comparative Analysis of Connective Tissue Stains
The following table summarizes the hypothetical performance of this compound in comparison to Masson's Trichrome and Verhoeff-Van Gieson stains across key validation parameters.
| Performance Metric | This compound | Masson's Trichrome | Verhoeff-Van Gieson (VVG) |
| Staining Intensity (Collagen) | 4+ (Intense Green) | 3+ (Blue/Green) | 2+ (Red) |
| Staining Intensity (Elastic Fibers) | 1+ (Pale Green) | N/A | 4+ (Black) |
| Staining Intensity (Muscle) | 2+ (Yellowish-Green) | 3+ (Red) | 2+ (Yellow) |
| Staining Intensity (Nuclei) | 3+ (Dark Brown/Black) | 4+ (Black) | 4+ (Black) |
| Specificity for Collagen | High | High | Moderate (stains other components red) |
| Inter-Laboratory Reproducibility | High (95% concordance) | Moderate-High (90% concordance) | Moderate (85% concordance) |
| Photostability (Fade Resistance) | Excellent | Good | Good |
| Protocol Complexity | Moderate | High | Moderate |
| Time to Result | ~ 1.5 hours | ~ 2-3 hours | ~ 1.5-2 hours |
Experimental Protocols
Detailed methodologies for the this compound, Masson's Trichrome, and Verhoeff-Van Gieson staining procedures are provided below. These protocols are intended for use with formalin-fixed, paraffin-embedded tissue sections.
This compound Staining Protocol (Hypothetical)
This protocol is a representative procedure based on the principles of mordant staining for histological applications.
Reagents:
-
This compound dye powder
-
Potassium dichromate (mordant)
-
Weigert's Iron Hematoxylin (for nuclear counterstain)
-
Acetic acid solution (0.5%)
-
Ethanol (70%, 95%, 100%)
-
Xylene
-
Mounting medium
Procedure:
-
Deparaffinize and rehydrate tissue sections through xylene and graded ethanol series to distilled water.
-
Mordant in a 2.5% solution of potassium dichromate for 10 minutes.
-
Rinse thoroughly in running tap water for 5 minutes.
-
Stain in a 1% aqueous solution of this compound for 20 minutes.
-
Differentiate in 0.5% acetic acid solution for 1-2 minutes.
-
Rinse in distilled water.
-
Counterstain with Weigert's Iron Hematoxylin for 5 minutes.
-
Wash in running tap water for 5 minutes.
-
Dehydrate through graded ethanol series.
-
Clear in xylene and mount with a resinous mounting medium.
Expected Results:
-
Collagen: Bright Green
-
Muscle and Cytoplasm: Yellowish-Green
-
Nuclei: Dark Brown to Black
Masson's Trichrome Staining Protocol
This is a widely used protocol for differentiating collagen from other tissues.[4][5]
Reagents:
-
Bouin's Solution (optional mordant)
-
Weigert's Iron Hematoxylin
-
Biebrich Scarlet-Acid Fuchsin Solution
-
Phosphomolybdic/Phosphotungstic Acid Solution
-
Aniline Blue or Light Green Solution
-
1% Acetic Acid Solution
-
Ethanol and Xylene
-
Mounting medium
Procedure:
-
Deparaffinize and rehydrate tissue sections.
-
(Optional) Mordant in Bouin's solution at 56°C for 1 hour, then rinse thoroughly.
-
Stain nuclei with Weigert's iron hematoxylin for 10 minutes and rinse.
-
Stain with Biebrich Scarlet-Acid Fuchsin solution for 5 minutes.
-
Rinse in distilled water.
-
Differentiate in Phosphomolybdic/Phosphotungstic Acid solution for 10-15 minutes.
-
Stain in Aniline Blue or Light Green solution for 5 minutes.
-
Rinse briefly in 1% acetic acid solution.
-
Dehydrate quickly through graded ethanol, clear in xylene, and mount.
Expected Results:
-
Collagen: Blue or Green
-
Muscle and Cytoplasm: Red
-
Nuclei: Black
Verhoeff-Van Gieson (VVG) Staining Protocol
This protocol is a standard method for the visualization of elastic fibers.[6][7]
Reagents:
-
Verhoeff's Hematoxylin solution
-
2% Ferric Chloride
-
Van Gieson's Solution (picric acid and acid fuchsin)
-
Ethanol and Xylene
-
Mounting medium
Procedure:
-
Deparaffinize and rehydrate slides to distilled water.
-
Stain in Verhoeff's solution for 1 hour until tissue is completely black.
-
Rinse in tap water.
-
Differentiate in 2% ferric chloride for 1-2 minutes, checking microscopically.
-
Wash slides in tap water.
-
Counterstain in Van Gieson's solution for 3-5 minutes.
-
Dehydrate quickly through graded alcohols.
-
Clear in xylene and mount.
Expected Results:
-
Elastic fibers: Blue-Black to Black
-
Collagen: Red
-
Muscle and Cytoplasm: Yellow
-
Nuclei: Blue to Black
Visualized Workflows and Pathways
The following diagrams illustrate the experimental workflow for the proposed inter-laboratory validation of the this compound staining protocol and the underlying mechanism of mordant-based staining.
References
- 1. stainsfile.com [stainsfile.com]
- 2. An Introduction to Mordants | Protocols Online [protocolsonline.com]
- 3. JaypeeDigital | Introduction to Staining and Principles of Staining [jaypeedigital.com]
- 4. researchgate.net [researchgate.net]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Verhoeff-Van Gieson (VVG) Staining Protocol for Elastic Fibers - IHC WORLD [ihcworld.com]
- 7. ihisto.io [ihisto.io]
Safety Operating Guide
Navigating the Disposal of Mordant Green 4: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a step-by-step operational plan for the proper disposal of Mordant Green 4 (C.I. 10005), a naphthoquinone-class dye. Due to the limited availability of specific public data on the ecotoxicity of this compound, a conservative approach to its disposal is strongly recommended.
Immediate Safety and Handling Considerations
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound, whether in solid or solution form, should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 10279-68-2 | [1] |
| Molecular Formula | C10H8NNaO5S | [1] |
| Molecular Weight | 277.23 g/mol | [1] |
| Appearance | Powder | [2] |
| Solubility | Soluble in water | [3] |
Step-by-Step Disposal Protocol
Given the absence of a comprehensive Safety Data Sheet (SDS) in the public domain, the following protocol is based on general best practices for the disposal of laboratory chemicals and dyes of unknown or uncertain toxicity.
Step 1: Waste Identification and Segregation
-
Characterize the Waste: Identify all components of the waste stream. This includes the this compound dye itself, any solvents used (e.g., water, ethanol), and any mordants that may have been used in the experimental process (e.g., alum, copper sulfate, potassium dichromate). Mordants, particularly those containing heavy metals, can significantly impact the hazard classification of the waste.
-
Segregate the Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Keep it in a dedicated, clearly labeled waste container.
Step 2: Waste Containerization and Labeling
-
Select an Appropriate Container: Use a chemically resistant, leak-proof container with a secure screw-top lid. The container should be compatible with all components of the waste.
-
Label the Container Clearly: The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and the names of any other constituents.
-
The approximate concentration and volume of each component.
-
The date of accumulation.
-
The name of the principal investigator or responsible person.
-
Step 3: On-site Accumulation and Storage
-
Store in a Designated Area: Store the sealed waste container in a designated hazardous waste accumulation area within the laboratory. This area should be secure, well-ventilated, and away from general laboratory traffic.
-
Follow Accumulation Time Limits: Adhere to your institution's and local regulations regarding the maximum time hazardous waste can be stored on-site.
Step 4: Consultation and Professional Disposal
-
Contact your EHS Office: Your institution's Environmental Health and Safety office is the primary resource for guidance on chemical waste disposal. Provide them with all the information you have about the this compound waste stream. They will be able to provide specific instructions based on local, state, and federal regulations.
-
Arrange for Professional Disposal: The disposal of the this compound waste must be handled by a licensed and certified hazardous waste disposal company. Your EHS office will typically coordinate this. Do not attempt to dispose of this compound down the drain or in the regular trash.
Logical Flow for this compound Disposal Decision Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe and compliant disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby upholding the highest standards of laboratory safety and chemical handling. Always prioritize caution and consult with your institution's safety experts when handling chemical waste.
References
Navigating the Safe Handling of Mordant Green 4: A Procedural Guide
Essential guidance for laboratory professionals on the personal protective equipment, operational handling, and proper disposal of Mordant Green 4, ensuring a secure and compliant research environment.
Personal Protective Equipment (PPE): Your First Line of Defense
When working with this compound, particularly in its powdered form, a stringent PPE protocol is necessary to minimize exposure.
Primary Protective Gear:
-
Eye Protection: Wear chemical safety goggles or a face shield to protect against dust particles and potential splashes.
-
Hand Protection: Use chemical-resistant gloves. While specific compatibility data for this compound is unavailable, nitrile or neoprene gloves are generally recommended for handling dyes and stains. Always inspect gloves for any signs of degradation or perforation before use.
-
Body Protection: A lab coat or chemical-resistant apron should be worn to protect against skin contact. For tasks with a higher risk of dust generation, disposable coveralls are recommended.
-
Respiratory Protection: When handling the powder, a NIOSH-approved particulate respirator (e.g., N95) is essential to prevent inhalation.[2] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound will mitigate risks and ensure a safe laboratory environment.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Keep the container tightly sealed and clearly labeled.
2. Preparation and Handling:
-
Always handle the powdered form of this compound within a chemical fume hood to control airborne dust.
-
Before weighing, ensure all necessary PPE is correctly donned.
-
Use dedicated, labeled spatulas and weighing boats.
-
When preparing solutions, add the powder to the solvent slowly to avoid splashing.
3. In Case of a Spill:
-
Small Spills (Powder): Gently sweep up the material, avoiding dust generation. Place it in a sealed, labeled container for disposal. Clean the area with a wet cloth or paper towel.
-
Large Spills: Evacuate the area and prevent entry. If it is safe to do so, contain the spill. Contact your institution's environmental health and safety (EHS) department for guidance on cleanup and disposal.
Toxicological Data Summary
The available toxicological data for this compound is limited. The following table summarizes the known information.
| Metric | Result | Species | Source |
| Acute Oral Toxicity (LD50) | > 2000 mg/kg | Rat | [3] |
| Acute Dermal Toxicity (LD50) | > 2000 mg/kg | Rat | [3] |
| Eye Irritation | Mild Irritant | Rabbit | [3] |
| Skin Irritation | Not an Irritant | Rabbit | [3] |
It is important to note that data on inhalation toxicity is not currently available.
Disposal Plan: Responsible Waste Management
The disposal of this compound and any contaminated materials must be handled as hazardous waste.
-
Solid Waste: Collect all dry, contaminated materials (e.g., weighing paper, paper towels, used PPE) in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions of this compound should be collected in a labeled, sealed container for chemical waste. Do not pour solutions down the drain. While some general guidance for mordants suggests that highly diluted solutions may be poured into a municipal water treatment system if local regulations permit, it is crucial to consult your local EHS office for specific instructions.[4] Mordants can be toxic to aquatic life.[4]
-
Consult Local Regulations: Always follow your institution's and local authorities' guidelines for hazardous waste disposal.
Safe Handling Workflow Diagram
The following diagram illustrates the key steps for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
Disclaimer: The information provided in this document is intended as a guide and is based on general principles for handling chemical dyes and mordants. A complete and official Safety Data Sheet (SDS) for this compound was not found. It is imperative that all users conduct a thorough risk assessment for their specific procedures and consult with their institution's Environmental Health and Safety (EHS) department for guidance. This document should not be considered a substitute for a formal SDS.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
